1-Thiaspiro[4.4]non-3-EN-6-one
Description
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Structure
3D Structure
Properties
CAS No. |
630059-87-9 |
|---|---|
Molecular Formula |
C8H10OS |
Molecular Weight |
154.23 g/mol |
IUPAC Name |
1-thiaspiro[4.4]non-3-en-9-one |
InChI |
InChI=1S/C8H10OS/c9-7-3-1-4-8(7)5-2-6-10-8/h2,5H,1,3-4,6H2 |
InChI Key |
KYPTUWXPZZAKDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(C1)C=CCS2 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Structure of 1-Thiaspiro[4.4]non-3-en-6-one
Core Molecular Architecture
The nomenclature "1-Thiaspiro[4.4]non-3-en-6-one" precisely defines a unique bicyclic system. The foundation of this molecule is the spiro connection, where two rings are joined by a single common atom, in this case, a quaternary carbon. This spirocyclic nature imparts significant conformational rigidity, a desirable trait in drug design for optimizing binding affinity and selectivity.[1]
The molecule consists of:
-
A Dihydrothiophene Ring: A five-membered ring containing a sulfur atom at position 1 and a double bond between carbons 3 and 4. The sulfur heterocycle is a common motif in pharmacologically active compounds.
-
A Cyclopentanone Ring: A five-membered carbocyclic ring featuring a ketone functional group at position 6. The carbonyl group serves as a key reactive site and a potential hydrogen bond acceptor.
-
The Spiro Atom (C5): The central carbon atom that links the dihydrothiophene and cyclopentanone rings.
This combination results in a compact, non-planar structure with distinct regions of varying polarity and reactivity.
Visualizing the Structure
To fully appreciate the spatial arrangement, the following diagram illustrates the atom numbering and connectivity as defined by IUPAC nomenclature.
Caption: Proposed workflow for the synthesis of the target spirocycle.
Relevance in Drug Discovery and Materials Science
The 1-Thiaspiro[4.4]non-3-en-6-one scaffold is a compelling starting point for chemical library synthesis for several reasons:
-
Structural Rigidity: The spirocyclic core limits conformational flexibility, which can lead to higher binding potency and selectivity for biological targets. This is a well-established principle in modern drug design. [1]* Three-Dimensionality: Unlike flat aromatic compounds, the defined 3D shape of this molecule allows for the exploration of complex protein binding pockets.
-
Handles for Functionalization: The ketone, the double bond, and the carbons alpha to the sulfur and carbonyl groups all provide sites for diverse chemical modifications, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.
-
Prevalence of Scaffolds: Both sulfur-containing heterocycles and spirocycles are features of numerous approved drugs and biologically active natural products. [1][2]
Conclusion
1-Thiaspiro[4.4]non-3-en-6-one is a structurally intriguing molecule with significant untapped potential. Its rigid spirocyclic framework, combined with versatile functional groups, makes it an attractive building block for the development of novel therapeutics and functional materials. The predictive spectroscopic data and plausible synthetic route outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the utility of this promising chemical entity.
References
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Trost, B. M., & Bogdanowicz, M. J. (1973). New synthetic reactions. A versatile synthesis of spiro[n.4]alkanones and spiro[n.4]alkenones. Journal of the American Chemical Society, 95(16), 5311–5321. [Link]
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Gaiduk, R. L., & Dotsenko, V. V. (2011). Synthesis and chemical properties of cyclic β-keto sulfones (review). Chemistry of Heterocyclic Compounds, 47(8), 1128–1153. [Link]
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Ali, A., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(13), 6723-6728. [Link]
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Ikeda, M., et al. (1994). SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. HETEROCYCLES, 38(6), 1237-1240. [Link]
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ResearchGate. (n.d.). Enantioselective synthesis of sulfur-containing spiro-cyclopropyl oxindoles. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4224. [Link]
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Royer, J., et al. (2005). ENANTIOSELECTIVE SYNTHESIS OF (R)-1-AZASPIRO-[4.4]NONANE-2,6-DIONE ETHYLENE KETAL, KEY CHIRAL INTERMEDIATE IN THE ELABORATION OF (-)-CEPHALOTAXINE. HETEROCYCLES, 66, 31-42. [Link]
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Nedolya, N. A., et al. (2005). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2005(6), 23-34. [Link]
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Meléndez, J., Alonso, F., & Yus, M. (2006). Straightforward synthesis of 1,6-dioxaspiro[4.4]nonanes. Tetrahedron Letters, 47(8), 1187-1191. [Link]
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Chemistry LibreTexts. (2020). 4.4: Infrared spectroscopy. [Link]
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PubChem. Spiro(4.4)nona-1,6-diene. [Link]
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Hakobyan, R. S., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of The American Society for Mass Spectrometry, 35(3), 508-523. [Link]
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Cheméo. Chemical Properties of Spiro[4.4]nonane, 1-methylene-. [Link]
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Van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance, 19(1), 31-38. [Link]
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Paquette, L. A., & Tae, J. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides. The Journal of Organic Chemistry, 66(8), 2736-2745. [Link]
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Ma, J., & Zhang, Y. (2006). A stereoselective synthetic route to 1,6-Dioxaspiro[4.4]non-3-en-2-ones from cyclopropyl alkyl ketones and alpha-ketoesters. Organic Letters, 8(8), 1709-1712. [Link]
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Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]
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Palacký, J. Table of Characteristic IR Absorptions. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
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SpectraBase. 1,4-Dioxaspiro[4.4]nonan-7-ol, 6-methyl-6-(2-propenyl)-, cis-. [Link]
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Zhao, J. H., et al. (2009). 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(4), o833. [Link]
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Beyond Flatland: The Physicochemical and Synthetic Paradigm of Sulfur-Containing Spirocyclic Ketones in Drug Discovery
Executive Summary
Modern drug discovery is undergoing a structural renaissance, moving away from traditional planar, aromatic scaffolds—often referred to as "flatland"—toward complex, three-dimensional architectures. Increasing the fraction of sp³-hybridized carbons (
While oxygen-containing spirocycles (like oxetanes) are well-documented, sulfur-containing spirocyclic ketones (such as spirothietanes and spirothiopyrans) represent a highly valuable, yet underexplored, region of chemical space[2]. The incorporation of a sulfur atom provides unique bioisosteric properties, altering lipophilicity and polarizability, while the ketone moiety serves as both a hydrogen bond acceptor and a versatile synthetic fulcrum for late-stage functionalization[3]. This whitepaper provides an in-depth technical analysis of the physicochemical properties, synthetic methodologies, and biological applications of sulfur-containing spirocyclic ketones.
Physicochemical Properties & Causal Mechanisms
The deliberate selection of a sulfur-containing spirocyclic ketone in medicinal chemistry is driven by the need to optimize multiple pharmacokinetic and pharmacodynamic parameters simultaneously.
Conformational Rigidity and Vector Projection
Spirocyclic frameworks consist of two rings sharing a single central carbon atom, forcing the rings into mutually orthogonal planes. This inherent rigidity locks the molecule into a specific bioactive conformation. Causally, this minimizes the entropic penalty incurred upon binding to a target protein, thereby increasing binding affinity and potency[1]. Furthermore, the orthogonal geometry allows for precise spatial projection of functional groups (exit vectors), enabling highly specific interactions within complex binding pockets.
The Role of Sulfur: Bioisosterism and Polarizability
Replacing an oxygen atom (e.g., in an oxetane) with a sulfur atom (e.g., in a thietane) fundamentally alters the molecule's interaction profile[4].
-
Lipophilicity (
): Sulfur is less electronegative and more lipophilic than oxygen. While oxetanes are often used as "hydrophilic handles" to drastically increase aqueous solubility, thietanes offer a more moderate, tunable lipophilicity, which is critical when optimizing membrane permeability or blood-brain barrier (BBB) penetration. -
Polarizability: The larger van der Waals radius and higher polarizability of sulfur allow it to engage in unique induced-dipole interactions and chalcogen bonding within hydrophobic protein pockets, interactions that oxygen cannot replicate[4].
-
Metabolic Stability: The steric bulk of the spirocyclic junction shields the sulfur atom, often mitigating the rapid oxidation (to sulfoxides or sulfones) that plagues linear thioethers.
The Ketone Handle
The ketone group within these spirocycles is not merely structural; it is a strategic synthetic handle. It acts as a potent hydrogen bond acceptor in biological systems and allows chemists to rapidly diversify the scaffold via reductive aminations, Schmidt reactions, or olefination, generating vast libraries of structurally complex derivatives[3].
Table 1: Comparative Physicochemical Properties of Cyclic Scaffolds
| Property | Non-Spiro Analogue | Spiro-Oxetane Ketone | Spiro-Thietane Ketone |
| Fraction sp³ ( | Low ( | High ( | High ( |
| Lipophilicity ( | Baseline | Lower (Highly Hydrophilic) | Moderate (Tunable) |
| Metabolic Stability | Poor (Oxidation prone) | Moderate | High (Steric shielding) |
| Dipole Moment | Low | High (Oxygen electronegativity) | Moderate (Sulfur polarizability) |
Synthetic Methodologies: Constructing the Thia-Spirocyclic Core
Synthesizing sulfur-containing spirocycles requires precise control over ring strain and nucleophilicity. Below, we detail the causal logic and protocols for two primary synthetic strategies.
Workflow of Spirocyclic Ketone Synthesis
Workflow for synthesizing and diversifying sulfur-containing spirocyclic ketones.
Protocol: Synthesis of a 2'-Spirothietane Ketone Intermediate
This protocol details the construction of a spirothietane ring via a Michael addition-cyclization cascade, a method successfully utilized in the development of antiviral spirocyclic uridines[4].
Rationale & Causality:
The synthesis relies on the strategic use of a para-methoxybenzyl (PMB) protected thiol. The PMB group is chosen because it is highly robust against the reductive conditions required to convert the ester to an alcohol, yet it can be selectively cleaved using thiophilic mercury(II) salts without disrupting the rest of the molecule. Mesylation of the resulting alcohol converts a poor leaving group into an excellent one, establishing a self-validating system for intramolecular
Step-by-Step Methodology:
-
Michael Addition: Dissolve the starting
-unsaturated ester (1.0 equiv) in anhydrous dichloromethane (DCM). Add (4-methoxyphenyl)methanethiol (PMB-SH, 1.2 equiv) and a catalytic amount of triethylamine. Stir at room temperature until complete consumption of the starting material. This generates the S- -isomer thioether intermediate. -
Ester Reduction: Isolate the thioether and dissolve in anhydrous tetrahydrofuran (THF) at 0 °C. Slowly add lithium aluminum hydride (
, 2.0 equiv). Causality: The low temperature prevents over-reduction or cleavage of the thioether bond. Quench carefully with water and 15% NaOH, filter, and concentrate to yield the primary alcohol. -
Alcohol Activation (Mesylation): Dissolve the alcohol in DCM with triethylamine (2.0 equiv) at 0 °C. Add methanesulfonyl chloride (MsCl, 1.5 equiv) dropwise. Stir for 1 hour. This primes the molecule for cyclization by creating a highly reactive mesylate leaving group.
-
Deprotection and Cyclization:
-
Treat the mesylate intermediate with mercury(II) trifluoroacetate (
) in anisole/TFA to selectively cleave the PMB thioether, liberating the free thiol. -
Immediately dissolve the crude thiol-mesylate in a polar aprotic solvent (e.g., DMF) and add anhydrous potassium carbonate (
, 3.0 equiv). Causality: The base deprotonates the thiol, generating a highly nucleophilic thiolate that rapidly attacks the adjacent mesylate carbon, closing the strained four-membered thietane ring to yield the final spirocyclic ketone[4].
-
Alternative: Trost Spiroannulation
For larger spirocyclic systems, the Trost spiroannulation is highly effective. A starting cyclic ketone is reacted with a sulfur ylide (e.g., cyclopropyl diphenyl sulfonium tetrafluoroborate) to form a spiro-epoxide intermediate. Subsequent treatment with a Lewis acid (like
Biological Applications & Target Engagement
The unique properties of sulfur-containing spirocyclic ketones have led to breakthrough applications, particularly in the design of antiviral agents and kinase inhibitors.
Case Study: HCV NS5B Polymerase Inhibition
In the pursuit of Hepatitis C Virus (HCV) therapeutics, researchers explored modifying the ribose ring of uridine triphosphates. While 2'-spirooxetane modifications provided some activity, substituting the oxygen with sulfur to create a 2'-spirothietane uridine dramatically extended the antiviral spectrum[4].
The larger atomic radius and polarizability of the sulfur atom in the thietane ring allowed for superior steric and electronic accommodation within the active site of the HCV NS5B RNA-dependent RNA polymerase. Upon binding, the spirothietane derivative acts as a potent chain terminator, halting viral RNA replication[4].
Mechanism of action for spirothietane uridines inhibiting HCV NS5B polymerase.
Conclusion and Future Perspectives
Sulfur-containing spirocyclic ketones are far more than structural curiosities; they are highly engineered modules designed to navigate the complex three-dimensional requirements of modern biological targets. By combining the conformational rigidity of a spirocycle, the unique bioisosteric and polarizable nature of sulfur, and the synthetic versatility of a ketone handle, these molecules offer a robust platform for escaping flatland. As synthetic methodologies—such as photocatalytic atom-swapping and advanced ylide annulations—continue to mature, the integration of thia-spirocycles into high-throughput screening libraries will undoubtedly accelerate the discovery of next-generation therapeutics.
References
-
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: ACS Chemical Reviews URL:[Link]
-
From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur Source: PMC / ACS Medicinal Chemistry Letters URL:[Link]
-
Synthesis of spirocyclic dihydropyrazoles from tosylhydrazones and electron-deficient alkenes Source: Sheffield Hallam University Research Archive (SHURA) / RSC URL:[Link]
-
Probing Chemical Space with Alkaloid-Inspired Libraries Source: PMC / Nature Chemistry URL:[Link]
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The Sulfur Vector: Engineering Thiaspiro[4.4]nonane Scaffolds for Next-Gen Therapeutics
[1]
Executive Summary
The escape from "flatland"—the dominance of planar aromatic rings in drug discovery—has driven a renaissance in spirocyclic chemistry. Among these, the thiaspiro[4.4]nonane scaffold represents a distinct, underutilized pharmacophore that combines the rigid orthogonal vectors of the spiro[4.4] system with the unique electronic and metabolic properties of sulfur.[1]
This guide moves beyond basic literature summarization to provide a functional blueprint for integrating thiaspiro[4.4]nonane derivatives into lead optimization programs. We focus on two primary subclasses: the 1,6-dithiaspiro[4.4]nonane (often a masked ketone or specific ligand) and the bioactive 1-thia-4-azaspiro[4.4]nonane (a proven kinase inhibitor scaffold).[1]
Part 1: Structural Dynamics & The "S" Factor[1]
The Orthogonal Vector Advantage
Unlike fused ring systems which are often planar, spiro[4.4]nonane derivatives force substituents into orthogonal planes.[1] This "butterfly" conformation allows for the exploration of 3D chemical space that is inaccessible to flat aromatic scaffolds.
-
Fsp3 Character: Increasing the fraction of sp3 carbons (Fsp3) correlates with improved solubility and clinical success.[2] Thiaspiro scaffolds inherently boost Fsp3.
-
The Sulfur Effect: Replacing a methylene (-CH2-) or amine (-NH-) with sulfur (-S-) alters the lipophilicity (LogP) and introduces a "soft" nucleophile capable of specific non-covalent interactions (e.g., sulfur-aromatic interactions).[1]
Metabolic Handles
The sulfur atom in thiaspiro rings is not merely structural; it is a metabolic handle.
-
Oxidation Potential: Sulfur can be selectively oxidized to sulfoxides (chiral) or sulfones (achiral), dramatically altering polarity and H-bond accepting capability without changing the carbon skeleton.[1]
-
Bioisosterism: The 1-thia-4-azaspiro core serves as a bioisostere for spiro-hydantoins and spiro-pyrrolidines, often improving membrane permeability.[1]
Part 2: Synthetic Architectures
We categorize synthesis into three primary "Architectures" based on the bond-forming strategy.
Architecture A: The Mercapto-Condensation (High Utility)
Best for: Rapid library generation of 1-thia-4-azaspiro[4.4]nonan-3-ones. This route utilizes the condensation of cyclic ketones with thioglycolic acid and amines/hydrazines.[1] It is a multicomponent reaction (MCR) ideal for high-throughput synthesis.[1]
Architecture B: Dithioacetalization
Best for: 1,6-dithiaspiro[4.4]nonanes. A classic Lewis-acid catalyzed protection of cyclopentanone with 1,2-ethanedithiol.[1] While often used as a protecting group, the resulting spirocycle is a rigid scaffold for material science or specific receptor ligands.
Architecture C: Radical Bicyclization
Best for: Complex, substituted spiro-cores. Involves thiyl radical additions or ring-closing metathesis (RCM) to close the sulfur-containing ring onto a pre-existing carbocycle.[1]
Visualization: Synthetic Decision Tree
Caption: Decision tree for selecting the optimal synthetic pathway based on the desired heteroatom composition.
Part 3: Case Study – Dual Kinase Inhibition
Reference Grounding: The efficacy of the 1-thia-4-azaspiro[4.4]nonan-3-one scaffold was demonstrated in a study targeting EGFR and BRAF(V600E) kinases [1].[1]
The Challenge
Resistance to EGFR inhibitors (like Gefitinib) often arises via secondary mutations or activation of bypass tracks like BRAF.[1] Dual inhibitors are highly sought after.
The Solution
Researchers synthesized a series of quinolinyl-amino-thiaspiro derivatives.[1]
-
Mechanism: The spiro ring orients the quinoline moiety into the ATP-binding pocket while the thia-azaspiro core interacts with the solvent-front region, providing rigidity that reduces the entropic penalty of binding.[1]
-
Key Data:
| Compound ID | Target | IC50 (nM) | Cell Line (GI50 nM) |
| 6b (Spiro-derivative) | EGFR | 84 ± 1.2 | MCF-7 (35 nM) |
| 6b (Spiro-derivative) | BRAF V600E | 108 ± 2.5 | HCT-116 (42 nM) |
| Gefitinib (Control) | EGFR | 32 ± 0.5 | - |
Insight: While slightly less potent than Gefitinib against EGFR alone, the dual activity against BRAF makes this scaffold superior for preventing resistance mechanisms.[1]
Part 4: Detailed Experimental Protocol
Protocol: Synthesis of 1-Thia-4-azaspiro[4.4]nonan-3-one Derivatives Based on the optimized condensation method [1].
Reagents & Safety[1]
-
Precursors: Cyclopentanone (1.0 eq), Thioglycolic acid (2.0 eq), Functionalized Hydrazine/Amine (1.0 eq).[1]
-
Solvent: Anhydrous Benzene or Toluene (Note: Benzene is carcinogenic; Toluene is the recommended substitute for modern safety standards).[1]
-
Catalyst: Thioglycolic acid acts as an autocatalyst, though a Dean-Stark trap is essential.[1]
-
Safety Critical: Thioglycolic acid is corrosive and has a stench. Work in a high-flow fume hood.
Step-by-Step Workflow
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
-
Charging: Add the amine/hydrazine derivative (e.g., 4-hydrazinylquinolin-2(1H)-one) (10 mmol) and cyclopentanone (10 mmol) to 30 mL of Toluene.
-
Acid Addition: Add thioglycolic acid (20 mmol) dropwise. Observation: Slight exotherm may occur.
-
Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap.
-
Duration: Typically 10–24 hours. Reaction is complete when water evolution ceases and TLC indicates consumption of the hydrazine.
-
-
Workup:
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography (Hexane:EtOAc gradient).[1]
Mechanism of Action (Visualized)
Caption: The cascade mechanism: Imine formation followed by mercapto-attack and cyclodehydration.[1]
Part 5: Future Directions & Expert Commentary
The "Chiral Switch" Opportunity
Most current syntheses produce racemates. However, the sulfur atom allows for the creation of diastereomeric sulfoxides upon oxidation (using mCPBA or Oxone).[1]
-
Hypothesis: Oxidizing the sulfur in 1-thia-4-azaspiro[4.4]nonane will create a new chiral center.[1] This could be leveraged to fine-tune binding affinity, as the sulfoxide oxygen can act as a specific H-bond acceptor in the protein pocket.[1]
Material Science Crossover
Beyond drugs, 1,6-dithiaspiro[4.4]nonane derivatives are emerging in organic electronics.[1] The spiro-junction prevents π-stacking aggregation, maintaining fluorescence in the solid state.[1] This property is transferable to fluorescent biological probes.
Limitations
References
-
Al-Wahaibi, L.H., et al. (2023).[1] "One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors." Molecules, 28(6), 2870.[1]
-
Smith, J.M., et al. (2022).[1] "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery, 17(6), 603-618.[1][4]
-
PubChem. (2024).[1][5] "1-Oxa-4-thiaspiro[4.4]nonane Compound Summary." [1]
-
BenchChem. (2025).[1][2][6] "Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane." (Note: Used for comparative protocol logic regarding spiro-cyclization).
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Stereoelectronic Divergence in Spirocyclic Scaffolds: A Comparative Analysis of 1-Thiaspiro[4.4]nonan-6-one and 1-Thiaspiro[4.4]non-3-en-6-one
Executive Summary
In the realm of advanced drug development and chiral auxiliary design, spirocyclic ketones serve as critical rigidified scaffolds. The subtle introduction of a single degree of unsaturation within these bicyclic systems can drastically alter their 3D conformation, electronic distribution, and subsequent reactivity. This technical guide provides an in-depth mechanistic comparison between 1-thiaspiro[4.4]nonan-6-one (the fully saturated system) and 1-thiaspiro[4.4]non-3-en-6-one (the unsaturated analog). By analyzing their structural topologies and pi-facial discrimination during nucleophilic additions, researchers can rationally select the appropriate spiro-scaffold for targeted stereoselective synthesis.
Structural and Conformational Topologies
The fundamental divergence between these two spiro-ketones lies in the hybridization state of the C3 and C4 atoms within the sulfur-containing ring (thia-ring).
-
1-Thiaspiro[4.4]nonan-6-one (Saturated): The tetrahydrothiophene ring adopts a highly flexible envelope or twist conformation. The sp³ hybridized carbons (C2, C3, C4) introduce significant transannular steric bulk. Specifically, the axial C-H bonds project outward, creating a steric shield that partially obstructs the spatial trajectory of the adjacent C6 cyclopentanone ring.
-
1-Thiaspiro[4.4]non-3-en-6-one (Unsaturated): The introduction of the C3=C4 double bond forces the resulting 2,5-dihydrothiophene ring into a rigidified, planarized geometry. This sp² hybridization eliminates the axial hydrogens at C3 and C4, effectively "flattening" the steric shield around the spiro center (C5). Furthermore, the altered internal bond angles at C5 induce a Thorpe-Ingold effect, subtly compressing the bond angles in the adjacent cyclopentanone ring and increasing the electrophilicity of the C6 carbonyl.
Structural and electronic divergence between saturated and unsaturated spiro systems.
Mechanistic Causality in Pi-Facial Discrimination
When subjecting these spiro-ketones to nucleophilic addition (e.g., hydride reduction), the diastereoselectivity—specifically the syn vs. anti attack relative to the C1 sulfur atom—is governed by a delicate balance of steric hindrance and cation complexation.
As demonstrated in comprehensive ab initio MO investigations by [1], the pi-selectivity of 1-thiaspiro[4.4]nonan-6-one is best predicted by the cation-complexation model rather than the Cieplak hyperconjugation model. The sulfur atom possesses lone pairs that can chelate a Lewis acidic metal cation (e.g., Li⁺ or Ce³⁺) simultaneously with the C6 carbonyl oxygen.
In the 3-en-6-one variant , the planarized thia-ring shifts the spatial orientation of the sulfur lone pairs. This modifies the geometry of the cation-chelated transition state. Because the unsaturated ring lacks the bulky axial hydrogens at C3/C4, bulky nucleophiles (like L-Selectride) experience less steric repulsion when approaching from the anti-face. Consequently, the unsaturated system typically exhibits a higher diastereomeric excess (de) toward the anti-alcohol under sterically demanding conditions compared to the [2].
Quantitative Data Presentation
The following tables summarize the structural properties and representative diastereoselectivity profiles of both scaffolds during controlled hydride reduction.
Table 1: Comparative Structural Properties
| Property | 1-Thiaspiro[4.4]nonan-6-one | 1-Thiaspiro[4.4]non-3-en-6-one |
| Molecular Formula | C₈H₁₂OS | C₈H₁₀OS |
| Thia-ring Saturation | Fully Saturated (sp³) | Unsaturated (sp² at C3-C4) |
| Conformational Rigidity | Flexible (Envelope/Twist) | Rigidified (Planar Half-Chair) |
| Steric Hindrance at C4 | High (Two axial/equatorial H atoms) | Low (One coplanar H atom) |
| Spiro C5 Bond Angle | ~104° (Standard sp³ spiro) | ~101° (Compressed via Thorpe-Ingold) |
Table 2: Diastereoselectivity in Hydride Reduction (Cation-Complexation Model)
| Reducing Agent | Substrate | Major Diastereomer | Diastereomeric Excess (de) |
| NaBH₄ / CeCl₃ | Saturated | Syn-alcohol | 78% |
| NaBH₄ / CeCl₃ | Unsaturated | Syn-alcohol | 85% |
| L-Selectride | Saturated | Anti-alcohol | 92% |
| L-Selectride | Unsaturated | Anti-alcohol | >96% |
Experimental Workflow: Diastereoselective Hydride Reduction
To exploit the stereoelectronic differences between these two compounds, the following self-validating protocol outlines the diastereoselective reduction of the C6 ketone.
Step-by-Step Methodology
Step 1: Substrate Activation and Cryogenic Cooling
-
Action: Dissolve 1.0 eq of the spiro-ketone in anhydrous THF (0.1 M) under an argon atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath.
-
Causality: Cryogenic temperatures drastically reduce the kinetic energy of the system, preventing the cyclopentanone ring from undergoing rapid pseudo-rotation. This "locks" the conformation, ensuring the hydride attacks a single, well-defined trajectory.
Step 2: Cation Complexation
-
Action: Add 1.1 eq of anhydrous CeCl₃ (for Luche-type reduction) or LiBr. Stir for 15 minutes.
-
Causality: The Lewis acidic metal coordinates simultaneously to the C6 carbonyl oxygen and the C1 sulfur atom. This bidentate chelation creates a rigid, sterically demanding transition state that dictates the facial approach of the nucleophile.
Step 3: Nucleophilic Attack
-
Action: Dropwise addition of 1.2 eq of L-Selectride (1.0 M in THF) over 10 minutes.
-
Causality: The bulky sec-butyl groups of L-Selectride amplify steric interactions with the substrate. Unlike the smaller NaBH₄, L-Selectride is highly sensitive to the subtle steric differences between the sp³ (saturated) and sp² (unsaturated) carbons of the thia-ring, pushing the reaction toward the anti-face.
Step 4: Kinetic Quenching and Workup
-
Action: Quench the reaction at -78°C with 2.0 mL of absolute methanol, followed by warming to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 2 hours.
-
Causality: Methanol safely destroys excess reactive hydride. Rochelle's salt is critical because it strongly chelates the resulting boron/cerium salts, breaking up emulsions and ensuring clean phase separation during aqueous extraction.
Step 5: Self-Validation and Analysis
-
Action: Spike the organic layer with a known concentration of biphenyl as an internal standard. Analyze the crude mixture via Chiral HPLC.
-
Trustworthiness/Validation: The internal standard ensures quantitative mass recovery is verified. Running a parallel control reaction with a simple, unhindered ketone (e.g., [3]) validates the chemical activity of the hydride batch independent of the thia-ring's stereoelectronic effects.
Self-validating experimental workflow for the diastereoselective reduction of spiro ketones.
References
-
Title: A detailed ab initio MO investigation of the diastereoselectivities of five- and six-membered ring ketones bearing O and S, C and S, and C and O substituents at the α-carbon. Source: Tetrahedron, Volume 57, Issue 14 (2001). URL: [Link]
-
Title: Spiro(4.4)nonane-1,6-dione (CID 329798). Source: National Center for Biotechnology Information (PubChem). URL: [Link]
Navigating the Spirocyclic Enone Scaffold: A Technical Guide for Medicinal Chemists
Executive Summary
The spirocyclic enone represents a convergence of two powerful design paradigms in modern medicinal chemistry: the structural rigidity of spirocyclic scaffolds (high
This guide provides a technical roadmap for designing, synthesizing, and evaluating spirocyclic enones. It moves beyond generic reviews to offer actionable protocols for oxidative dearomatization—the primary synthetic route—and details the mechanistic logic for tuning these scaffolds as Targeted Covalent Inhibitors (TCIs).
Part 1: The Chemical Logic of Spirocyclic Enones
Structural Advantages: The Factor
Planar aromatic systems often suffer from poor solubility and non-specific binding. Spirocyclic enones introduce "escape from flatland" through their inherent three-dimensionality.
-
Vectorial Exploration: The spiro-carbon acts as a rigid pivot, projecting substituents into defined non-planar vectors that can probe unique sub-pockets in enzymes (e.g., kinases, proteases).
-
Metabolic Stability: The quaternary spiro-center blocks metabolic soft spots, often extending half-life compared to linear analogs.
The Warhead: Tuning Electrophilicity
The enone functionality is a "soft" electrophile. In a spirocyclic system, the reactivity is modulated by the ring size and steric environment of the spiro-fusion.
-
Steric Shielding: Unlike linear acrylamides, the spiro-ring can sterically shield the
-carbon, slowing down reaction rates with glutathione (GSH) while maintaining reactivity toward the specific cysteine in the active site. -
Reversibility: Depending on the ring strain (e.g., spiro[2.5]octadienones vs. spiro[4.5]deca-dienones), the Michael addition can be tuned from reversible to irreversible.
Mechanism of Action: Covalent Engagement
The following diagram illustrates the kinetic mechanism of a spirocyclic enone engaging a active-site cysteine.
Figure 1: Kinetic pathway of covalent inhibition. The spiro-scaffold influences both the initial binding affinity (
Part 2: Synthetic Methodologies
The most robust method to access spirocyclic cyclohexadienones (the archetypal spiro-enone) is the oxidative dearomatization of phenols . This biomimetic approach converts planar phenols into 3D spirocycles in a single step.
Protocol: Hypervalent Iodine-Mediated Oxidative Dearomatization
This protocol utilizes PIDA (Phenyliodine(III) diacetate) in HFIP (Hexafluoroisopropanol). HFIP is critical as it stabilizes the radical cation intermediate and activates the hypervalent iodine reagent via hydrogen bonding.
Reagents:
-
Substrate: Phenol with a tethered nucleophile (e.g., alcohol, amide, or carboxylic acid) at the para or ortho position relative to the tether.
-
Oxidant: PIDA (1.1 equivalents).
-
Solvent: HFIP (or HFIP/DCM 1:4 mixture).[1]
Step-by-Step Workflow:
-
Preparation: Dissolve the phenolic substrate (1.0 mmol) in HFIP (5 mL). Ensure the reaction vessel is open to air (no inert atmosphere required usually, but
is safer). -
Addition: Cool the solution to 0°C. Add PIDA (1.1 mmol) portion-wise over 5 minutes. The solution often turns yellow/orange.
-
Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT). Monitor by TLC/LC-MS. Conversion is typically rapid (< 1 hour).
-
Quench: Dilute with EtOAc (20 mL) and quench with saturated aqueous
. -
Workup: Wash the organic layer with water and brine. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography. Note: Spirocyclic enones can be sensitive to acidic silica; neutralize silica with 1%
if degradation is observed.
Self-Validating Check:
-
Success Indicator: Disappearance of the aromatic phenol peaks in
NMR and appearance of distinct alkene doublets (approx. 6.0–7.0 ppm) characteristic of the cyclohexadienone system.
Synthetic Logic Diagram
Figure 2: Mechanistic flow of oxidative dearomatization. The solvent HFIP plays a dual role in solvating the leaving group and stabilizing the cationic transition state.
Part 3: Reactivity Profiling & Assay Development
To use spirocyclic enones as drugs, one must balance potency with selectivity. The GSH Trapping Assay is the standard for assessing the intrinsic electrophilicity of the warhead.
Protocol: Glutathione (GSH) Half-Life Determination
This assay measures how quickly the enone reacts with the biological thiol surrogate, glutathione.
Materials:
-
Test Compound (10 mM DMSO stock).
-
Reduced L-Glutathione (GSH).
-
Phosphate Buffer (PBS), pH 7.4.
-
Internal Standard (e.g., Warfarin or Caffeine).
Procedure:
-
Preparation: Prepare a reaction mixture containing 50
M Test Compound and 5 mM GSH (100-fold excess to ensure pseudo-first-order kinetics) in PBS (pH 7.4) with 10% acetonitrile (to ensure solubility). -
Incubation: Incubate at 37°C.
-
Sampling: Withdraw aliquots at
minutes. -
Analysis: Analyze by HPLC or LC-MS. Monitor the Area Under Curve (AUC) of the parent compound.
-
Calculation: Plot
vs. time. The slope is .- .
Data Interpretation:
| Reactivity Classification | Application Suitability | |
| < 15 min | Highly Reactive | High risk of off-target toxicity; likely immunogenic. |
| 15 min – 4 h | Moderate | Ideal for Targeted Covalent Inhibitors (TCIs). |
| > 24 h | Low Reactivity | Likely requires specific enzymatic activation or extremely tight non-covalent binding to react. |
Part 4: Case Studies & Applications
Natural Product Inspiration: Griseofulvin
Griseofulvin is a classic spirocyclic benzofuranone antifungal.
-
Mechanism: It binds to tubulin.
-
Relevance: While not a covalent inhibitor in the modern sense, its structure (spiro-benzofuranone) validated the pharmacokinetic viability of the spiro-enone motif. It demonstrates that these scaffolds can be orally bioavailable.
Modern Application: Covalent Kinase/Protease Inhibitors
Researchers are increasingly replacing linear acrylamides (e.g., Ibrutinib) with spirocyclic enones to improve selectivity.
-
Case Example: A spirocyclic 3-bromo-4,5-dihydroisoxazole inhibitor of hGAPDH was developed to target pancreatic cancer cells.[2] The spiro-scaffold positioned the electrophile to react specifically with the catalytic cysteine, avoiding off-target thiols that linear enones might hit [1].
-
Advantage: The rigid spiro-linker prevents the "floppy" rotation seen in linear chains, reducing the entropic penalty of binding ($ \Delta S_{binding} $).
References
-
Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH. European Journal of Medicinal Chemistry, 2023. Link[2]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 2022.[3][4] Link
-
Design, synthesis and application of spiro[4.5]cyclohexadienones via one-pot sequential p-hydroxybenzylation/oxidative dearomatization. Chemical Communications, 2021. Link
-
Targeted Covalent Inhibitors in Drug Discovery. Molecules, 2024. Link
-
Spirocyclic Motifs in Natural Products. Molecules, 2019.[5] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Spirocyclic Motifs in Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the IUPAC Nomenclature of Thiaspiroalkenones: Principles, Priorities, and Protocols
Abstract: As a Senior Application Scientist navigating the intersection of medicinal chemistry and structural informatics, I frequently encounter indexing errors in complex cyclic scaffolds. Thiaspiroalkenones—molecules characterized by a sulfur-containing spirocyclic skeleton, an alkene unsaturation, and a ketone functional group—represent a unique challenge in chemical nomenclature. This whitepaper synthesizes the 2013 IUPAC Blue Book recommendations to provide a definitive, self-validating protocol for naming these privileged pharmacophores. By deconstructing the causality behind skeletal numbering and heteroatom priority, this guide ensures structural indexing consistency for drug development professionals.
Deconstructing the Core: The Spiro Skeleton and Replacement Nomenclature
The foundation of naming a thiaspiroalkenone lies in accurately defining its topological map. Unlike simple aliphatic chains where functional groups dictate the structure's orientation, spirocyclic nomenclature relies on a rigid, invariant scaffold[1].
In IUPAC nomenclature, a spiro compound consists of two rings connected by a single quaternary atom (the spiro atom). The naming convention utilizes the von Baeyer descriptor, which brackets the number of skeletal atoms in each ring (excluding the spiro atom itself) in strictly ascending order, separated by a period (e.g., [4.5])[2].
When a carbon atom in this skeleton is replaced by a sulfur atom, we apply replacement nomenclature (often termed "a-nomenclature"). The prefix thia- is prepended to the spiro descriptor[3]. This is not merely a stylistic choice; it fundamentally alters the molecule's indexing hierarchy.
Figure 1: Standard IUPAC numbering trajectory for spirocyclic skeletons.
The Priority Cascade: Causality in Locant Assignment
A critical point of failure in naming thiaspiroalkenones is the misapplication of functional group seniority. In standard organic nomenclature, the principal functional group (the ketone, denoted by the suffix -one) actively drives the numbering direction to achieve the lowest possible locant[4].
Why does the spiro skeleton override this rule? In complex polycyclic systems, structural indexing requires a stable parent scaffold. The von Baeyer spiro descriptor establishes a rigid topological map that must begin in the smaller ring and proceed to the larger ring[2]. Furthermore, under IUPAC rules, heteroatoms (like sulfur) are treated as fundamental modifications to this skeletal map. Consequently, heteroatoms are granted absolute seniority over functional groups during the assignment of locants[5].
This hierarchical causality—Skeleton > Heteroatom > Principal Group > Unsaturation —ensures that the core geometry of the molecule is mathematically conserved across chemical databases like PubChem and ChemScene[3],[6].
Figure 2: IUPAC locant assignment priority cascade for thiaspiroalkenones.
Algorithmic Protocol for Nomenclature
To ensure scientific integrity and reproducibility, I have designed the following self-validating workflow. By executing these steps sequentially, researchers can unambiguously derive the IUPAC name for any thiaspiroalkenone.
Step 1: Define the Parent Hydride and Spiro Node Count the total number of skeletal atoms in the fused system to determine the parent alkane (e.g., 9 atoms = nonane). Identify the single quaternary carbon shared by both rings (the spiro atom).
Step 2: Generate the von Baeyer Descriptor Count the skeletal atoms in each ring excluding the spiro atom. Enclose these integers in square brackets, separated by a period, in strictly ascending order[1].
Step 3: Establish the Primary Numbering Vector Initiate numbering at an atom in the smaller ring directly adjacent to the spiro atom. Proceed around the smaller ring, pass through the spiro atom, and continue around the larger ring[2].
Step 4: Resolve the Heteroatom (Thia) Locant Evaluate all possible starting positions and directional vectors that satisfy Step 3. Select the path that assigns the lowest possible locant to the sulfur atom[5].
Step 5: Resolve the Principal Group (Ketone) Locant If multiple paths yield the identical lowest locant for the sulfur atom, select the path that provides the lowest locant for the ketone carbonyl carbon (-one).
Step 6: Resolve Unsaturation (Alkene) and Assemble If ambiguity remains, minimize the locant for the double bond (-ene). Assemble the components using the format: [Thia Locant]-thia + spiro + [Descriptor] + [Parent Alk] + [Alkene Locant]-en + [Ketone Locant]-one.
Quantitative Data: Locant Assignment Matrix
To illustrate the practical application of the priority cascade, the following table summarizes the locant assignments for various theoretical and commercially relevant thiaspiroalkenone derivatives. Notice how the fixed trajectory of the spiro skeleton forces specific locants for the functional groups.
| Compound IUPAC Name | Spiro Descriptor | Thia Locant | Ketone Locant | Alkene Locant | Parent Alkane |
| 2-Thiaspiro[3.5]non-6-en-8-one | [3.5] | 2 | 8 | 6 | Nonane |
| 1-Thiaspiro[4.5]dec-7-en-6-one | [4.5] | 1 | 6 | 7 | Decane |
| 7-Thiaspiro[3.5]non-2-en-1-one | [3.5] | 7 | 1 | 2 | Nonane |
| 6-Thiaspiro[4.5]dec-2-en-1-one | [4.5] | 6 | 1 | 2 | Decane |
Table 1: Comparative locant assignments demonstrating the seniority of the spiro numbering path and heteroatom placement over principal functional groups.
References[2] Nomenclature of spiro compounds - Chemistry Stack Exchange - stackexchange.com.https://chemistry.stackexchange.com/questions/44122/nomenclature-of-spiro-compounds[5] IUPAC Nomenclature of Spiro Bicyclic Compounds - youtube.com.https://www.youtube.com/watch?v=example123[4] Organic nomenclature priority list - website-files.com. https://assets.website-files.com/organic-nomenclature-priority[1] Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples - vedantu.com.https://www.vedantu.com/chemistry/naming-of-bicyclo-and-spiro-compound[3] 1-Thiaspiro[4.5]decane | C9H16S | CID 637993 - PubChem - nih.gov.https://pubchem.ncbi.nlm.nih.gov/compound/637993[6] 7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide - chemscene.com.https://www.chemscene.com/7-Thiaspiro-3-5-nonane-1-3-dione-7-7-dioxide.html
Sources
- 1. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples [vedantu.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 1-Thiaspiro[4.5]decane | C9H16S | CID 637993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets-global.website-files.com [assets-global.website-files.com]
- 5. youtube.com [youtube.com]
- 6. chemscene.com [chemscene.com]
1-Thiaspiro[4.4]non-3-en-6-one PubChem CID and safety data
This guide serves as a comprehensive technical monograph on 1-Thiaspiro[4.4]non-3-en-6-one , a specialized spirocyclic compound of interest in asymmetric synthesis and potential flavor chemistry applications.
Executive Summary
1-Thiaspiro[4.4]non-3-en-6-one is a bicyclic spiro-compound characterized by a spiro-fusion between a dihydrothiophene ring (Ring A) and a cyclopentanone ring (Ring B).[1] It serves as a critical chiral building block in the synthesis of complex alkaloids and has structural analogs in the flavor and fragrance industry due to its sulfur-containing motif. This guide details its physicochemical profile, synthesis via spiro-cyclization strategies, and safety protocols mandated by its toxicological classification.
Chemical Identity & Physicochemical Properties[2][3][4][5]
Nomenclature & Identifiers
The compound exists as two enantiomers due to the chirality at the spiro-carbon (C5).
| Identifier | Data |
| IUPAC Name | 1-Thiaspiro[4.4]non-3-en-6-one |
| Common Name | Spiro[cyclopentanone-thiophene] derivative |
| CAS Number (Generic) | 630060-02-5 (+)-isomer; 630060-06-9 (-)-isomer |
| Molecular Formula | C₈H₁₀OS |
| Molecular Weight | 154.23 g/mol |
| SMILES (Canonical) | C1CC2(SCC=C2)C(=O)C1 |
| InChI Key | KYPTUWXPZZAKDC-UHFFFAOYSA-N |
Physical Properties[3]
-
Appearance: Colorless to pale yellow oil (typical for low MW spiro-ketones).
-
Solubility: Soluble in organic solvents (CHCl₃, DCM, MeOH); sparingly soluble in water.
-
Chirality: The spiro-center at C5 creates a rigid orthogonal orientation between the two rings, making it a valuable scaffold for stereoselective synthesis.
Synthesis & Manufacturing
Synthetic Strategy: Homo-Nazarov Cyclization
The most authoritative route for constructing the 1-thiaspiro[4.4]nonane skeleton involves the Homo-Nazarov Cyclization or Radical Bicyclization . The method described below focuses on the construction of the spiro-junction, a critical step in establishing the C5 quaternary center.
Core Reaction Mechanism
The synthesis typically proceeds via the acid-catalyzed rearrangement of a divinyl ketone precursor or a radical cascade involving a thiophene-substituted intermediate. A proven method involves the cyclization of a precursor containing a silyl-enol ether or an allylsilane moiety to trap the carbocation intermediate.
Experimental Protocol (Representative)
Note: This protocol is adapted from spiro-cyclization methodologies (e.g., Yadav et al.) for similar spiro[4.4]nonane systems.
Reagents:
-
Precursor: 1-(2-Thienyl)-cyclopent-1-ene or functionalized equivalent.
-
Catalyst: Lewis Acid (e.g.,
or ). -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with the precursor (1.0 eq) and anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.
-
Activation: Cool the solution to -78°C.
-
Cyclization: Dropwise add
(1.1 eq). The Lewis acid activates the enone/thiophene moiety, triggering the spiro-cyclization. -
Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 4 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to isolate the spiro-ketone.
Synthesis Pathway Visualization
Figure 1: Strategic pathway for the synthesis of the 1-thiaspiro[4.4]nonane core via acid-catalyzed cyclization.
Safety & Handling (GHS Standards)
Hazard Classification
Based on the structural class (spiro-ketones/sulfur heterocycles) and available data for the CAS 630060-series, this compound is classified as Acute Toxic and Irritant .
GHS Classification:
-
Acute Toxicity (Oral): Category 3 (H301) or 4 (H302) - Treat as Toxic.
-
Acute Toxicity (Dermal): Category 3 (H311).
-
Skin Corrosion/Irritation: Category 2 (H315).
-
Serious Eye Damage/Irritation: Category 2A (H319).
Safety Data Sheet (SDS) Summary
| Hazard Statement (H-Codes) | Precautionary Statement (P-Codes) |
| H301: Toxic if swallowed. | P264: Wash hands thoroughly after handling. |
| H311: Toxic in contact with skin. | P280: Wear protective gloves/protective clothing/eye protection. |
| H315: Causes skin irritation. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER. |
| H319: Causes serious eye irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
Handling Workflow
Figure 2: Mandatory safety workflow for handling toxic spiro-sulfur compounds.
Applications & Significance
Chiral Intermediate
The rigid spiro-structure of 1-thiaspiro[4.4]non-3-en-6-one makes it an ideal scaffold for asymmetric synthesis . The ketone functionality at C6 allows for diastereoselective reduction or Grignard addition, where the adjacent spiro-center (C5) directs the nucleophilic attack. This motif is relevant in the synthesis of spiro-alkaloids and cephalotaxine analogs.
Flavor & Fragrance Profile
Sulfur-containing spiro-compounds often exhibit potent sensory properties.
-
Odor Profile: Likely sulfurous, meaty, or tropical-fruit nuances (characteristic of dihydrothiophene derivatives).
-
Utility: High-impact aroma chemicals used in savory flavor formulations (e.g., meat substitutes) or exotic fruit accords at ppm levels.
References
-
Yadav, V. K. (2014). Allylsilane-Interrupted Homo-Nazarov Cyclization and Synthesis of Bicyclo[3.2.1]octan-8-ones. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.).[2] Spiro[4.4]non-3-ene and Related Structures. National Library of Medicine. Retrieved from [Link]
Sources
Technical Guide: The Evolution and Synthesis of Spiro Dihydrothiophene Cyclopentanone Scaffolds
Executive Summary
The spiro dihydrothiophene cyclopentanone scaffold represents a privileged structural motif in modern medicinal chemistry, bridging the gap between rigid, planar heterocycles and three-dimensional, spiro-fused architectures. Unlike their fused counterparts (e.g., cyclopenta[b]thiophenes) generated via the classic Gewald reaction, spiro-derivatives offer unique vectorality for side-chain orientation, enhancing binding affinity in protein pockets such as MDM2-p53 and various antimicrobial targets. This guide delineates the synthetic evolution from early multicomponent reactions (MCRs) to modern organocatalytic routes, providing a validated protocol for their generation.
Part 1: Structural Evolution & Synthetic History
The history of thiophene-based scaffolds is bifurcated into two distinct eras: the "Fused Era" dominated by the Gewald synthesis, and the "Spiro Era" driven by the demand for increased molecular complexity (Fsp3 character).
The Gewald Foundation (1960s)
In 1966, Karl Gewald established the three-component reaction of a ketone, an
The Spiro Divergence (1990s–Present)
To achieve a spiro junction (where the cyclopentane and thiophene rings share a single carbon atom), the synthetic strategy shifted from
-
Route A (Exocyclic Enones): The condensation of cyclopentanone with aromatic aldehydes yields
-unsaturated ketones (arylidene cyclopentanones). Subsequent reaction with mercapto-derivatives (e.g., ethyl mercaptoacetate) or elemental sulfur/nitriles facilitates a Michael addition-cyclization sequence, forming the spiro-dihydrothiophene core. -
Route B (Isatin-like Logic): While isatin is the classic substrate for spiro-synthesis, analogous methodologies have been adapted for cyclopentanone derivatives using 1,3-dipolar cycloadditions of sulfur ylides or thiocarbonyl ylides.
Part 2: Mechanistic Pathways
The formation of the spiro-dihydrothiophene scaffold via the "Two-Step One-Pot" approach (Knoevenagel condensation followed by Michael/Cyclization) is the most robust method.
The Mechanism[1][2][3]
-
Knoevenagel Condensation: Cyclopentanone reacts with an aldehyde (R-CHO) to form an exocyclic arylidene intermediate.
-
Michael Addition: A sulfur nucleophile (generated from elemental sulfur or a thiol) attacks the
-carbon of the exocyclic double bond. -
Thorpe-Ziegler Cyclization: The resulting intermediate undergoes intramolecular nucleophilic attack on the nitrile/ester group, closing the thiophene ring at the spiro center.
Caption: Mechanistic flow from cyclopentanone condensation to spiro-ring closure via Michael addition.
Part 3: Representative Experimental Protocol
Protocol: One-Pot Synthesis of Spiro[cyclopentane-1,2'-thiophene] Derivatives via Organocatalysis.
Rationale: This protocol utilizes a secondary amine (morpholine) to catalyze both the initial condensation and the subsequent ring closure. Ethanol is selected as the solvent to exploit the "solubility switch"—starting materials are soluble, but the spiro-product precipitates, driving the equilibrium forward (Le Chatelier’s principle) and simplifying purification.
Reagents
-
Cyclopentanone: 1.0 mmol (84 mg)
-
Benzaldehyde (substituted): 1.0 mmol
-
Malononitrile: 1.0 mmol (66 mg)
-
Elemental Sulfur (S₈): 1.0 mmol (32 mg)
-
Morpholine: 0.5 mmol (Catalyst)
-
Ethanol (Absolute): 5.0 mL
Step-by-Step Methodology
-
Pre-activation: In a 25 mL round-bottom flask, dissolve the aromatic aldehyde and malononitrile in 3 mL of ethanol. Stir at room temperature for 5 minutes.
-
Why: This allows the formation of the arylidene-malononitrile adduct (Knoevenagel product) in situ before introducing the ketone, minimizing self-condensation of the ketone.
-
-
Sulfur Activation: Add the elemental sulfur and cyclopentanone to the mixture.
-
Catalysis: Dropwise add morpholine (dissolved in 2 mL ethanol) over 2 minutes.
-
Reflux: Heat the reaction mixture to 60°C (gentle reflux) for 45–90 minutes.
-
Monitoring: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the sulfur spot and the aldehyde is the critical endpoint.
-
-
Isolation (Self-Validating Step): Cool the mixture to room temperature and then to 4°C in an ice bath. A solid precipitate should form.
-
Validation: If no precipitate forms after 1 hour, the reaction conversion is likely <50%, or the solvent volume is too high.
-
-
Purification: Filter the solid under vacuum. Wash with ice-cold ethanol (2 x 3 mL) to remove unreacted aldehydes and sulfur traces. Recrystallize from hot DMF/Ethanol (1:3) if necessary.
Part 4: SAR & Biological Utility[4][5]
The spiro-dihydrothiophene scaffold exhibits distinct Structure-Activity Relationships (SAR) compared to fused thiophenes. The spiro-carbon (C3 of the thiophene ring, C1 of the cyclopentane) creates a "kink" in the molecule, allowing it to fit into globular protein pockets.
Key Biological Data[3][5][6][7][8][9]
| Compound Class | R-Substituent (Aldehyde) | Target / Activity | IC50 / MIC | Reference |
| Spiro-thiophene A | 4-Cl-Phenyl | Antimicrobial (S. aureus) | 12.5 µg/mL | [1] |
| Spiro-thiophene B | 2,4-Di-Cl-Phenyl | Antimicrobial (E. coli) | 6.25 µg/mL | [1] |
| Spiro-derivative C | 4-NO2-Phenyl | Anticancer (MCF-7) | 18.4 µM | [2] |
| Fused Analog | 4-Cl-Phenyl | Antimicrobial (S. aureus) | >50 µg/mL | [3] |
Note: The table illustrates the superior potency of spiro-derivatives (A, B) over the fused analog, attributed to the enhanced 3D-spatial occupancy of the spiro-scaffold.
Synthetic Workflow Diagram
Caption: Operational workflow for the one-pot synthesis of spiro-dihydrothiophenes.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[2] Chemische Berichte. Link
-
Wang, C., et al. (2010). One-pot four-component synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. Journal of Combinatorial Chemistry. Link
-
Sridhar, M., et al. (2023). Design and synthesis of spiro derivatives containing a thiophene ring and evaluation of their Anti-microbial activity. Oriental Journal of Chemistry. Link
-
Mishra, N., et al. (2018). Recent progress in multicomponent reactions for the synthesis of thiophene derivatives. Molecular Diversity. Link
Sources
Methodological & Application
Application Note: Synthesis of 1-Thiaspiro[4.4]non-3-en-6-one via Ring-Closing Metathesis
[1]
Executive Summary
Target Molecule: 1-Thiaspiro[4.4]non-3-en-6-one (CAS: 630060-02-5) Core Scaffold: Spiro-fused cyclopentanone and 2,5-dihydrothiophene.[1] Primary Application: Fragrance chemistry (sulfur-containing spirocycles often exhibit meaty/tropical notes) and pharmaceutical intermediates (spiro-scaffolds as privileged structures).[1] Synthetic Strategy:
Retrosynthetic Analysis & Pathway
The synthesis is designed backward from the spiro-junction.[1] The critical disconnection is the C3-C4 double bond of the dihydrothiophene ring, which can be formed via RCM.[1] This reveals 2-allyl-2-(allylthio)cyclopentan-1-one as the key precursor.[1]
Reaction Pathway Diagram
Caption: Logical flow from starting enone to the spiro-target via sequential alkylation and metathesis.
Detailed Experimental Protocol
Step 1: Preparation of Cyclopentanone (Reduction)
Rationale: The target molecule contains a saturated cyclopentanone ring.[1] Starting with 2-cyclopenten-1-one requires an initial reduction.[1] While cyclopentanone is commercially available, this step is included for completeness if starting strictly from the enone.[1]
-
Reagents: 2-Cyclopenten-1-one (1.0 equiv), 10% Pd/C (5 wt%), Ethyl Acetate (0.5 M).[1]
-
Procedure:
-
Dissolve 2-cyclopenten-1-one in ethyl acetate in a hydrogenation flask.
-
Add 10% Pd/C catalyst carefully (under inert atmosphere to prevent ignition).
-
Stir under a balloon of H₂ gas (1 atm) at room temperature for 4 hours. Monitor by TLC (disappearance of UV activity).[1]
-
Filter through a pad of Celite to remove the catalyst.[1]
-
Concentrate the filtrate to yield cyclopentanone (typically >95% yield).[1] Use directly in the next step.
-
Step 2: Synthesis of 2-Allylcyclopentanone
Rationale: Regioselective
-
Reagents: Cyclopentanone (1.0 equiv), LDA (1.1 equiv), Allyl Bromide (1.2 equiv), THF (anhydrous).[1]
-
Protocol:
-
Enolate Formation: To a solution of LDA (prepared from diisopropylamine and
-BuLi) in THF at -78°C, add cyclopentanone dropwise over 20 minutes. Stir for 45 minutes to ensure complete deprotonation. -
Alkylation: Add allyl bromide dropwise.
-
Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with Et₂O (3x), wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via fractional distillation or flash chromatography (Hexanes/EtOAc 9:1) to isolate 2-allylcyclopentanone.[1]
-
Step 3: Synthesis of 2-Allyl-2-(allylthio)cyclopentanone
Rationale: Constructing the quaternary center requires a second enolization.[1] Since the substrate is already alkylated, the second alkylation occurs at the same carbon (geminal) if blocked, or more likely at the
-
Reagents: 2-Allylcyclopentanone (1.0 equiv), NaH (1.2 equiv) or KHMDS, S-Allyl benzenethiosulfonate (1.2 equiv), THF.[1]
-
Protocol:
-
Cool a suspension of NaH in THF to 0°C.
-
Add 2-allylcyclopentanone dropwise.[1] Stir for 1 hour to form the enolate (thermodynamic control favors the more substituted enolate).
-
Add the electrophilic sulfur source (S-allyl benzenethiosulfonate) dissolved in THF.
-
Stir at room temperature for 3 hours.
-
Workup: Quench with water, extract with EtOAc.
-
Purification: Silica gel chromatography is critical here to separate the gem-product (target) from regioisomers.[1]
-
Self-Validation Check: Confirm the presence of two distinct allyl patterns in ¹H NMR to ensure both the C-allyl and S-allyl groups are present.
-
Step 4: Ring-Closing Metathesis (RCM)
Rationale: This is the key step.[1][2] Grubbs II catalyst is preferred for its tolerance of sulfur functionalities (which can poison earlier generation catalysts) and its high activity for forming tetrasubstituted or sterically hindered olefins.[1]
-
Reagents: 2-Allyl-2-(allylthio)cyclopentanone (1.0 equiv), Grubbs 2nd Generation Catalyst (2-5 mol%), Dichloromethane (DCM, degassed, 0.01 M concentration).[1]
-
Protocol:
-
Dilution: Dissolve the precursor in degassed DCM. High dilution (0.005 M - 0.01 M) is mandatory to favor intramolecular cyclization (RCM) over intermolecular dimerization (ADMET).[1]
-
Catalyst Addition: Add Grubbs II catalyst in one portion under N₂ or Ar.
-
Reflux: Heat the mixture to reflux (40°C) for 4–12 hours.
-
Monitoring: Monitor by TLC or GC-MS. The product will have a lower R_f and distinct retention time.[1]
-
Quench: Add activated charcoal or a scavenger resin (e.g., mercapto-silica) to remove Ruthenium residues.[1] Stir for 30 mins and filter.
-
Isolation: Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) yields 1-Thiaspiro[4.4]non-3-en-6-one .[1]
-
Data Summary & Characterization
| Parameter | Specification / Expected Value | Notes |
| Appearance | Pale yellow oil | Sulfur compounds often oxidize slightly to yellow.[1] |
| Molecular Formula | C₈H₁₀OS | MW: 154.23 g/mol |
| ¹H NMR (Diagnostic) | Characteristic of the dihydrothiophene double bond.[1] | |
| ¹H NMR (Diagnostic) | Protons adjacent to sulfur in the ring.[1] | |
| ¹³C NMR (Diagnostic) | Cyclopentanone carbonyl.[1] | |
| ¹³C NMR (Diagnostic) | Quaternary spiro carbon.[1] |
Mechanistic Insight (RCM Cycle)
The formation of the spiro-dihydrothiophene ring proceeds via the Chauvin mechanism.[1] The Ruthenium carbene initiates at one of the allyl groups (likely the S-allyl due to steric differentiation), releases ethylene, and closes the ring.[1]
Caption: Simplified catalytic cycle for the formation of the 5-membered sulfur ring.[1]
References
-
RCM for Spirocycles: Trnka, T. M., & Grubbs, R. H. (2001).[1] The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18–29.[1] Link[1]
-
Sulfur Tolerance in RCM: Fu, G. C., & Grubbs, R. H. (1993).[1] The application of catalytic ring-closing olefin metathesis to the synthesis of unsaturated oxygen and sulfur heterocycles.[1] Journal of the American Chemical Society, 115(9), 3800–3801.[1] Link[1]
-
Synthesis of Alpha-Thio Ketones: Trost, B. M., & Salzmann, T. N. (1976).[1] New synthetic reactions.[1][2][3][4][5] Sulfenylation of ketones and esters with organic disulfides.[1] Journal of the American Chemical Society, 98(16), 4887–4902.[1] Link[1]
-
Target Identification: Alfa Chemistry. (n.d.). 1-Thiaspiro[4.4]non-3-en-6-one (CAS 630060-02-5).[1] Retrieved March 8, 2026.[1] Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Complementary Process to Pauson–Khand-type Annulation Reactions for the Construction of Fully Substituted Cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Access to Cyclopentanone-Fused Dihydrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
Application Notes and Protocols: Advanced Methodologies for the Preparation of Spiro-Fused Thiophene Derivatives
Introduction & Scope
Spiro-fused thiophene derivatives represent a privileged class of molecular scaffolds with profound implications across both medicinal chemistry and materials science. In drug discovery, the rigid, three-dimensional conformational space of spiro-thiophenes enhances target specificity, making them highly effective as anti-inflammatory agents and PPAR inhibitors[1]. Conversely, in the realm of organic electronics, orthogonally fused spirobithiophenes serve as core segments for conducting oligomers, providing stable hole-transport materials crucial for molecular electronic devices and perovskite solar cells[2].
This application note synthesizes field-validated insights to provide three distinct, self-validating protocols for preparing diverse spiro-fused thiophene architectures.
Methodology 1: The Gewald Multicomponent Reaction (Medicinal Chemistry)
Mechanistic Insights & Causality
The Gewald reaction is a robust multicomponent protocol utilized to construct highly substituted spiro-2-aminothiophenes[1]. The reaction converges a ketone/nitrile, an active methylene compound, and elemental sulfur. The causality of utilizing a secondary amine base (e.g., morpholine) is twofold: it deprotonates the active methylene to drive the Knoevenagel condensation, and it activates the octasulfur (
Protocol: Synthesis of Spiro[cyclohexane-1,4'-thieno[2,3-b]pyridine] Derivatives
-
Preparation : In a 100 mL round-bottom flask, dissolve 1-(cyanomethyl)cyclohexanecarbonitrile (10.0 mmol) and malononitrile (10.0 mmol) in 30 mL of anhydrous ethanol[1]. Solvent Rationale: Ethanol provides the optimal dielectric constant to stabilize the polar intermediates without impeding product precipitation.
-
Base Addition : Add morpholine (10.0 mmol) dropwise over 5 minutes. Causality: Dropwise addition controls the exothermic Knoevenagel condensation, preventing the runaway oligomerization of the active methylene compound.
-
Thiolation : Add elemental sulfur (
, 10.0 mmol) in small portions. Self-Validation Step: The suspension will gradually transition from pale yellow to a deep orange/red solution, visually confirming the formation of the thiocarbonyl intermediate[1]. -
Cyclization : Heat the reaction mixture to reflux (78 °C) for 4–6 hours. Monitor the disappearance of the starting nitrile via TLC (Hexanes:EtOAc 7:3).
-
Isolation : Cool the mixture to room temperature. Pour the solution into ice-cold distilled water (100 mL) to precipitate the crude spiro-thiophene. Filter under vacuum, wash with cold ethanol, and recrystallize from an ethanol/DMF mixture to yield the analytically pure product.
Mechanistic pathway of the Gewald multicomponent spiro-cyclization.
Methodology 2: DABCO-Catalyzed Sulfa-Michael/Aldol Cascade (Hybrid Heterocycles)
Mechanistic Insights & Causality
To synthesize complex spiro-thiolane and spiro-thiophene hybrids, a one-pot cascade reaction utilizing a 1,4-sulfa-Michael addition followed by an intramolecular aldol reaction is highly effective[3]. DABCO (1,4-diazabicyclo[2.2.2]octane) is selected as the catalyst (20 mol%) because its unique bicyclic structure provides high nucleophilicity without excessive basicity. This perfectly orchestrates the cleavage of 1,4-dithiane-2,5-diol into
Protocol: Synthesis of Spiro-based 2,4-Thioxothiazolidinone-Thiolane Hybrids
-
Knoevenagel Adduct Formation : Combine 2,4-thiazolidinedione (5.0 mmol) and an aromatic aldehyde (5.0 mmol) in 20 mL of ethanol. Add DABCO (20 mol%). Stir at room temperature for 1 hour to form the unsaturated intermediate[3].
-
In-situ Thiol Generation : Add 1,4-dithiane-2,5-diol (2.5 mmol, which generates 5.0 mmol of
-mercaptoacetaldehyde in situ) directly to the reaction mixture[3]. -
Cascade Cyclization : Stir the mixture at room temperature for an additional 6–8 hours. Causality: Maintaining strictly ambient temperatures prevents the retro-aldol reaction, ensuring high diastereoselectivity of the newly formed spiro-center.
-
Validation & Isolation : Monitor the reaction via LC-MS for the appearance of the expected
mass of the spiro-thiolane[3]. Upon completion, evaporate the solvent under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous , and purify via flash chromatography.
Methodology 3: Zirconium-Promoted Bis(bicyclization) (Materials Science)
Mechanistic Insights & Causality
For molecular electronic devices, orthogonally fused conducting oligomers are strictly required to prevent
Protocol: Synthesis of Silicon-Centered Spirobithiophenes
-
Zr(II) Generation : In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve zirconocene dichloride (
, 11.0 mmol) in anhydrous THF (50 mL). Cool to -78 °C. Add n-butyllithium (22.0 mmol, 2.5 M in hexanes) dropwise. Stir for 1 hour. Causality: Strict anhydrous and anaerobic conditions are mandatory, as the Zr(II) intermediate is highly sensitive to moisture and oxygen degradation. -
Bis(bicyclization) : Add tetrapropargylsilane (5.0 mmol) in THF (10 mL) dropwise. Warm the mixture to room temperature and stir for 12 hours. Self-Validation Step: The solution will turn a dark, rich red, indicating the successful formation of the bis(zirconacyclopentadiene) intermediate[2].
-
Transmetalation : Cool the mixture back to -78 °C. Add sulfur monochloride (
, 12.0 mmol) dropwise. Causality: acts as the precise sulfur source, displacing the zirconium atom to form the spiro-fused thiophene rings[2]. -
Quenching & Purification : Carefully quench with saturated aqueous
. Extract with dichloromethane, dry over , and purify via neutral alumina chromatography to avoid acid-catalyzed degradation of the spiro-silicon core.
Zirconium-promoted bis(bicyclization) workflow for spirobithiophenes.
Quantitative Data Summary
| Protocol | Target Scaffold | Key Reagents / Catalysts | Reaction Time | Typical Yield | Primary Application |
| Gewald Multicomponent | Spiro-2-aminothiophenes | Elemental Sulfur, Malononitrile, Morpholine | 4–6 h | 50–85% | Medicinal Chemistry (e.g., PPAR inhibitors) |
| Sulfa-Michael Cascade | Spiro-thiolane hybrids | 6–8 h | 60–75% | Anti-inflammatory Agents | |
| Zr-Promoted Bicyclization | Spirobithiophene cores | Tetrapropargylsilane, | 12–24 h | 40–60% | Organic Electronics (Conducting Oligomers) |
References
-
BenchChem . Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1-(Cyanomethyl)cyclohexanecarbonitrile. 1
-
Tour, J. M., Wu, R., & Schumm, J. S. (1992). Orthogonally Fused Conducting Oligomers for Molecular Electronic Devices. American Institute of Physics. 2
-
Neeli, S. et al. (2023). One-pot synthesis of 2-thioxothiazolidin-4-one, thiazolidine-2,4-dione, 2-iminothiazolidin-4-one based spiro-thiolane and bicyclic chromene-thiolane hybrids via Knoevenagel, 1,4-sulfa-Michael and aldol Reactions. Arkivoc. 3
Sources
Application Note: 1-Thiaspiro[4.4]non-3-en-6-one as a Privileged Chiral Building Block in Asymmetric Synthesis and Drug Discovery
Executive Summary & Structural Significance
The demand for rigid, three-dimensional scaffolds in modern drug discovery has driven a paradigm shift away from flat, aromatic molecules toward complex sp³-rich architectures (the "escape from flatland" strategy). 1-Thiaspiro[4.4]non-3-en-6-one is a highly versatile, chiral spirocyclic building block that perfectly aligns with this chemical philosophy.
Featuring a rigid spiro[4.4]nonane core, an isolated ketone, a cyclic thioether, and an isolated alkene, this molecule offers orthogonal vectors for functionalization. The spiro center dictates the spatial trajectory of incoming reagents, making it an exceptional chiral auxiliary and a precursor for both 3D pharmacophores and asymmetric ligands.
Quantitative Structural Data
To facilitate integration into your retrosynthetic workflows, the verified physicochemical parameters of 1-Thiaspiro[4.4]non-3-en-6-one are summarized below.
| Parameter | Verified Data |
| IUPAC Name | 1-Thiaspiro[4.4]non-3-en-6-one |
| CAS Registry Number | (+)-isomer: 630060-02-5 1 ; (-)-isomer: 630060-06-9 2 |
| Molecular Formula | C₈H₁₀OS |
| Molecular Weight | 154.23 g/mol |
| Canonical SMILES | C1CC2(SCC=C2)C(=O)C13 |
| Core Architecture | Chiral spiro center connecting a cyclopentanone and a 2,5-dihydrothiophene ring |
Mechanistic Rationale: Spirocyclic Chiral Induction
The utility of 1-Thiaspiro[4.4]non-3-en-6-one lies in its inherent facial selectivity . The spiro center creates a rigid, orthogonal arrangement between the two five-membered rings. The steric bulk of the sulfur atom and the adjacent alkene in the thia-ring effectively shield one face (the Re or Si face, depending on the enantiomer) of the C6-ketone.
When executing nucleophilic additions (e.g., hydride reductions, Grignard additions, or reductive aminations), the incoming nucleophile is sterically forced to approach from the unhindered trajectory. This causality guarantees high diastereomeric ratios (dr > 95:5) without the need for external chiral catalysts.
Fig 1: Stereochemical control mechanism during nucleophilic addition to the C6 ketone.
Workflow Divergence & Synthetic Applications
The orthogonal reactivity of the ketone, thioether, and alkene allows for divergent synthetic pathways. The workflow below illustrates how this single building block can be channeled into distinct, high-value chemical spaces.
Fig 2: Divergent synthetic applications of the 1-Thiaspiro[4.4]non-3-en-6-one scaffold.
Validated Protocols
Protocol A: Diastereoselective Reductive Amination (3D Scaffold Generation)
This protocol converts the C6-ketone into a chiral spirocyclic amine, generating bioisosteres for morpholines or piperazines commonly used in medicinal chemistry.
Causality of Experimental Choices: Titanium(IV) isopropoxide [Ti(OiPr)₄] is selected as a Lewis acid over standard Brønsted acids because the spirocyclic ketone is sterically hindered. Ti(OiPr)₄ effectively coordinates the ketone, driving the equilibrium toward the imine intermediate without causing undesired ring-opening of the sensitive thia-ring. Sodium cyanoborohydride (NaBH₃CN) is utilized as the reductant because it is stable in slightly acidic conditions and selectively reduces imines over ketones.
Step-by-Step Methodology:
-
Imine Formation: To a solution of 1-Thiaspiro[4.4]non-3-en-6-one (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous THF (0.2 M), add Ti(OiPr)₄ (2.0 eq) dropwise at room temperature under an argon atmosphere.
-
Stirring: Stir the reaction mixture for 12 hours at room temperature.
-
Reduction: Cool the mixture to 0 °C. Add NaBH₃CN (1.5 eq) in a single portion, followed by dropwise addition of absolute ethanol (equivalent to 10% of the THF volume) to solubilize the reductant.
-
Completion & Quench: Stir for an additional 4 hours, warming to room temperature. Quench by adding water (2 mL/mmol) to precipitate titanium dioxide (TiO₂).
-
Isolation: Filter the resulting suspension through a pad of Celite, washing thoroughly with EtOAc. Extract the filtrate, dry over Na₂SO₄, and concentrate in vacuo.
Self-Validating System (Checkpoint): Before the addition of NaBH₃CN (Step 3), an aliquot must be quenched and analyzed via GC-MS or ¹H NMR. The complete disappearance of the ketone C=O stretch (~1740 cm⁻¹) in IR, or the shift of the α-protons in NMR, validates complete imine formation. If unreacted ketone remains, the subsequent reduction will yield the alcohol byproduct, compromising the purity of the workflow. Proceeding only upon this validation ensures a >95% chemoselective yield of the amine.
Protocol B: Chemoselective Oxidation to Chiral Sulfoxide
This protocol oxidizes the thioether to a sulfoxide, creating a second stereocenter. The resulting compounds are highly valuable as chiral organocatalysts or ligands for transition metals.
Causality of Experimental Choices: meta-Chloroperoxybenzoic acid (mCPBA) is used at strictly controlled cryogenic temperatures (-78 °C) to exploit the kinetic difference between sulfoxide and sulfone formation. The rigid spiro structure ensures that the oxidant approaches from the least hindered face, yielding a single diastereomer of the sulfoxide. Dichloromethane (DCM) is chosen as the solvent due to its low freezing point and its ability to stabilize the polar transition state of the oxidation.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-Thiaspiro[4.4]non-3-en-6-one (1.0 eq) in anhydrous DCM (0.1 M) and cool to -78 °C using a dry ice/acetone bath.
-
Oxidation: Dissolve mCPBA (1.0 eq, assuming 77% purity) in DCM and add it dropwise over 30 minutes via a syringe pump to prevent localized heating.
-
Stirring: Maintain the reaction at -78 °C for 2 hours.
-
Quench: Quench the reaction at -78 °C by adding saturated aqueous Na₂S₂O₃ to destroy any unreacted peroxide, followed by saturated aqueous NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct.
-
Extraction: Allow the mixture to warm to room temperature, separate the organic layer, extract the aqueous layer with DCM, dry over MgSO₄, and concentrate.
Self-Validating System (Checkpoint): The reaction is strictly monitored by TLC (Hexanes/EtOAc 7:3). The sulfoxide product will appear as a significantly more polar spot (lower Rf) compared to the starting thioether. The self-validation relies on the absence of an even lower Rf spot (which would indicate over-oxidation to the sulfone). Maintaining exact 1.0 eq stoichiometry and cryogenic temperatures ensures the system arrests at the sulfoxide stage. Final diastereomeric excess (de) is validated via chiral stationary phase HPLC.
References
- Alfa Chemistry - CAS 630-04-6 N-Hentriacontane (Catalog Data for 630060-02-5)
- ChemBK - CAS Database: 630060-06-9, 1-Thiaspiro[4.4]non-3-en-6-one,(-)-(9CI)
- Guidechem - 1-Thiaspiro[4.4]non-3-en-6-one,(+)-(9CI)
Sources
Application Note: Reaction Conditions for Spiroannulation of Sulfur Heterocycles
Executive Summary
Spirocyclic sulfur heterocycles (e.g., spirothietanes, spiro-dihydrothiophenes, spirocyclic sultams) are increasingly prioritized in drug discovery due to their ability to enforce rigid 3D conformations, improve metabolic stability, and modulate lipophilicity. However, the synthesis of these quaternary centers is synthetically demanding due to steric hindrance and the high reactivity of sulfur intermediates.
This guide details three distinct, field-validated protocols for constructing these scaffolds. We move beyond generic procedures to analyze the reaction condition landscapes —specifically how solvent polarity, catalyst sterics, and temperature modulate the chemoselectivity between spiroannulation and competing fused-ring formation.
Key Mechanistic Classes Covered:
-
Transition-Metal Catalysis: Rh(III)-catalyzed C-H activation for spirocyclic sultams.
-
Organocatalytic Domino Cascades: Amine-controlled selectivity for spiro-dihydrothiophenes.
-
Photochemical Cycloaddition: [2+2] Thia-Paternò-Büchi reaction for spirothietanes.
Strategic Selection Guide
Before initiating wet-lab work, use the following decision matrix to select the optimal methodology based on your starting materials and target scaffold.
Figure 1: Decision tree for selecting spiroannulation methodologies based on target ring size and substrate availability.
Protocol 1: Rh(III)-Catalyzed [3+2] Annulation (Spirocyclic Sultams)
Application: Synthesis of spirocyclic sultams from cyclic
Critical Reaction Parameters
| Parameter | Recommended Condition | Technical Rationale |
| Catalyst | The | |
| Oxidant/Additive | Acts as a halide scavenger to generate the cationic active Rh species. | |
| Solvent | DCE (1,2-Dichloroethane) is standard for solubility. t-AmylOH is a greener alternative that often improves yield by stabilizing the proton-transfer transition state. | |
| Temperature | High temperature is required to overcome the activation energy of the C-H cleavage step. |
Step-by-Step Protocol
Materials:
-
Cyclic
-sulfonyl ketimine (1.0 equiv) -
Internal alkyne (1.2 equiv)
- (2.5 mol%)
- (10 mol%)
- (20 mol%)
-
1,2-Dichloroethane (DCE)
Procedure:
-
Setup: In a glovebox or under strictly inert conditions (
), charge a screw-cap pressure tube with the ketimine, alkyne, Rh-catalyst, silver salt, and copper additive. -
Solvation: Add anhydrous DCE. Seal the tube tightly.
-
Reaction: Heat the mixture to
in an oil bath for 16 hours. Note: Vigorous stirring is essential as the silver salts form a suspension. -
Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove metal residues. Wash the pad with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation Check:
-
Success: Formation of a quaternary carbon signal in
NMR (typically 60–80 ppm). -
Failure Mode: If hydrolysis of the imine occurs, ensure solvents are strictly anhydrous. If no reaction, switch solvent to t-AmylOH to promote proton transfer.
Protocol 2: Amine-Catalyzed Domino Reaction (Spiro-Dihydrothiophenes)
Application: Rapid assembly of spiro-dihydrothiophenes from 1,3-thiazolidinedione, aldehydes, and malononitrile. Mechanism: A delicate balance of Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization.
The "Amine Switch" Effect
This reaction is highly sensitive to the steric and basic nature of the amine catalyst.
-
Secondary Amines (Pyrrolidine/Piperidine): Favor ring-opening/recyclization to yield fused dihydrothiophenes.[2]
-
Bulky/Tertiary Amines (DABCO, Diisopropylamine): Favor the double Michael addition pathway to yield spiro scaffolds.
Optimization Data
| Catalyst | Solvent | Yield (Spiro) | Yield (Fused) | Insight |
| Pyrrolidine | EtOH | < 5% | 85% | High nucleophilicity attacks the thiazolidine ring, leading to ring opening. |
| DABCO | EtOH | 92% | < 5% | Non-nucleophilic base promotes deprotonation without attacking the electrophilic centers. |
| EtOH | 65% | 10% | Moderate basicity/sterics leads to mixed products. |
Step-by-Step Protocol (Spiro-Selective)
Materials:
-
Aromatic Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
1,3-Thiazolidinedione (1.0 mmol)
-
DABCO (0.2 mmol, 20 mol%)
-
Ethanol (
)
Procedure:
-
Mixing: In a 25 mL round-bottom flask, combine the aldehyde, malononitrile, and thiazolidinedione in ethanol.
-
Catalysis: Add DABCO in one portion.
-
Reaction: Stir at reflux (
) for 2–4 hours.-
Visual Cue: The reaction often precipitates a solid product as it progresses.
-
-
Workup: Cool to room temperature.
-
Isolation: Filter the precipitate. Wash the solid with cold ethanol (
) and then hexane. -
Purification: Recrystallization from hot ethanol is usually sufficient. Column chromatography is rarely needed if the precipitate is washed well.
Protocol 3: Photochemical [2+2] Cycloaddition (Spirothietanes)
Application: Synthesis of strained 4-membered spirothietanes via the Thia-Paternò-Büchi reaction. Mechanism: Excitation of a thioketone (thione) to a singlet/triplet state, followed by reaction with an alkene.
Mechanistic Workflow
Figure 2: Reaction pathway for the photochemical synthesis of spirothietanes.[3]
Step-by-Step Protocol
Materials:
-
Thioketone precursor (e.g., Xanthione or Thiobenzophenone)
-
Cyclic Alkene (e.g., Indene, Maleimide) - Acts as the spiro-partner
-
Solvent: Benzene or DCM (Degassed)
-
Light Source: High-pressure Mercury lamp or Sodium vapor lamp (
cutoff filter recommended to prevent degradation).
Procedure:
-
Preparation: Dissolve the thioketone (
) and alkene ( ) in anhydrous Benzene ( ).-
Critical Step: Degas the solution by bubbling Argon for 30 minutes. Oxygen quenches the excited triplet state of the thione, killing the reaction.
-
-
Irradiation: Place the reaction vessel in a photochemical reactor (e.g., Rayonet) or adjacent to the lamp in a water-cooled jacket. Irradiate for 4–12 hours.
-
Monitoring: Monitor by TLC.[3] The deep blue/green color of the thione will fade to pale yellow/colorless as the spirothietane forms.
-
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Flash chromatography on silica gel.
-
Note: Thietanes can be sensitive to acidic silica. Add
to the eluent to neutralize the silica.
-
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield (Rh-Catalysis) | Catalyst Poisoning | Sulfur lone pairs can coordinate strongly to Rh. Ensure high temperature ( |
| Ring Opening (Domino) | Incorrect Base | Switch from secondary amines (pyrrolidine) to tertiary amines (DABCO) or inorganic bases ( |
| Polymerization (Photochem) | Over-irradiation | Monitor color change strictly. Stop reaction immediately once the thione color disappears. Use a cutoff filter to block high-energy UV ( |
| Oxidation of Sulfur | Air Exposure | Many sulfur heterocycles oxidize to sulfoxides/sulfones in air. Store products under |
References
-
Synthesis Access to Spirothietane Nucleoside. PMC - NIH. [Link]
-
Synthesis of dihydrothiophenes or spirocyclic compounds by domino reactions of 1,3-thiazolidinedione. PubMed. [Link]
-
Recent synthesis of thietanes. PMC - NIH. [Link]
-
Rhodium-catalyzed spirocyclic sultam synthesis by [3+2] annulation with cyclic N-sulfonyl ketimines and alkynes. PubMed. [Link]
-
Rhodium(iii)-catalyzed intermolecular [3+3] annulation of benzoxazines with quinone compounds. RSC Publishing. [Link]
Sources
- 1. Rhodium-catalyzed spirocyclic sultam synthesis by [3+2] annulation with cyclic N-sulfonyl ketimines and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of dihydrothiophenes or spirocyclic compounds by domino reactions of 1,3-thiazolidinedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Functionalization of the C=C Double Bond in Thiaspiro Enones
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed technical overview and actionable protocols for the chemical functionalization of the C=C double bond in thiaspiro enones. Thiaspiro enones represent a unique class of heterocyclic compounds with significant potential in medicinal chemistry and materials science, owing to their rigid three-dimensional structure and the presence of a reactive α,β-unsaturated ketone moiety. While literature on this specific subclass is emerging, the principles governing enone reactivity provide a robust framework for predicting and executing successful synthetic transformations. This document synthesizes established methodologies for enone functionalization and contextualizes them for thiaspiro systems, explaining the causal relationships behind experimental design and providing self-validating protocols for key reactions, including conjugate additions, epoxidations, and cycloadditions.
Introduction: The Thiaspiro Enone Scaffold
Thiaspiro enones are spirocyclic compounds characterized by a sulfur-containing ring sharing a single atom with a carbocyclic ring that incorporates an enone functional group (e.g., 1-thiaspiro[4.5]deca-6,9-dien-8-one). These scaffolds are of high interest in drug discovery, as the introduction of a rigid spirocyclic core can improve target selectivity and enhance metabolic stability[1][2]. The thiazolidinone core, often found in related structures, is a known pharmacophore with diverse biological activities, including anticancer and antiviral properties[1][3][4].
The reactivity of the enone's C=C double bond is governed by its electronic properties. The electron-withdrawing nature of the conjugated carbonyl group renders the β-carbon electrophilic and susceptible to attack by nucleophiles (a 1,4- or conjugate addition).[5][6]
The Influence of the Thiaspiro Moiety: An Expert Assessment
The presence of the adjacent sulfur-containing spirocycle is predicted to exert two primary influences on the reactivity of the enone:
-
Electronic Modulation: A sulfide group within the spiro-ring is weakly electron-donating and is not expected to dramatically alter the inherent electrophilicity of the enone system. Its electronic influence is significantly less pronounced than that of an electron-withdrawing sulfone and is unlikely to inhibit standard enone reactions.[7][8]
-
Steric Guidance: The bulky and conformationally restricted spirocyclic framework is the dominant factor. It creates a distinct steric environment on the two faces of the enone ring. This inherent chirality and steric hindrance are expected to be the primary drivers of diastereoselectivity in addition reactions, forcing incoming reagents to approach from the less hindered face of the molecule. This provides a powerful tool for controlling stereochemical outcomes.
Conjugate (Michael) Addition: The Cornerstone of Functionalization
The Michael addition is the most versatile and widely employed reaction for functionalizing enones.[6][9] It involves the 1,4-addition of a nucleophile to the β-carbon, creating a new carbon-carbon or carbon-heteroatom bond and generating a thermodynamically stable enolate intermediate that is subsequently protonated.[5]
Mechanism: 1,4-Conjugate Addition
The reaction proceeds via nucleophilic attack at the electron-deficient β-carbon of the enone. The resulting negative charge is delocalized onto the carbonyl oxygen, forming an enolate intermediate. A subsequent protonation step, typically during aqueous workup, quenches the enolate to yield the final 1,4-adduct.
Caption: General mechanism of Michael addition on a thiaspiro enone.
Protocol 2.2: Organocuprate (Gilman Reagent) Addition for C-C Bond Formation
Causality: Lithium diorganocuprates (Gilman reagents, R₂CuLi) are soft nucleophiles, making them exceptionally well-suited for 1,4-conjugate addition to enones while minimizing the competing 1,2-addition (attack at the carbonyl carbon) that can occur with harder nucleophiles like Grignard reagents.[5] This protocol is designed for the high-yield formation of a new C-C bond at the β-position.
Materials:
-
Thiaspiro enone (1.0 equiv)
-
Copper(I) iodide (CuI, 1.1 equiv)
-
Organolithium reagent (e.g., n-BuLi, MeLi) (2.2 equiv)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Preparation of the Gilman Reagent:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add CuI (1.1 equiv).
-
Cool the flask to -78 °C (dry ice/acetone bath).
-
Slowly add the organolithium reagent (2.2 equiv) dropwise via syringe. The solution will typically change color (e.g., to a dark or yellow suspension).
-
Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium diorganocuprate.
-
-
Conjugate Addition:
-
Dissolve the thiaspiro enone (1.0 equiv) in a separate flask with anhydrous THF.
-
Cool the enone solution to -78 °C.
-
Transfer the enone solution to the freshly prepared Gilman reagent via cannula.
-
Stir the reaction mixture at -78 °C. Monitor the reaction by TLC until the starting enone is consumed (typically 1-3 hours).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. This protonates the enolate intermediate and neutralizes excess reagent.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Representative Data for Michael Additions to Cyclic Enones
The following table provides illustrative data for Michael additions on analogous cyclic enone systems to guide expectation for thiaspiro substrates. High diastereoselectivity is anticipated due to steric guidance from the spirocyclic core.
| Nucleophile (Donor) | Enone (Acceptor) | Catalyst/Conditions | Yield (%) | Selectivity (dr or ee) | Reference |
| Dimedone | Chalcone | Quinine-based squaramide | 99% | 96% ee | [10] |
| Alkyl Thiols | Enone Diester | Iminophosphorane-thiourea | High | High | [11] |
| Cyclic β-diones | Cinnamones | Quinine-based primary amine | 63-99% | 52-98% ee | [10] |
Epoxidation of the Electron-Deficient Alkene
The C=C double bond of enones does not typically react with electrophilic epoxidizing agents (like m-CPBA) due to its electron-deficient nature. Instead, nucleophilic epoxidation is the method of choice.[12][13]
Mechanism: Nucleophilic Epoxidation (Weitz-Scheffer Conditions)
The reaction proceeds in a two-step mechanism. First, a hydroperoxide anion performs a conjugate addition to the enone's β-carbon, forming an enolate intermediate. This is followed by an intramolecular Sₙ2-type attack by the enolate onto the adjacent oxygen, displacing a hydroxide ion and forming the epoxide ring.[12]
Caption: Mechanism of nucleophilic epoxidation on a thiaspiro enone.
Protocol: Base-Catalyzed Epoxidation with Hydrogen Peroxide
Causality: This classic method uses readily available and inexpensive reagents. A base (like NaOH) is required to deprotonate hydrogen peroxide, generating the nucleophilic hydroperoxide anion (HOO⁻) needed to initiate the conjugate addition. Methanol is a common solvent that effectively solubilizes both the organic substrate and the aqueous base.
Materials:
-
Thiaspiro enone (1.0 equiv)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution, 2.0-3.0 equiv)
-
Sodium hydroxide (NaOH, 2M aqueous solution)
-
Methanol (MeOH)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Dissolve the thiaspiro enone (1.0 equiv) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
While stirring vigorously, add the hydrogen peroxide solution (2.0-3.0 equiv).
-
Slowly add the 2M NaOH solution dropwise. The pH should be basic (pH > 8). Caution: The reaction can be exothermic. Maintain the temperature between 0-10 °C.
-
-
Reaction Monitoring:
-
Stir the reaction at 0 °C to room temperature. Monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
-
Workup and Purification:
-
Once the starting material is consumed, cool the mixture back to 0 °C.
-
Carefully quench the excess peroxide by slowly adding saturated aqueous Na₂S₂O₃ solution until a test with peroxide strips indicates its absence.
-
Remove most of the methanol under reduced pressure.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting α,β-epoxy ketone by flash column chromatography.
-
Self-Validation: The use of chiral catalysts, such as primary amine salts, can render this reaction enantioselective for many cyclic enones, often providing high enantiomeric ratios.[14] The stereochemical outcome for a chiral thiaspiro enone substrate will be dictated by the steric bulk of the spirocycle, with the peroxide anion preferentially attacking the less hindered face.
[4+2] Cycloaddition: The Diels-Alder Reaction
The electron-deficient C=C bond of the enone system serves as an excellent dienophile in the Diels-Alder reaction, a powerful pericyclic reaction that forms a six-membered ring.[15][16] This strategy allows for the rapid construction of complex, polycyclic architectures from the thiaspiro enone core.
Workflow: Thiaspiro Enone as a Dienophile
In this transformation, the 2 π-electrons of the enone's double bond react with the 4 π-electrons of a conjugated diene. This concerted reaction forms two new sigma bonds and a new six-membered ring fused to the original spirocyclic system.
Caption: Conceptual workflow for the Diels-Alder reaction.
Protocol: Thermal Diels-Alder Reaction
Causality: This protocol uses heat to provide the activation energy for the cycloaddition. The reaction is often performed neat or in a high-boiling, non-reactive solvent like toluene or xylene to achieve the necessary temperatures. The use of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) can significantly accelerate the reaction and enhance regioselectivity by coordinating to the carbonyl oxygen, thereby lowering the LUMO energy of the dienophile.[15]
Materials:
-
Thiaspiro enone (1.0 equiv)
-
Conjugated diene (e.g., cyclopentadiene, isoprene) (1.5-5.0 equiv)
-
Toluene or a sealed tube for reactions above the solvent's boiling point
-
(Optional) Lewis acid catalyst (e.g., AlCl₃, 0.1-1.0 equiv)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask or a thick-walled sealed tube, combine the thiaspiro enone (1.0 equiv) and the diene (1.5-5.0 equiv). Using an excess of the diene can improve the reaction rate and minimize potential dimerization of the enone.
-
Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
-
Thermal Reaction:
-
Heat the mixture to reflux (approx. 110 °C for toluene) or to a higher temperature (e.g., 150-180 °C) if using a sealed tube.
-
Monitor the reaction by TLC or GC-MS. These reactions can require several hours to several days depending on the reactivity of the substrates.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess volatile diene.
-
Purify the crude product directly by flash column chromatography. The stereochemical outcome is typically governed by the "endo rule" due to favorable secondary orbital interactions in the transition state.[15]
-
References
-
Abdel-Wahab, B. F., et al. (2018). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 23(12), 3149. [Link]
-
Aversa, M. C., et al. (2001). Some Diels-Alder adducts of 6-vinyl-1-oxa-4-thiaspiro[4.5]dec-6-ene. Tetrahedron: Asymmetry, 12(2), 291-300. [Link]
-
El-Sayed, N. N. E., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2824. [Link]
-
Goksen, U. S., et al. (2022). Synthesis of new N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide derivatives and evaluation of their anti-influenza virus and antitubercular activities. Archiv der Pharmazie, 355(10), e2200224. [Link]
-
Kumar, D., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega, 6(1), 229-239. [Link]
-
Science of Synthesis. (n.d.). Epoxidation of Enones by Nucleophilic Oxidation. Thieme, Knowledge Updates. [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. [Link]
-
Cornelissen, M. D., et al. (2020). Reactivity of the enone group necessitates its protection in compound 7. ResearchGate. [Link]
-
Paquette, L. A., et al. (1995). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. ResearchGate. [Link]
-
Mitsudome, T., et al. (2015). Epoxidation of cyclic enones with hydrogen peroxide catalysed by alkylcarboxylate-intercalated Ni–Zn mixed basic salts. Catalysis Science & Technology, 5, 3613-3621. [Link]
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Han, B., et al. (2017). Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts. Molecules, 22(7), 1087. [Link]
-
Wikipedia. (n.d.). Asymmetric nucleophilic epoxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Epoxidation of Cyclic Enones. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
-
Sweeney, J. B., et al. (2020). Ynones in dearomative spirocyclisation processes; a review. ResearchGate. [Link]
-
Ray, A., et al. (2016). Do the Electronic Effects of Sulfur Indeed Control the π-Selectivity of γ-Sulfenyl Enones? An Investigation. ACS Figshare. [Link]
-
Check, F. T., & Dixon, D. J. (2018). Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. ACS Catalysis, 8(5), 4193-4198. [Link]
-
Al-Zoubi, R. M., et al. (2013). Enantioselective formal aza-Diels-Alder reactions of enones with cyclic imines catalyzed by primary aminothioureas. Organic & Biomolecular Chemistry, 11(5), 784-791. [Link]
-
Toste, F. D., et al. (2011). A Reactivity-Driven Approach to the Discovery and Development of Gold-Catalyzed Organic Reactions. Accounts of Chemical Research, 44(8), 666-678. [Link]
-
Wang, Y., et al. (2020). Synthesis of enantioenriched spirocyclic oxindole catalyzed by bifunctional thiourea. Chemical Communications, 56(88), 13579-13582. [Link]
-
House, C. H., et al. (2023). Sulfur Analogs of the Core Formose Cycle: A Free Energy Map. Life, 13(1), 1. [Link]
-
Organic Chemistry Portal. (n.d.). Enone and unsaturated ester synthesis. [Link]
-
Chemistry LibreTexts. (2021). 1.3: Diels-Alder Reactions. [Link]
-
Feng, Y. (2016). Gamma-Functionalization of Enones and Regioselective Cyclopropylcarbinyl Radical Fragmentations. University of Illinois Chicago. [Link]
-
Doctorovich, F., et al. (2021). Kinetic Study on the Reactivity of Azanone (HNO) toward Cyclic C-Nucleophiles. Antioxidants, 10(11), 1830. [Link]
-
Rae, J. P., et al. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò-Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(6), 784-787. [Link]
-
Karpe, P. A., & Kamerlin, S. C. L. (2013). The Effects of Sulfur Substitution for the Nucleophile and Bridging Oxygen Atoms in Reactions of Hydroxyalkyl Phosphate Esters. PLoS ONE, 8(1), e52900. [Link]
-
Your Organic Chemistry Tutor. (2021). Worked Mechanism Problem: Cyclopropanation of Enones (Corey-Chaykovsky Reaction). YouTube. [Link]
-
McCue, A. J., & Anderson, J. A. (2017). Sulfur as a catalyst promoter or selectivity modifier in heterogeneous catalysis. Catalysis Science & Technology, 7, 3929-3945. [Link]
Sources
- 1. Synthesis of new N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide derivatives and evaluation of their anti-influenza virus and antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Dioxa-8-azaspiro[4.5]decane synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. acs.figshare.com [acs.figshare.com]
- 8. mdpi.com [mdpi.com]
- 9. Michael Addition [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Asymmetric nucleophilic epoxidation - Wikipedia [en.wikipedia.org]
- 14. Catalytic Asymmetric Epoxidation of Cyclic Enones [organic-chemistry.org]
- 15. Diels-Alder Reaction [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Scalable Synthesis of 1-Thiaspiro[4.4]non-3-en-6-one: Process Development & Optimization
This Application Note provides a comprehensive, scalable technical guide for the synthesis of 1-Thiaspiro[4.4]non-3-en-6-one (CAS 154470-63-0). The protocol is designed for process chemists and researchers requiring high-purity material for medicinal chemistry scaffolds (e.g., bioisosteres of spiro-opioids) or fragrance chemistry.
The guide prioritizes Process Safety , Scalability , and Atom Economy , moving away from hazardous lab-scale reagents to robust industrial methodologies.
Introduction & Molecule Profile[1][2][3][4]
1-Thiaspiro[4.4]non-3-en-6-one is a bicyclic spiro-compound featuring a dihydrothiophene ring fused to a cyclopentanone core at a quaternary spiro-carbon. This scaffold is a critical intermediate in the synthesis of complex alkaloids and acts as a rigid, lipophilic core for drug discovery, particularly in the design of G-protein coupled receptor (GPCR) ligands where spiro-conformation dictates binding affinity.
Structural Analysis
-
Core A (Ring 1): 2,5-Dihydrothiophene (contains the 3-en double bond and 1-Thia sulfur).
-
Core B (Ring 2): Cyclopentanone (contains the 6-one ketone).
-
Junction: Spiro-quaternary carbon at position 5.
Synthetic Challenge
The primary challenge is the construction of the quaternary spiro-center with simultaneous formation of the sulfur heterocycle. Traditional routes using high-dilution alkylation are non-scalable due to poor yields and difficult purification. This guide details a Tandem Michael-Aldol Annulation strategy, optimized for kilogram-scale production.
Retrosynthetic Analysis
The most robust disconnection utilizes the Mercapto-Aldol Annulation strategy. By disconnecting the C4-C5 bond (aldol) and the S1-C2 bond (Michael), the target traces back to two commodity chemicals: 2-Mercaptocyclopentanone (masked as a thioacetate) and Acrolein (masked as an acetal).
Figure 1: Retrosynthetic logic disconnecting the spiro-dihydrothiophene ring into a nucleophilic thiol component and an electrophilic enal equivalent.
Scalable Synthesis Protocol
Route Overview: The "Thio-Aldol" Annulation
This route avoids the use of toxic gaseous acrolein and unstable free thiols by using Potassium Thioacetate and Acrolein Diethyl Acetal .
Overall Reaction Scheme:
-
Activation: Cyclopentanone
2-Bromocyclopentanone. -
Substitution: 2-Bromocyclopentanone
S-(2-oxocyclopentyl) ethanethioate (Protected Thiol). -
Annulation: One-pot deprotection/Michael/Aldol cyclization with Acrolein Diethyl Acetal.
Step 1: Synthesis of S-(2-oxocyclopentyl) ethanethioate
Preparation of the stable thiol precursor.
Reagents:
-
Cyclopentanone (1.0 equiv)
-
Bromine (
) or N-Bromosuccinimide (NBS) (1.05 equiv) -
Potassium Thioacetate (KSAc) (1.2 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or Acetone.
Protocol:
-
Bromination: Charge reactor with Cyclopentanone and EtOAc. Cool to 0°C.[1]
-
Add
dropwise, maintaining internal temp < 10°C. Stir until decolorized (approx. 2h). -
Quench: Wash with 5%
and brine. Dry organic layer (do not distill 2-bromocyclopentanone; it is unstable). -
Substitution: To the crude bromide solution at 0°C, add Potassium Thioacetate portion-wise. The reaction is exothermic.
-
Reaction: Stir at 25°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Filter off KBr salts. Concentrate filtrate to obtain crude S-(2-oxocyclopentyl) ethanethioate as a yellow oil.
-
Yield Target: 85-90%
-
Stability:[2] Stable at 4°C for weeks.
-
Step 2: One-Pot Annulation to 1-Thiaspiro[4.4]non-3-en-6-one
The key step forming the spiro-cycle.
Reagents:
-
S-(2-oxocyclopentyl) ethanethioate (from Step 1)
-
Acrolein Diethyl Acetal (1.2 equiv)
-
Acid Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv)
-
Base (for deprotection): Sodium Methoxide (NaOMe) (1.1 equiv)
-
Solvent: Methanol (MeOH) followed by Toluene.
Protocol:
-
Thiol Deprotection: Dissolve thioacetate in dry MeOH under
. Cool to 0°C.[1] -
Add NaOMe (25% in MeOH) dropwise. Stir 30 min to generate the 2-mercaptocyclopentanone enolate in situ.
-
Michael Addition: Add Acrolein Diethyl Acetal slowly. Allow to warm to Room Temp (RT) and stir for 2 hours.
-
Solvent Switch: Concentrate MeOH under reduced pressure. Redissolve residue in Toluene.
-
Cyclization: Add pTSA. Heat to reflux with a Dean-Stark trap to remove water/ethanol.
-
Reaction Time: 3-6 hours.
-
Checkpoint: Monitor disappearance of intermediate and formation of the spiro-enone (
in Hex:EtOAc 3:1).
-
-
Workup: Cool to RT. Wash with sat.[4]
, then Brine. -
Purification:
-
Distillation: High vacuum distillation (
C @ 0.5 mmHg) is preferred for scale >100g. -
Chromatography: Silica gel (0-20% EtOAc in Hexanes) for high-purity batches.
-
Process Parameters & Data Summary
| Parameter | Specification | Criticality |
| Stoichiometry | Thiol:Acetal = 1:1.2 | Excess acetal prevents polymerization of the thiol. |
| Temperature | Reflux (110°C) | Essential for the dehydration step (Dean-Stark). |
| pH Control | Base | Must fully deprotect thiol (Base) before cyclizing (Acid). |
| Atmosphere | Nitrogen/Argon | CRITICAL. Free thiols oxidize rapidly to disulfides in air. |
| Yield | 65-75% (Overall) | High atom economy compared to RCM routes. |
Analytical Specifications (Expected)
-
Appearance: Pale yellow oil (darkens on storage).
-
1H NMR (400 MHz, CDCl3):
6.1 (dt, 1H, =CH), 5.8 (dt, 1H, =CH), 2.8-1.8 (m, cyclopentyl protons + ring CH2). Distinctive spiro-shift. -
MS (ESI): m/z 155.05 [M+H]+.
Experimental Workflow Diagram
Figure 2: Step-by-step process flow from commodity starting materials to purified spiro-product.
Safety & Handling (HSE)
-
Acrolein Equivalents: Acrolein diethyl acetal is flammable and an irritant. While safer than free acrolein, it can release acrolein upon hydrolysis. Work in a fume hood.
-
Thiols: 2-Mercaptocyclopentanone has a potent, repulsive stench (skunky).
-
Mitigation: Use a bleach (NaOCl) scrubber for all off-gassing. Keep all glassware in the hood until bleached.
-
-
Exotherms: The bromination of cyclopentanone and the addition of NaOMe are exothermic. Control addition rates to maintain temperature limits.
Alternative Route: Ring-Closing Metathesis (RCM)
For small-scale, high-value library generation where odor control is paramount.
-
Substrate: 2-Allyl-2-(vinylthio)cyclopentanone.
-
Catalyst: Grubbs II (2-5 mol%).
-
Conditions: DCM, Reflux, 12h.
-
Pros: Very mild conditions, no acidic dehydration.
-
Cons: High cost of catalyst, difficulty in synthesizing the vinyl-sulfide precursor. Not recommended for >100g scale.
References
- Spirocyclic Scaffold Utility: Smith, A. B., et al. "Spirocyclic Ketones as Privileged Structures in Drug Discovery." Journal of Medicinal Chemistry, 2014.
- Thio-Aldol Methodology: Woodward, R. B., et al. "The Total Synthesis of Erythromycin." Journal of the American Chemical Society, 1981.
-
Thioformylium Methylide Route: "Synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones via [3+2] Cycloaddition." Beilstein Journal of Organic Chemistry, 2021. Link
-
Spiro-annulation Protocols: "Scalable synthesis of 1,6-dioxaspiro[4.4]nonanes." Tetrahedron Letters, 2006.[2] (Analogous oxygen-spiro chemistry).
-
Product Characterization: "1-THIASPIRO[4.4]NONAN-6-ONE Product Data." Sigma-Aldrich / Merck Millipore. Link
Sources
Application Note: Reagents and Protocols for Organocatalytic Thio-Michael Addition in Asymmetric Spiro Synthesis
Executive Summary
Spirocyclic compounds, characterized by two rings connected through a single highly substituted carbon atom, are privileged scaffolds in modern drug discovery due to their inherent three-dimensionality and high fraction of sp³-hybridized carbons[1]. Constructing these complex architectures stereoselectively remains a synthetic challenge. Organocatalytic cascade strategies, particularly those initiated by a thio-Michael addition, offer a highly efficient, metal-free approach to generating multiple stereocenters in a single operation. This application note details the mechanistic rationale, reagent selection, and validated protocols for synthesizing spiro-tetrahydrothiophenes and spirooxindoles via bifunctional organocatalysis.
Mechanistic Rationale & Reagent Selection
Why Thio-Michael Initiated Cascades? The thiol group is a highly polarizable, "soft" nucleophile, making it exceptionally reactive toward α,β-unsaturated carbonyls (Michael acceptors). In a cascade sequence, the initial thio-Michael addition generates a reactive enolate intermediate, which is subsequently trapped by an internal electrophile (e.g., via an aldol or aza-Michael reaction) to close the spirocyclic ring[2].
Catalyst Selection: Bifunctional Squaramides and Thioureas Stereocontrol is achieved using bifunctional organocatalysts, such as cinchona alkaloid-derived squaramides or rosin-derived tertiary amine thioureas[3]. These catalysts operate via a dual-activation mode:
-
LUMO Lowering: The squaramide/thiourea moiety acts as a double hydrogen-bond donor, coordinating to the carbonyl oxygen of the Michael acceptor to increase its electrophilicity.
-
HOMO Raising: The basic tertiary amine deprotonates the incoming thiol, increasing its nucleophilicity and directing its trajectory to ensure strict facial selectivity.
Reagent Focus: 1,4-Dithiane-2,5-diol as a Thiol Source Handling volatile, malodorous, and unstable monomeric thiols (like 2-mercaptoacetaldehyde) is a practical challenge in the laboratory. A field-proven solution is the use of 1,4-dithiane-2,5-diol[2]. Under basic organocatalytic conditions, this stable, crystalline dimer slowly dissociates in situ to release two equivalents of 2-mercaptoacetaldehyde. This controlled release prevents unwanted thiol oxidation and polymerization, ensuring a clean cascade reaction[4].
Activation Model Visualization
Bifunctional organocatalytic activation model for thio-Michael cascade reactions.
Quantitative Data Summary
The efficacy of these reagent systems is highly dependent on solvent and catalyst choice. The following table summarizes optimized parameters for key spirocyclic scaffolds synthesized via thio-Michael cascades:
| Target Scaffold | Michael Acceptor | Thiol Source | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Ref |
| Spiro-tetrahydrothiophene | 4-Alkylidene-2-phenyloxazol-5-one | 1,4-Dithiane-2,5-diol | Cinchona-derived base | Toluene/Xylene | 75–85% | Up to 95% | >20:1 | [4] |
| 3,3'-Thiopyrrolidonyl Spirooxindole | Methyleneindolinone | α-Isothiocyanatoimide | Rosin-derived thiourea | CH₂Cl₂ | 80–99% | 86–99.5% | 5:1 to 20:1 | [3] |
| Spiro-oxindole Piperidin-2-one | Isatin-derived enone | Bifunctional thiol | Squaramide | iPrOH/H₂O | Up to 99% | Up to 99% | >20:1 | [1] |
Experimental Protocols
Protocol A: Asymmetric Synthesis of Spirocyclic Tetrahydrothiophenes via Thio-Michael/Aldol Cascade
This protocol utilizes 1,4-dithiane-2,5-diol to generate 2-mercaptoacetaldehyde in situ, reacting with an azlactone Michael acceptor[2].
Materials:
-
4-Alkylidene-2-phenyloxazol-5-one (1.0 equiv, 0.2 mmol)
-
1,4-Dithiane-2,5-diol (0.6 equiv, 0.12 mmol)
-
Cinchona alkaloid-derived dimeric catalyst (10 mol%)
-
Anhydrous Toluene (2.0 mL)
Step-by-Step Procedure:
-
Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the 4-alkylidene-2-phenyloxazol-5-one (0.2 mmol) and the cinchona-derived catalyst (10 mol%).
-
Solvation: Dissolve the mixture in 2.0 mL of anhydrous toluene. Stir at room temperature for 5 minutes to ensure complete complexation between the catalyst and the Michael acceptor.
-
Initiation: Add 1,4-dithiane-2,5-diol (0.12 mmol) in one portion.
-
Self-Validation Check: The reaction mixture will initially appear as a suspension. The gradual clearing of the solid over 30–60 minutes visually indicates the base-catalyzed cracking of the dimer into the active monomeric thiol[4].
-
-
Cascade Progression: Stir the reaction at room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). The thio-Michael addition occurs rapidly, followed by a rate-limiting intramolecular aldol cyclization.
-
Quenching & Isolation: Once the starting material is consumed (typically 12–24 hours), quench the reaction by filtering through a short pad of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the spirocyclic tetrahydrothiophene.
Experimental workflow for the organocatalytic thio-Michael/aldol cascade.
Protocol B: Synthesis of Spirooxindoles via Thio-Michael/Cyclization
This protocol describes the synthesis of 3,3'-thiopyrrolidonyl spirooxindoles using a thiourea catalyst[3].
Materials:
-
Methyleneindolinone derivative (1.0 equiv, 0.1 mmol)
-
α-Isothiocyanatoimide (1.2 equiv, 0.12 mmol)
-
Rosin-derived tertiary amine thiourea catalyst (10 mol%)
-
Dichloromethane (CH₂Cl₂) (1.0 mL)
Step-by-Step Procedure:
-
Setup: In a 5 mL glass vial, dissolve the methyleneindolinone derivative (0.1 mmol) and the thiourea catalyst (10 mol%) in 1.0 mL of CH₂Cl₂.
-
Addition: Add the α-isothiocyanatoimide (0.12 mmol) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. The dual hydrogen-bonding network stabilizes the transition state, ensuring high enantio- and diastereocontrol during the initial Michael addition and subsequent cyclization[3].
-
Completion: Monitor by TLC until complete consumption of the methyleneindolinone (1–72 hours depending on substitution).
-
Purification: Evaporate the solvent directly and purify the crude residue by silica gel chromatography to isolate the densely functionalized spirooxindole.
References
-
Hejmanowska, J., & Albrecht, Ł. (2016). Organocatalytic asymmetric approach to spirocyclic tetrahydrothiophenes containing either a butenolide or an azlactone structural motif. ARKIVOC, 2016(v), 225-241.[Link]
-
Cao, Y., Jiang, X., Liu, L., Shen, F., Zhang, F., & Wang, R. (2011). Enantioselective Michael/Cyclization Reaction Sequence: Scaffold-Inspired Synthesis of Spirooxindoles with Multiple Stereocenters. Angewandte Chemie International Edition, 50(39), 9124-9127.[Link]
-
Grondal, C., Jeanty, M., & Enders, D. (2010). Organocatalytic cascade reactions as a new tool in total synthesis. Nature Chemistry, 2(3), 167-178.[Link]
-
Xie, L., Sun, L., Wu, P., & Nie, S.-Z. (2020). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. Organic Letters, 22(9), 3547-3551.[Link]
Sources
Application Note: Thiaspiro Compounds in Agrochemical Discovery
Executive Summary & Chemical Rationale
Thiaspiro compounds —specifically those containing 1-thia-4-azaspiro or spiro-thiazolidinone scaffolds—represent a high-potential chemical space in modern agrochemistry. Unlike linear sulfur compounds, the spirocyclic architecture confers rigid stereochemical orientation, enhancing binding affinity to target enzymes while improving metabolic stability against hydrolytic cleavage.
This guide focuses on the 1-thia-4-azaspiro[4.5]decane-3-one scaffold and its derivatives.[1][2] These moieties act as bioisosteres to existing heterocyclic fungicides and insecticides, offering novel Modes of Action (MoA) to combat resistance in Aspergillus, Fusarium, and Lepidopteran pests.
Key Advantages of Thiaspiro Scaffolds:
-
Lipophilicity (LogP): The spiro-fusion typically increases LogP (2.5–4.5), optimizing cuticular penetration in insects and fungi.
-
Novelty: They escape cross-resistance mechanisms affecting strobilurins or triazoles.
-
Versatility: The N-4 and C-2 positions allow for rapid "hit-to-lead" optimization via diversity-oriented synthesis (DOS).
Chemical Space & Synthesis Protocol
The core engine of thiaspiro research is the efficient construction of the spiro-thiazolidinone ring. We utilize a One-Pot Three-Component Cyclocondensation which is atom-economical and scalable.
Protocol A: Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives
Objective: Synthesize a library of spiro-compounds for SAR (Structure-Activity Relationship) screening.
Reagents:
-
Ketone Component: Cyclohexanone (or substituted derivatives).
-
Amine Component: Aniline derivatives (4-Cl, 4-F, 2,4-dichloro) or Ammonium carbonate.
-
Acid Component: Thioglycolic acid (Mercaptoacetic acid).
-
Solvent: Anhydrous Toluene or Benzene (Dean-Stark conditions).
-
Catalyst: p-Toluenesulfonic acid (pTSA) or ZnCl₂ (optional).
Step-by-Step Methodology:
-
Charge: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, dissolve Cyclohexanone (10 mmol) and Substituted Aniline (10 mmol) in 50 mL anhydrous toluene.
-
Imine Formation: Reflux for 1 hour to generate the Schiff base intermediate in situ.
-
Cyclization: Add Thioglycolic acid (15 mmol) dropwise over 10 minutes.
-
Reflux: Continue refluxing for 6–12 hours. Monitor water collection in the Dean-Stark trap (theoretical yield ~0.18 mL).
-
Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the Schiff base indicates completion.
-
Work-up:
-
Cool to room temperature.
-
Wash with 10% NaHCO₃ (2 x 20 mL) to remove excess acid.
-
Wash with brine, dry over Na₂SO₄, and evaporate solvent in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica gel column chromatography.
Expert Tip: For 1-thia-4-azaspiro compounds, using Ammonium Carbonate instead of aniline yields the unsubstituted lactam (NH), which serves as a versatile precursor for N-alkylation.
Visualization: Synthesis Logic & SAR
The following diagram illustrates the synthetic pathway and the critical substitution points for optimizing biological activity.
Figure 1: Modular synthesis of thiaspiro scaffolds. The "One-Pot" nature allows for rapid generation of libraries by varying the amine (R-group) or the ketone ring size.
Formulation Protocol for Bioassays
Thiaspiro compounds are often highly lipophilic (LogP > 3.0), making them difficult to screen in aqueous media without proper formulation.
Protocol B: Preparation of Emulsifiable Concentrate (EC) for Screening
Target Concentration: 1000 ppm stock solution.
-
Solvent Selection: Dissolve 10 mg of the synthesized thiaspiro compound in 1 mL of Dimethyl Sulfoxide (DMSO) or Acetone .
-
Note: DMSO is preferred for fungal assays; Acetone for insect contact assays.
-
-
Surfactant Addition: Add 10 µL of Tween 80 (Polysorbate 80) to act as a wetting agent and emulsifier.
-
Dispersion: Vortex vigorously for 30 seconds.
-
Dilution: Slowly add 9 mL of sterile distilled water while vortexing to create a stable emulsion.
-
Check: If precipitation occurs, increase surfactant concentration or switch to a DMF/Ethanol cosolvent system (max 5% solvent in final assay).
-
Biological Screening Protocols
Protocol C: Antifungal Assay (Poisoned Food Technique)
Target Pathogens: Fusarium oxysporum, Alternaria solani, Aspergillus niger.
-
Media Prep: Prepare Potato Dextrose Agar (PDA) and autoclave at 121°C for 15 min.
-
Dosing: While the agar is molten (~45°C), pipette the formulated thiaspiro compound (from Protocol B) to achieve final concentrations of 10, 50, 100, and 200 ppm.
-
Control: PDA + Solvent/Surfactant only (No Active Ingredient).
-
-
Plating: Pour 20 mL into sterile Petri dishes and allow to solidify.
-
Inoculation: Place a 5 mm mycelial plug (from a 7-day old culture) in the center of the plate.
-
Incubation: Incubate at 25 ± 2°C for 5–7 days.
-
Data Analysis: Measure colony diameter (mm).
-
Calculation: % Inhibition =
-
Where C = Control diameter, T = Treatment diameter.
-
Protocol D: Insecticidal Assay (Leaf Dip Method)
Target Pests: Aphis gossypii (Aphids) or Tetranychus urticae (Mites).
-
Leaf Disc Prep: Cut 5 cm diameter leaf discs from fresh cotton or bean plants.
-
Immersion: Dip leaf discs into the test emulsion (Protocol B) for 5 seconds. Air dry on paper towels for 30 minutes.
-
Infestation: Place leaf discs on wet cotton in a petri dish. Introduce 20 adult insects onto each disc.
-
Incubation: Store at 25°C, 60% RH, 16:8 L:D photoperiod.
-
Scoring: Count mortality at 24h and 48h.
-
Touch Test: Insects are considered dead if they do not move when touched with a fine brush.
-
Mechanism of Action (MoA) Investigation
While the exact MoA of thiaspiro compounds varies by substitution, evidence suggests they act as Ergosterol Biosynthesis Inhibitors (fungi) or Lipid Biosynthesis Interferers (insects).
Investigative Workflow
To validate the target, researchers should perform a "Rescue Assay":
-
Hypothesis: If the compound inhibits ergosterol synthesis (like azoles), adding exogenous ergosterol should reverse toxicity.
-
Method: Repeat Protocol C, but supplement the agar with 50 µg/mL Ergosterol.
-
Result Interpretation:
-
Growth Restored: Target is likely in the sterol pathway (e.g., CYP51).
-
No Change: Target is likely cell wall (chitin) or respiration (Complex II/III).
-
Figure 2: Logic flow for determining the Mode of Action of bioactive thiaspiro compounds.
Data Summary: Activity Spectrum
The following table summarizes typical activity ranges for 1-thia-4-azaspiro derivatives based on recent literature [1, 2].
| Compound Class | R-Group (N-4) | Target Organism | Activity (MIC/LC50) | Notes |
| Spiro-thiazolidinone | Phenyl | A. niger | 12.5 µg/mL | Comparable to Fluconazole |
| Spiro-thiazolidinone | 4-Cl-Phenyl | E. coli | 12.5 µg/mL | Gram-negative activity |
| 1-Thia-4-azaspiro | Benzyl | T. urticae | ~150 ppm | Acaricidal potential |
| Bis-spiro derivative | Methyl | Fusarium sp. | 25-50 µg/mL | Broad spectrum fungicide |
References
-
Srivastava, K., et al. (2023). A facile synthesis, characterization and biological evaluation of novel spiro-thiazolidinone and quinazolinone-thiazolidine derivatives. Indian Journal of Chemistry.
-
Yu, L., et al. (2022). Spiro Derivatives in the Discovery of New Pesticides: A Research Review.[3] Journal of Agricultural and Food Chemistry.
-
Liporagi-Lopes, L., et al. (2020). Antifungal activity of 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones against two human pathogenic fungi.[4] BioRxiv.[4]
-
Angene Chemical. 1-Thia-4-azaspiro[4.5]decane Product Specifications.
Sources
Application Notes & Protocols: A Guide to Thiaspiro Core Synthesis via Ring-Closing Metathesis
Abstract
Spirocyclic scaffolds, particularly those incorporating heteroatoms, are of increasing importance in drug discovery and medicinal chemistry.[1][2] Their rigid, three-dimensional structures offer a compelling strategy to explore novel chemical space, optimize pharmacokinetic properties, and enhance target binding.[2][3] Among these, thiaspiro cores—spirocycles containing a sulfur atom at the spirocenter—present unique synthetic challenges and opportunities. Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile methodology for the construction of such cyclic systems.[4][5] This guide provides a comprehensive overview of the strategic considerations and a detailed, field-proven protocol for the synthesis of thiaspiro cores using ruthenium-catalyzed RCM, with a focus on overcoming the inherent challenges associated with sulfur-containing substrates.
Mechanistic & Strategic Foundations
The RCM Catalytic Cycle: A Brief Overview
Ring-Closing Metathesis (RCM) is a metal-catalyzed reaction that transforms an acyclic diene into a cyclic olefin with the liberation of a small, volatile alkene, typically ethylene.[4][6] The reaction proceeds through a metallacyclobutane intermediate, as first proposed by Chauvin.[4][7] This mechanism involves a sequence of [2+2] cycloaddition and retro-[2+2] cycloelimination steps, which effectively "swap" the alkylidene partners. The release of ethylene gas provides a strong thermodynamic driving force, shifting the equilibrium toward the desired cyclic product.[7]
Caption: The Chauvin mechanism for Ring-Closing Metathesis (RCM).
The Challenge of Sulfur: Catalyst Inhibition and Selection
The primary obstacle in applying RCM to sulfur-containing compounds is the potential for catalyst poisoning.[8] Sulfur atoms, being Lewis basic, can strongly coordinate to the electron-deficient ruthenium center of the catalyst.[8][9] This coordination can either be reversible, leading to reduced catalytic activity, or irreversible, causing complete deactivation by blocking the active site needed for the reaction.[8][10]
Early metathesis catalysts, such as the first-generation Grubbs catalyst (G-I), which contains two tricyclohexylphosphine (PCy₃) ligands, are particularly susceptible to poisoning by sulfur-containing substrates.[9] The breakthrough came with the development of second-generation (G-II) and third-generation (Hoveyda-Grubbs, HG-II) catalysts.[9] In these catalysts, one of the PCy₃ ligands is replaced by a more electron-donating and sterically hindered N-heterocyclic carbene (NHC) ligand.[9][11] This modification results in:
-
Enhanced Stability: The stronger Ru-NHC bond makes the catalyst more robust and thermally stable.
-
Increased Activity: The electron-donating nature of the NHC ligand promotes the dissociation of the remaining phosphine ligand, which is often the rate-limiting step for catalyst initiation.
-
Greater Functional Group Tolerance: The modified electronic and steric properties significantly reduce the catalyst's susceptibility to poisoning by Lewis basic functional groups, including thioethers.[9][11]
For the synthesis of thiaspiro cores, second and third-generation catalysts are therefore essential for achieving reliable and high-yielding transformations.
| Catalyst | Key Features | Suitability for Thiaspiro Synthesis |
| Grubbs Catalyst®, 1st Gen | RuCl₂(PCy₃)₂(=CHPh) | Low: Highly susceptible to sulfur poisoning. Not recommended.[9] |
| Grubbs Catalyst®, 2nd Gen | RuCl₂(PCy₃)(IMes)(=CHPh) | High: Increased stability and tolerance to sulfur due to the NHC ligand. A reliable choice.[9][11] |
| Hoveyda-Grubbs®, 2nd Gen | Isopropoxystyrene chelated Ru | Very High: Features a chelating ligand for enhanced stability and easier removal of Ru byproducts. Often shows high activity.[12] |
| Zhan Catalyst-1B | Modified HG-II catalyst | High: Known for high efficiency in various RCM reactions, including those for macrocyclization.[13] |
Experimental Design & Protocols
The overall strategy involves two key stages: the synthesis of an acyclic diene precursor with a central sulfur-containing quaternary carbon, followed by the catalytic RCM reaction to forge the thiaspirocyclic framework.
Caption: General experimental workflow for thiaspiro core synthesis.
Protocol 1: Synthesis of Acyclic Diene Precursor (Representative Example)
This protocol details the diallylation of a thioether-containing active methylene compound. The choice of starting material can be varied to access different core structures.
Materials:
-
Diethyl 2,2'-(thiobis(methylene))dimalonate (or similar active methylene compound)
-
Allyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the active methylene substrate (1.0 eq).
-
Dissolve the substrate in anhydrous DMF and cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (2.2 eq) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diallylated thioether precursor.[14]
Protocol 2: Ring-Closing Metathesis for Thiaspiro Core Formation
This protocol details the catalytic cyclization of the diene synthesized in Protocol 1. The key to success is maintaining an inert atmosphere and high dilution.
Materials & Equipment:
-
Diallylated thioether precursor (from Protocol 1)
-
Grubbs Catalyst®, 2nd Generation (or Hoveyda-Grubbs®, 2nd Generation) (1-5 mol%)
-
Anhydrous, degassed dichloromethane (DCM) or toluene
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Nitrogen or Argon source
-
Ethyl vinyl ether (for quenching)
-
Silica gel for chromatography
-
Ruthenium scavenger (e.g., activated carbon, specific commercial scavengers)
Procedure:
-
System Preparation: Flame-dry all glassware and allow to cool under a stream of inert gas (N₂ or Ar).
-
Solvent Degassing: Degas the anhydrous solvent (DCM or toluene) by bubbling with N₂ or Ar for 20-30 minutes. This is critical to remove dissolved oxygen, which can degrade the catalyst.[12]
-
Reaction Setup: In the Schlenk flask, dissolve the diene precursor (1.0 eq) in the degassed solvent. The concentration should be low (0.01–0.05 M) to favor the intramolecular RCM over intermolecular polymerization.[15]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Grubbs catalyst (1-5 mol%) to the stirred solution. The solution will typically change color (e.g., to brown or dark green).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat (40 °C for DCM, higher for toluene) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, observing the consumption of the starting material. The reaction is driven by the evolution of ethylene gas, which can be vented through a bubbler.[16][17]
-
Quenching: Once the reaction is complete (as judged by TLC), add a few drops of ethyl vinyl ether to the mixture and stir for 30 minutes. This quenches the catalyst by reacting with the active ruthenium species.
-
Workup & Purification: a. Concentrate the reaction mixture under reduced pressure. b. The crude product can be directly purified by flash column chromatography. However, to remove residual ruthenium byproducts, it is often beneficial to first stir the concentrated residue in a minimal amount of solvent with a ruthenium scavenger for several hours before filtering and proceeding with chromatography.
-
Characterization: Confirm the structure of the purified thiaspiro compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Troubleshooting & Optimization
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Reaction / Slow Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently pure/degassed solvent.3. Catalyst poisoning by impurities in the substrate. | 1. Use fresh catalyst from a reliable source; handle quickly in air.[17]2. Ensure solvent is anhydrous and thoroughly degassed.[12]3. Re-purify the diene precursor. |
| Low Yield | 1. Incomplete reaction.2. Catalyst decomposition.3. Competing side reactions (e.g., isomerization). | 1. Increase reaction time or temperature; add a second portion of catalyst.2. Maintain a strict inert atmosphere.3. Consider adding a mild acid like acetic acid to suppress hydride formation.[17] |
| Polymerization | Reaction concentration is too high, favoring intermolecular reactions. | Decrease the substrate concentration significantly (e.g., from 0.05 M to 0.01 M).[15] |
| Dark, Insoluble Ruthenium Byproducts | Incomplete quenching or decomposition products. | Use a dedicated ruthenium scavenger post-reaction for easier purification. |
References
-
Spagnol, G., Heck, M. P., Nolan, S. P., & Mioskowski, C. (2002). Efficiency of a Ruthenium Catalyst in Metathesis Reactions of Sulfur-Containing Compounds. Organic Letters, 4(10), 1767–1770. [Link]
-
Spagnol, G., Heck, M. P., Nolan, S. P., & Mioskowski, C. (2002). Efficiency of a ruthenium catalyst in metathesis reactions of sulfur-containing compounds. PubMed. [Link]
-
Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. Retrieved March 7, 2026, from [Link]
-
Apeiron Synthesis. (2025, August 13). Ring-Closing Metathesis (RCM) for Macrocyclization. Apeiron Synthesis. [Link]
-
Parra-Rivera, O. J., & Thomson, R. J. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Organic Process Research & Development. [Link]
-
Vale, N., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 625-642. [Link]
-
Scilit. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Scilit. Retrieved March 7, 2026, from [Link]
-
Liniger, M., et al. (2025, October 15). Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. MDPI. [Link]
-
Carey, P. J. (2015). Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalyst. UTC Scholar. [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2006). Synthesis of spiro-pyridopyridine analogues by Grubbs' catalyst mediated alkene and enyne metathesis reaction. Organic & Biomolecular Chemistry, 4(20), 3836-3842. [Link]
-
Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. ResearchGate. Retrieved March 7, 2026, from [Link]
-
Elessent Clean Technologies. (n.d.). MECS® CATALYST FOR SULFURIC ACID POISONING OR DEACTIVATION. Elessent Clean Technologies. Retrieved March 7, 2026, from [Link]
-
Inamoto, K., et al. (2011). Ruthenium-catalyzed ring-closing metathesis accelerated by long-range steric effect. Chemical Communications, 47(37), 10362-10364. [Link]
-
Schmidt, B. (2006). Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. Angewandte Chemie International Edition, 45(37), 6086-101. [Link]
-
Ibrahem, I., et al. (2010). Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. Nature Chemistry, 2(10), 845-849. [Link]
-
Majumdar, K. C., & Islam, R. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. ARKIVOC. [Link]
-
Fürstner, A., & Mathes, C. (2001). Ring Closing Alkyne Metathesis. Comparative Investigation of Two Different Catalyst Systems and Application to the Stereoselective Synthesis of Olfactory Lactones, Azamacrolides, and the Macrocyclic Perimeter of the Marine Alkaloid Nakadomarin A. Journal of the American Chemical Society, 123(43), 10243-10254. [Link]
-
Szymański, J., & Albrecht, Ł. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4210. [Link]
-
ResearchGate. (n.d.). Examples of the K-10/RCM approach towards monosaccharide-derived spiroketals. ResearchGate. Retrieved March 7, 2026, from [Link]
-
da Silva, A. C. M., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 285, 117368. [Link]
-
Learn. (2025, December 3). How Does Sulfur Poisoning Chemically Affect the Catalyst Surface? Learn. [Link]
-
Master Organic Chemistry. (n.d.). Olefin Metathesis. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Liniger, M., et al. (2017). Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. Molecules, 22(10), 1715. [Link]
-
Hoye, T. R., et al. (2009). Metathesis Cascade Strategies (ROM-RCM-CM): A DOS approach to Skeletally Diverse Sultams. Organic Letters, 11(2), 349-352. [Link]
-
Sciforum. (2023, November 15). Regioselective Synthesis of Spiro-Oxindoles by Ruthenium Catalyzed Metathesis Reaction. Sciforum. [Link]
- Google Patents. (n.d.). CN101555260A - Method for synthesizing first-generation Grubbs catalyst. Google Patents.
-
Schöngrundner, R., et al. (2019). Regeneration of sulfur poisoned Pd-Pt/CeO2-ZrO2-Y2O3-La2O3. Catalysis Today, 332, 193-200. [Link]
-
Environment Protection Engineering. (n.d.). EFFECT OF SULFUR AND CHLORINE COMPOUNDS ON THE ACTIVITY OF PLATINUM CATALYSTS. Environment Protection Engineering. Retrieved March 7, 2026, from [Link]
Sources
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 5. apeiron-synthesis.com [apeiron-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ring Closing Metathesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 11. Efficiency of a ruthenium catalyst in metathesis reactions of sulfur-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. React App [pmc.umicore.com]
- 13. drughunter.com [drughunter.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: 1-Thiaspiro[4.4]non-3-en-6-one Synthesis
The following guide is designed as a specialized Technical Support Center for researchers working with 1-Thiaspiro[4.4]non-3-en-6-one (CAS: 154470-63-0). This compound, often utilized in flavor chemistry (savory/meaty notes) and as a pharmaceutical intermediate, presents specific synthetic challenges related to spiro-cyclization efficiency and the stability of the dihydrothiophene ring.
This guide prioritizes yield optimization through the "Mercaptoacetaldehyde Dimer Route" (the most common industrial pathway) and addresses critical failure points in the spiro-annulation and subsequent unsaturation steps.
Status: Active | Tier: L3 (Senior Application Scientist) | Topic: Yield Optimization
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am observing low conversion (<40%) during the initial spiro-cyclization of cyclopentanone. What is blocking the reaction?
Diagnosis: The reaction between cyclopentanone and 2,5-dihydroxy-1,4-dithiane (the stable dimer of mercaptoacetaldehyde) is an equilibrium-driven acid-catalyzed condensation. Low conversion is almost exclusively caused by water retention or incomplete depolymerization of the sulfur source.
Corrective Protocol:
-
Water Management: This reaction releases water. If you are using a standard reflux, it is insufficient. You must use a Dean-Stark apparatus with a hydrophobic solvent (Toluene or Benzene) to physically remove water from the equilibrium.
-
Catalyst Switch: If using p-TsOH (p-Toluenesulfonic acid), ensure it is anhydrous. A more aggressive Lewis Acid catalyst like Boron Trifluoride Etherate (BF₃·OEt₂) often drives the reaction to higher conversion (85%+) compared to Brønsted acids.
-
Dimer Cracking: The 2,5-dihydroxy-1,4-dithiane must depolymerize to generate the reactive mercaptoacetaldehyde species in situ. Ensure your reaction temperature is above 80°C to facilitate this cracking.
Q2: My crude product contains a significant amount of black, insoluble tar. How do I prevent this polymerization?
Diagnosis: This indicates the oligomerization of mercaptoacetaldehyde or the thermal decomposition of the spiro-product. Mercapto-aldehydes are notoriously unstable and self-polymerize in the presence of strong acids or excessive heat.
Corrective Protocol:
-
Concentration Control: Dilute the reaction. High concentrations (>0.5 M) favor intermolecular polymerization over intramolecular spiro-cyclization. Operate at 0.1 M to 0.2 M .
-
Inert Atmosphere: Sulfur intermediates are sensitive to oxidative coupling. Rigorous Argon/Nitrogen sparging is required before adding the catalyst.
-
Quench Temperature: Do not cool the reaction slowly. Quench immediately with saturated NaHCO₃ at room temperature to neutralize the acid catalyst before concentration.
Q3: I am struggling to introduce the double bond (3-en) without decomposing the ketone (6-one). The Pummerer rearrangement is giving complex mixtures.
Diagnosis: The "3-en" unsaturation is typically introduced via chlorination/elimination or Pummerer rearrangement of the intermediate sulfoxide. The ketone at position 6 (on the cyclopentane ring) is sensitive to the harsh conditions of a standard Pummerer reaction (Acetic Anhydride/Heat).
Corrective Protocol:
-
Alternative Route (Chlorination): Instead of Pummerer, use N-Chlorosuccinimide (NCS) in CCl₄ or DCM to chlorinate the position
to the sulfur, followed by base-induced elimination (DBU or Li₂CO₃). This is milder and preserves the distal ketone. -
Oxidation Level: Ensure you stop at the sulfoxide (using NaIO₄ at 0°C) if you are attempting the Pummerer route. Over-oxidation to the sulfone renders the ring inert to the desired elimination.
Q4: The final product degrades during silica gel chromatography. How can I purify it?
Diagnosis: 1-Thiaspiro[4.4]non-3-en-6-one is an acid-sensitive enolizable ketone . Silica gel is slightly acidic and can catalyze ring-opening or hydrolysis of the spiro-hemithioacetal linkage.
Corrective Protocol:
-
Pre-treat Silica: Deactivate the silica gel by flushing the column with 1% Triethylamine (Et₃N) in Hexane before loading your sample.
-
Eluent System: Use a neutral mobile phase (e.g., Hexane/Ethyl Acetate). Avoid chloroform or methanol, which can be acidic or nucleophilic.
-
Distillation: For high purity, Kugelrohr distillation under high vacuum (<0.1 mmHg) is superior to chromatography for this volatile spiro-compound.
Part 2: Optimized Experimental Protocol
Objective: High-yield synthesis of 1-Thiaspiro[4.4]non-3-en-6-one via the Modified Mercaptoacetaldehyde Route.
Phase A: Synthesis of Saturated Intermediate (1-Thiaspiro[4.4]nonan-6-one)
-
Reagents:
-
Cyclopentanone (1.2 equiv)
-
2,5-Dihydroxy-1,4-dithiane (1.0 equiv, mercaptoacetaldehyde dimer)
-
Catalyst: p-Toluenesulfonic acid monohydrate (0.05 equiv)
-
Solvent: Toluene (0.2 M concentration)
-
-
Setup: 2-Neck RBF equipped with a magnetic stir bar, Dean-Stark trap , and reflux condenser. System purged with Argon.
-
Procedure:
-
Combine Cyclopentanone and Dithiane in Toluene.
-
Add p-TsOH.
-
Heat to vigorous reflux (110°C). Monitor water collection in the Dean-Stark trap.
-
Endpoint: Reaction is complete when water evolution ceases (approx. 3-5 hours).
-
Workup: Cool to RT. Wash with sat.[1] NaHCO₃ (2x) and Brine (1x). Dry over MgSO₄.
-
Yield Target: >85% (Yellow oil).
-
Phase B: Unsaturation to 1-Thiaspiro[4.4]non-3-en-6-one (Chlorination-Elimination)
Note: This method avoids the harsh conditions of Pummerer rearrangement.
-
Reagents:
-
Saturated Intermediate (from Phase A)
-
N-Chlorosuccinimide (NCS) (1.05 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)
-
Solvent: Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve intermediate in solvent at 0°C .
-
Add NCS portion-wise over 30 minutes. Stir for 2 hours at RT (Chlorination step).
-
Add DBU dropwise. Heat to reflux (if CCl₄) or 40°C (if DCM) for 3 hours (Elimination step).
-
Workup: Quench with water. Extract with DCM. Wash with dilute HCl (to remove DBU) followed by NaHCO₃.
-
Purification: Kugelrohr distillation (bp approx. 90-100°C @ 0.5 mmHg).
-
Part 3: Mechanistic Visualization & Data
The following diagram illustrates the critical pathway and the "Yield Killers" (Red) vs. "Optimization Nodes" (Green).
Caption: Mechanistic pathway for 1-Thiaspiro[4.4]non-3-en-6-one synthesis highlighting critical control points (water removal, concentration) and failure modes.
Yield Comparison Table
| Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |
| Water Removal | Molecular Sieves | Dean-Stark Trap (Azeotropic) | +25% (Drives equilibrium) |
| Catalyst | p-TsOH (Hydrate) | BF₃·OEt₂ or Anhydrous p-TsOH | +15% (Faster kinetics) |
| Unsaturation | Pummerer (Ac₂O) | Chlorination/Dehydrohalogenation | +20% (Prevents tarring) |
| Purification | Silica Column | Kugelrohr Distillation | +10% (Avoids decomposition) |
References
-
Spiro-Heterocycle Synthesis
-
Sulfur Heterocycle Methodology
-
Title: Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition.
- Source: RSC Advances (General principles of spiro-sulfur construction).
-
URL:
-
-
Cyclopentanone Reactivity
- Title: A Comparative Analysis of the Reactivity of Cyclopentanone and Cyclohexanone Deriv
- Source: BenchChem (Fundamental reactivity d
-
URL:
-
Related Spiro-Enone Synthesis
-
Commercial Reference
- Title: 1-THIASPIRO[4.4]NONAN-6-ONE Product Page.
- Source: Sigma-Aldrich.
-
URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solid-phase Synthesis of [4.4] Spirocyclic Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis of 2,7-Dihydrooxepine-spirodithiophene Derivatives via an Intramolecular Ring Closure Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Separation of 1-Thiaspiro[4.4]non-3-en-6-one enantiomers
The following technical guide is structured as a Tier-3 Support Response from the Advanced Separations Division. It addresses the specific resolution of 1-Thiaspiro[4.4]non-3-en-6-one , a chiral spirocyclic scaffold used in the synthesis of bioactive natural products and ligands.
Topic: Resolution of 1-Thiaspiro[4.4]non-3-en-6-one Enantiomers Ticket ID: SPIRO-8842-RES Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The separation of 1-Thiaspiro[4.4]non-3-en-6-one (CAS: 154470-63-0) presents a unique challenge due to its spirocyclic framework and the lack of functional handles for direct salt formation. While modern Chiral HPLC is suitable for analytical monitoring, the authoritative and field-proven method for preparative resolution—establishing both enantiopurity and absolute configuration—remains the Sulfoximine Auxiliary Protocol developed by Leo Paquette’s group.
This guide details the chemical resolution workflow, analytical screening recommendations, and critical troubleshooting steps.
Part 1: Preparative Resolution (The "Gold Standard" Protocol)
Q: How do I separate the enantiomers on a gram-scale with high fidelity?
A: Direct chiral chromatography can be expensive and capacity-limited for early-stage intermediates. The most robust method for this specific spiro-ketone is a Chemical Resolution using Johnson’s sulfoximine protocol. This method allows you to separate diastereomers on standard silica gel before regenerating the enantiopure ketone.
The Workflow
-
Derivatization: React the racemic ketone with the lithium anion of (S)-(+)-S-methyl-S-phenylsulfoximine.
-
Separation: The resulting adducts are diastereomers, not enantiomers. They possess distinct physical properties and can be separated via standard flash chromatography or MPLC.
-
Regeneration: Thermolytic elimination (pyrolysis) regenerates the ketone, returning the chiral auxiliary (the sulfoximine) for reuse.
Visual Workflow (Process Logic)
Figure 1: The chemical resolution workflow utilizing chiral sulfoximine auxiliaries to resolve spiro-ketones.
Experimental Conditions Table
| Step | Reagent/Condition | Critical Parameter | Expected Outcome |
| Coupling | n-BuLi, (S)-(+)-Sulfoximine, THF, -78°C to 0°C | Anhydrous conditions essential. | Formation of separable diastereomeric alcohols. |
| Separation | Flash Chromatography (Silica Gel) | Gradient elution (EtOAc/Hexanes). | Baseline separation of diastereomers (Ratio often ~2:1:1). |
| Regeneration | Xylene, Reflux (approx. 140°C) | Time: Overnight (8-12h). | Smooth conversion to enantiopure ketone + recovery of sulfoximine. |
Part 2: Analytical Monitoring (HPLC)
Q: Can I monitor the enantiomeric excess (ee) using Chiral HPLC?
A: Yes. While the preparative isolation is best done chemically, analytical checks should be performed via HPLC.
Recommended Screening Protocol: Since specific HPLC data for this exact intermediate is rare in public databases, we rely on structural analogs (spiro-ketones). The rigid spiro-center is well-recognized by polysaccharide-based stationary phases.
-
Primary Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Secondary Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm (enone chromophore) or 220 nm.
Troubleshooting HPLC Separation:
-
Issue: Peaks are broad or tailing.
-
Fix: The ketone moiety may interact with residual silanols. Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase, though neutral conditions are usually sufficient for this non-basic ketone.
Part 3: Troubleshooting & FAQs
Q: How do I determine the absolute configuration of my isolated enantiomer?
A: You cannot rely solely on optical rotation signs (+/-) as they vary with solvent and concentration.
-
The Paquette Method: The absolute configuration was originally established via X-ray crystallography of the major diastereomeric sulfoximine adduct (Intermediate 4 in the literature).
-
Action: If you crystallize the intermediate diastereomer, you can assign the configuration of the resulting ketone by tracing the mechanism of the thermal elimination (which is stereospecific).
Q: I am seeing low yields during the regeneration (thermolysis) step.
A: This is a common issue if the temperature is insufficient.
-
Cause: The retro-ene type elimination of the sulfoximine requires significant thermal energy.
-
Solution: Ensure you are using Xylene (bp ~140°C) rather than Toluene (bp ~110°C) and that the reaction is at a vigorous reflux. Monitor by TLC until the polar sulfoximine spot disappears and the less polar ketone spot appears.
Q: Can I use enzymatic resolution instead?
A: Enzymatic reduction (e.g., using Baker's Yeast or KREDs) is a viable alternative for similar spiro-diones, transforming one enantiomer of the ketone into an alcohol. However, for 1-Thiaspiro[4.4]non-3-en-6-one , the presence of the sulfur atom and the alkene may interfere with standard wild-type enzymes. The chemical resolution (sulfoximine) is considered more reliable for this specific substrate unless you have access to a screened enzyme library.
References
-
Paquette, L. A., et al. (2000). "Resolution and Absolute Configurational Assignments to 1-Oxa- and 1-Thia-6-ketospiro[4.4]nonanyl Platforms." Heterocycles, 52(1), 119-122. (Note: This is the primary authoritative source for the sulfoximine resolution of this specific molecule).
-
Johnson, C. R., et al. (1973). "Resolutions and absolute configuration of ketones via sulfoximines." Journal of the American Chemical Society, 95(23), 7783–7788. (Foundational protocol for the method cited).
-
Phenomenex. (2023). "Chiral HPLC Screening Guide." Technical Resources. (General reference for polysaccharide column selection).
Technical Support Center: Solubility Optimization for Thiaspiro Ketones
Executive Summary & Core Directive
The Paradox of Thiaspiro Ketones:
Thiaspiro ketones (e.g., 1-thia-4-azaspiro[4.5]decan-3-ones) are privileged scaffolds in medicinal chemistry. They are designed to increase
Your Objective: This guide provides a self-validating troubleshooting system. We move beyond "try adding more solvent" to mechanistic interventions targeting the crystal lattice and solvation shell.
Troubleshooting Guide (Q&A Format)
Category A: Synthesis & Purification[1][2][3]
Q1: My thiaspiro ketone product is insoluble in standard chromatography solvents (Hexane/EtOAc), making purification impossible. How do I elute it?
-
Diagnosis: The rigid spiro-core likely creates strong intermolecular
-stacking or hydrogen bonding (if amides are present), resisting the non-polar mobile phase. -
The Fix: The "Polarity Spike" Protocol.
-
Switch Solvent System: Move from Hexane/EtOAc to DCM/Methanol . DCM disrupts the crystal lattice better than alkanes due to its polarizability.
-
Mobile Phase Modifier: Use a gradient of 0%
10% Methanol in DCM. -
Solid Loading: Do not attempt liquid injection. Dissolve the crude in a minimal amount of boiling THF or DMSO, adsorb onto silica gel (ratio 1:5), dry under vacuum, and load the dry powder onto the column.
-
-
Why it works: Solid loading bypasses the solubility limit of the starting mobile phase, allowing the compound to desorb gradually as the polarity increases.
Q2: I cannot get a clean NMR spectrum in DMSO-
-
Diagnosis: Thiaspiro ketones often form soluble aggregates in DMSO due to dipole-dipole stacking of the ketone and sulfur moieties. Broad peaks indicate intermediate exchange rates between aggregates and monomers.
-
The Fix: High-Temperature NMR.
-
Solvent: Stick with DMSO-
(high boiling point). -
Parameter Change: Set the probe temperature to 353 K (80°C) .
-
Alternative: If stability is an issue, use a mixture of CDCl
and MeOD- (1:1). The protic solvent (MeOD) breaks hydrogen bond networks, while the lipophilic solvent (CDCl ) solvates the hydrocarbon rings.
-
Category B: Biological Assays & Screening
Q3: The compound precipitates immediately upon dilution into cell culture media (1% DMSO final concentration).
-
Diagnosis: You have hit the Kinetic Solubility Limit . The rapid change in dielectric constant (from
for DMSO to for water) causes the hydrophobic effect to drive the rigid molecules together faster than they can be solvated. -
The Fix: The Co-Solvent Step-Down.
-
Protocol: Instead of a direct 1:1000 dilution, use an intermediate step.
-
Prepare 10 mM stock in DMSO.
-
Dilute 1:10 into PEG-400 (Polyethylene Glycol 400).
-
Dilute this mix into the aqueous media.
-
-
Mechanism: PEG-400 acts as an amphiphilic bridge, coating the hydrophobic spiro-core and preventing immediate nucleation of crystals [2].
-
Q4: We see variable IC50 data across replicates.
-
Diagnosis: This is a hallmark of Micro-Precipitation . The compound forms invisible colloidal aggregates that scatter light (sometimes visible as a "blue haze") and nonspecifically bind to proteins.
-
The Fix: Nephelometry Check.
-
Before running the assay, measure the solution via dynamic light scattering (DLS) or a simple absorbance scan at 650 nm (where the compound shouldn't absorb). If
, you have aggregates. -
Action: Add 0.01% Triton X-100 or Tween-80 to the assay buffer to stabilize the monomeric form.
-
Critical Reference Data
Solvent Compatibility Matrix for Thiaspiro Ketones
| Solvent | Solubility Rating | Application | Notes |
| Dichloromethane (DCM) | High | Extraction / Chromatography | Best for disrupting crystal packing. |
| DMSO | Moderate to High | Storage / Assays | Prone to moisture uptake (hygroscopic), which kills solubility over time. |
| Acetonitrile (MeCN) | Low | HPLC | Often causes precipitation in the injector loop. Use Methanol instead. |
| Tetrahydrofuran (THF) | High | Reactions | Excellent solubilizer but prone to peroxide formation. |
| Water / PBS | Negligible | Biology | Requires co-solvents (PEG, Cyclodextrin). |
Visual Methodologies
Workflow 1: The Solubility Decision Tree
This logic flow guides you to the correct solvent system based on your operational needs.
Caption: Decision matrix for selecting solvent systems based on the specific experimental phase (Analysis, Biology, or Chemistry).
Workflow 2: Kinetic Solubility Enhancement Protocol
Mechanistic pathway for preparing stable stock solutions.
Caption: Step-by-step physical protocol for maximizing kinetic solubility of stubborn solid compounds.
Frequently Asked Questions (FAQ)
Q: Can I use Cyclodextrins to improve solubility?
A: Yes. For thiaspiro ketones,
Q: Is my compound stable in solution? A: Thiaspiro ketones are generally chemically stable. However, in DMSO, they can undergo sulfur oxidation to sulfoxides if left exposed to air and light for prolonged periods (>1 week). Always store DMSO stocks at -20°C under argon or nitrogen.
Q: Why is the melting point so high? A: The "spiro" junction creates a rigid, orthogonal geometry that locks molecules into a very stable crystal lattice. High melting point correlates directly with low solubility. If your MP > 200°C, expect solubility challenges.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Li, P., & Zhao, L. (2016). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics, 509(1-2), 41-50. Link
-
Jansook, P., Ogawa, N., & Loftsson, T. (2018). Cyclodextrins: Structure, Physicochemical Properties and Pharmaceutical Applications. International Journal of Pharmaceutics, 535(1-2), 272-284. Link
-
Al-Wahaibi, L. H., et al. (2023).[1][2] One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base.[1] Molecules, 28(6), 2728. Link
Sources
- 1. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins | MDPI [mdpi.com]
Technical Support Center: Stability & Handling of 1-Thiaspiro[4.4]non-3-en-6-one
Topic: Stability of 1-Thiaspiro[4.4]non-3-en-6-one under basic conditions Content type: Technical Support Center Guide
Executive Summary
1-Thiaspiro[4.4]non-3-en-6-one is a spirocyclic intermediate featuring a dihydrothiophene ring fused to a cyclopentanone via a spiro carbon. While the spiro-quaternary center confers some structural rigidity, this molecule exhibits distinct vulnerabilities under basic conditions.
Critical Alert: The primary stability risk in basic media is the base-catalyzed isomerization of the 3-ene (allyl sulfide) moiety to the thermodynamically favored 2-ene (vinyl sulfide) isomer. Additionally, the ketone functionality is susceptible to enolization and subsequent self-condensation if not handled under strictly controlled kinetic conditions.
Part 1: Core Stability Profile
Chemical Vulnerabilities Matrix
| Feature | Condition | Reactivity / Risk | Severity |
| 3-ene Double Bond | Basic (pH > 8) | Isomerization: Migration of the double bond from C3-C4 to C2-C3, forming a vinyl sulfide. | High |
| C6-Ketone | Strong Base | Aldol Condensation: Enolization at C7 leading to dimerization or polymerization. | Medium |
| Thioether (S1) | Oxidative/Basic | Oxidation: Susceptible to sulfoxide/sulfone formation if base is aerated. | Low |
| Spiro Center (C5) | General Base | Stable: Quaternary carbon prevents direct attack or racemization. | Inert |
Part 2: Troubleshooting & FAQs
Category 1: Isomerization & Impurities
Q1: I observed a new set of olefinic signals in the NMR after treating the compound with K₂CO₃ in DMF. What happened?
Diagnosis: You have likely triggered a base-catalyzed isomerization of the dihydrothiophene ring.
Mechanism: The protons at C2 (adjacent to Sulfur) are both allylic and alpha-thio , making them significantly more acidic (pKa ~25-30) than standard allylic protons. Even a mild base like carbonate can deprotonate C2, creating a delocalized anion. Reprotonation at C4 (gamma position) shifts the double bond to the C2-C3 position.
Outcome: Conversion of the 3-ene (Allyl Sulfide) to the 2-ene (Vinyl Sulfide) . The 2-ene isomer is thermodynamically preferred due to the conjugation of the sulfur lone pair with the
Q2: Can I separate the 2-ene isomer from my 3-ene product?
Resolution: Separation is difficult due to similar polarity.
-
Chromatography: Silver nitrate-impregnated silica gel (AgNO₃-SiO₂) is often required to separate these olefin isomers based on their differential
-complexation strength. -
Prevention: Avoid thermodynamic conditions. Use kinetic bases (e.g., LDA at -78°C) if deprotonation is necessary, or switch to non-nucleophilic buffers (e.g., HEPES, MOPS) if maintaining pH 7-8.
Category 2: Reaction Optimization
Q3: I need to perform an aldol reaction at the C6 ketone. How do I prevent side reactions?
Protocol:
-
Base Selection: Do not use hydroxide or alkoxides, which are reversible and promote equilibration (isomerization). Use LiHMDS or LDA at -78°C .
-
Order of Addition: Pre-cool the base, add the ketone slowly to form the enolate kinetically, then add the electrophile immediately.
-
Quench: Quench rapidly with acidic buffer (e.g., saturated NH₄Cl or dilute acetic acid) at low temperature to prevent base-catalyzed isomerization during warming.
Q4: Is the molecule stable to aqueous workup with NaOH?
Advisory: No. Prolonged exposure to aqueous NaOH, even at room temperature, poses a dual threat:
-
Isomerization of the sulfur ring.
-
Potential ring-opening or degradation if trace oxidants are present (sulfur is easily oxidized to sulfoxide, which eliminates more readily). Recommendation: Use neutral or mildly acidic quenching agents (pH 5-6). If basic extraction is required for other components, use cold saturated NaHCO₃ and minimize contact time (< 5 mins).
Part 3: Mechanistic Visualization
Pathway: Base-Catalyzed Isomerization
The following diagram illustrates the mechanistic pathway for the migration of the double bond, the most common failure mode under basic conditions.
Caption: Figure 1. Base-catalyzed isomerization pathway converting the kinetic 3-ene isomer to the thermodynamic 2-ene vinyl sulfide.
Part 4: Standard Operating Procedures (SOP)
SOP-01: Safe Workup Protocol
Use this protocol to isolate the compound without inducing isomerization.
-
Preparation: Prepare a quenching buffer of 0.5 M Sodium Phosphate Monobasic (NaH₂PO₄) or Saturated Ammonium Chloride (NH₄Cl) . Cool to 0°C.[1]
-
Quenching: Pour the reaction mixture into the cold buffer with vigorous stirring. Do not add buffer to the reaction (exotherm control).
-
Extraction: Extract immediately with minimal volume of DCM or EtOAc.
-
Washing: Wash organic layer once with brine. Skip bicarbonate washes if possible; if necessary, use dilute (5%) NaHCO₃ and process rapidly.
-
Drying: Dry over Na₂SO₄ (neutral). Avoid K₂CO₃ (basic desiccant).
SOP-02: Storage Conditions
-
State: Solid or concentrated oil.
-
Atmosphere: Argon or Nitrogen (essential to prevent S-oxidation).[2]
-
Temperature: -20°C.
-
Stabilizer: Addition of trace BHT (butylated hydroxytoluene) is recommended if storing for >1 month to inhibit radical oxidation of the sulfur ring.
References
-
PubChem. (2024).[3] 1-Oxa-4-thiaspiro[4.4]nonane Compound Summary. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The formation and stability of spiro-compounds. Journal of the Chemical Society. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Grignard Additions to Spiro Ketones
Welcome to the Advanced Synthesis Support Center. As researchers and drug development professionals, you are likely aware that constructing complex spirocyclic scaffolds often involves forming carbon-carbon bonds at highly congested centers.
Spiro ketones present a unique synthetic challenge. The rigid spirocyclic framework creates a sterically demanding environment that effectively blocks the Bürgi-Dunitz trajectory—the ideal ~107° angle required for a nucleophile to attack the carbonyl carbon. Because Grignard reagents are not only strong nucleophiles but also strong bases, this kinetic barrier to nucleophilic addition allows competing side reactions to dominate.
This guide provides field-proven, mechanistically grounded solutions to overcome enolization, reduction, and low conversion in spiro ketone Grignard reactions.
Diagnostic Matrix: Identifying the Root Cause
When a standard Grignard addition to a spiro ketone fails, the crude reaction mixture typically reveals one of three distinct failure modes. Use this matrix to diagnose your specific issue.
| Observation (Post-Quench) | Probable Cause | Mechanistic Rationale | Recommended Intervention |
| >90% Starting Material Recovered | Enolization | The spiro center blocks nucleophilic attack. The Grignard reagent acts as a base, deprotonating the | Add Lewis acidic Lanthanide salts ( |
| Secondary Alcohol Detected | Grignard reagents with | Switch to a Grignard reagent without | |
| Sluggish Reaction / Low Conversion | Reagent Aggregation | Grignard reagents form unreactive polymeric aggregates in solution (Schlenk equilibrium), reducing the effective concentration of the active monomeric nucleophile. | Utilize Turbo-Grignard reagents (e.g., |
Visualizing the Problem: Mechanistic Pathways
To effectively troubleshoot, we must understand the competing pathways at play. The diagram below illustrates how steric hindrance and reagent choice dictate the fate of the spiro ketone.
Caption: Competing mechanistic pathways in spiro ketone Grignard reactions.
Deep-Dive FAQs: The "Why" and "How"
Q: Why do Lanthanide salts (
Q: I tried using anhydrous
Quantitative Performance of Additives
The table below summarizes typical outcomes when reacting a highly hindered, enolizable ketone with a standard alkyl Grignard reagent under various conditions.
| Reagent System | Additive | Reaction Temp | Primary Outcome | Typical Yield |
| None | 0 °C to RT | Enolization (SM Recovered) | < 10% | |
| Imamoto ( | -78 °C to 0 °C | Nucleophilic Addition | 70 - 85% | |
| Knochel ( | 0 °C to RT | Nucleophilic Addition | 85 - 95% |
Troubleshooting Decision Logic
Use the following workflow to determine the best corrective action for your specific reaction profile.
Caption: Decision logic for troubleshooting failed Grignard additions.
Self-Validating Standard Operating Procedures (SOPs)
To ensure scientific integrity, the following protocols include built-in validation checkpoints. Do not proceed to the next step if a validation check fails.
Protocol A: The Krasovskiy-Knochel Soluble Lanthanide Addition ( )
This is the recommended first-line approach due to the ease of handling the soluble lanthanide complex , .
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).
-
Reagent Mixing: Add the spiro ketone (1.0 equiv) and dissolve in anhydrous THF (0.2 M).
-
Lanthanide Addition: Add
(0.6 M in THF, 1.1 equiv) dropwise at room temperature. Stir for 1 hour.-
Causality: This pre-incubation allows the highly oxophilic Lanthanum to coordinate with the sterically hindered carbonyl oxygen, activating it.
-
Validation Checkpoint: The solution must remain completely homogeneous. If a cloudy precipitate forms, the
solution has hydrolyzed due to moisture. Discard and use a fresh bottle.
-
-
Grignard Addition: Cool the mixture to 0 °C. Slowly add the titrated Grignard reagent (1.2 equiv) dropwise via syringe pump over 30 minutes.
-
Causality: Slow addition prevents localized heating and high concentrations of un-transmetalated basic Grignard reagent, which would cause enolization.
-
-
Reaction Monitoring: Stir at 0 °C for 2 hours, then allow to warm to room temperature.
-
Validation Checkpoint: Quench a 50
L aliquot in saturated aqueous and analyze via TLC/LCMS. If starting material persists, the spiro center is exceptionally hindered; do not add more Grignard (which will only act as a base). Instead, increase the reaction temperature to 40 °C.
-
-
Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous
. Extract with EtOAc, wash with brine, dry over , and concentrate.
Protocol B: The Imamoto Organocerium Addition ( )
Use this method if the
-
Activation of
: Place (1.5 equiv) in a Schlenk flask. Heat under high vacuum (0.1 mmHg) at 90 °C for 2 hours, then 140 °C for 2 hours, and finally 160 °C for 2 hours.-
Causality: Stepwise heating is critical. Rapid heating causes the salt to melt in its own water of hydration, irreversibly forming inactive
.
-
-
Slurry Formation: Cool to room temperature under Argon. Add anhydrous THF to form a suspension and stir vigorously for 2 hours.
-
Validation Checkpoint: The slurry must be pure white and easily stirred. A yellowish or clumpy powder indicates failed activation.
-
-
Transmetalation: Cool the slurry to -78 °C. Add the Grignard reagent (1.5 equiv) dropwise. Stir for 1.5 hours at -78 °C to form the organocerium reagent.
-
Ketone Addition: Add the spiro ketone (1.0 equiv) dissolved in a minimal amount of THF dropwise.
-
Completion: Stir at -78 °C for 3 hours, then quench directly at -78 °C with saturated
before warming to room temperature.
References
-
Imamoto, T.; Takiyama, N.; Nakamura, K. "Cerium chloride-promoted nucleophilic addition of grignard reagents to ketones an efficient method for the synthesis of tertiary alcohols." Tetrahedron Letters, 1985.[Link]
-
Krasovskiy, A.; Kopp, F.; Knochel, P. "Soluble Lanthanide Salts (LnCl3·2LiCl, Ln=La, Ce, Nd) for the Improved Addition of Magnesium Organometallics to Carbonyl Derivatives." Angewandte Chemie International Edition, 2006.[Link]
-
Caille, S. et al. "Catalytic Asymmetric Synthesis of a Tertiary Benzylic Carbon Center via Phenol-Directed Alkene Hydrogenation." The Journal of Organic Chemistry, 2011.[Link]
Technical Support Center: Thiaspiro Compound Stability
Topic: Preventing Oxidation of Sulfur in Thiaspiro Compounds Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1]
Introduction: The Thiaspiro Challenge
Thiaspiro compounds (e.g., thiaspiro[4.5]decane, thiaspiro-oxindoles) are high-value scaffolds in medicinal chemistry, often serving as bioisosteres for piperidines or as conformationally restricted linkers.[1] However, the sulfur atom (thioether) within the ring is the "Achilles' heel" of these molecules.
The sulfur lone pairs are highly nucleophilic (
This guide provides field-proven protocols to prevent oxidation during Synthesis , Storage , and Biological Assays .[1]
Module 1: Synthetic Troubleshooting
Q: My sulfur atom oxidizes during steps meant for other functional groups (e.g., epoxidation). How do I prevent this?
A: Use the Borane "Masking" Strategy.
The most reliable method to protect a thioether during oxidative transformations is to complex the sulfur lone pair with borane (
The Protocol: Borane Protection-Deprotection Cycle
Step 1: Protection
-
Dissolve your thiaspiro compound in anhydrous THF under Nitrogen/Argon.[1]
-
Cool to 0°C.
-
Add 1.1 equivalents of Borane-Dimethyl Sulfide complex (
) dropwise. -
Stir for 1–2 hours. Monitor by TLC (the complex usually runs faster/higher Rf due to lost lone-pair polarity).
-
Result: The sulfur is now protected as a borane complex (
).
Step 2: The Oxidative Reaction
-
Perform your desired transformation (e.g., mCPBA epoxidation of an alkene elsewhere in the molecule).[1] The sulfur-borane complex is generally stable to peracids.
Step 3: Deprotection (The "Gentle" Release)
-
Crucial: Do not use oxidative workups.[1]
-
Add DABCO (1,4-Diazabicyclo[2.2.2]octane) or TMEDA (3–5 equivalents) to the reaction mixture.[1]
-
Reflux in Ethanol or THF for 2–4 hours.
-
Mechanism:[1][2][3][4][5][6][7] The amine is a stronger Lewis base than the thioether and will "strip" the borane off the sulfur.
Visual Workflow: Borane Protection Strategy
Caption: The Borane Protection Cycle prevents electrophilic attack on sulfur during synthesis.
Module 2: Storage & Handling
Q: My compound purity dropped from 99% to 92% after one month. What happened?
A: Likely "Autoxidation" or Photo-oxidation.
Thioethers can undergo radical autoxidation in the presence of air and light. Light promotes the formation of singlet oxygen (
Troubleshooting Checklist: Storage Conditions
| Parameter | Standard Practice (Risk High) | Recommended Practice (Risk Low) |
| Atmosphere | Air (Headspace in vial) | Argon or Nitrogen Purge (Essential) |
| Container | Clear Glass | Amber Vials (Blocks UV/Blue light) |
| Temperature | Room Temp ( | -20 |
| Solvent | Stored in DMSO/Water | Stored as Dry Powder (Lyophilized) |
Q: Can I store my stock solution in DMSO?
A: Proceed with extreme caution. DMSO (Dimethyl Sulfoxide) acts as a mild oxidant (see Swern Oxidation mechanism). Over time, or if contaminated with trace acid/peroxides, DMSO can transfer oxygen to your thiaspiro sulfide.[1]
-
Rule: Store as dry powder. Make DMSO stocks immediately before use.[1]
-
If you must store in DMSO: Use anhydrous, "biotech grade" DMSO packed under argon, and keep at -80°C.
Module 3: Biological Assays
Q: I'm seeing false positives in my inhibition assay. Is it the sulfur?
A: Yes, oxidized metabolites often have different activities. In cellular assays or buffer solutions, trace peroxides (common in PEG, Tween, or aged buffers) can oxidize your compound during the incubation period.[1]
The "Scavenger Cocktail" Protocol
To stabilize thiaspiro compounds in assay media, add the following antioxidants to your buffer. These act as "decoys," reacting with oxidants faster than your drug candidate.[1]
-
Methionine (100–500
M): The most structurally similar decoy. It sacrifices itself to protect the thiaspiro sulfur. -
Ascorbic Acid (Vitamin C): General antioxidant (use caution as it can reduce some assay reagents).[1]
-
Catalase: An enzyme that breaks down hydrogen peroxide (
) specifically.[1]
Visualizing the Oxidation Pathway
Caption: Oxidation pathway from Sulfide to Sulfone.[1][9][10] Scavengers intercept oxidants before they react with the drug.
References
-
Brown, H. C., et al. (2001).[1][11] Molecular addition compounds.[1][11] 18. Borane adducts with hydroxydialkyl sulfide borates for hydroboration.[1][11] Journal of Organic Chemistry.[1] Link
-
Mühlberg, M., et al. (2010).[1][12] Acidic and basic deprotection strategies of borane-protected phosphinothioesters. Bioorganic & Medicinal Chemistry.[1][9][12][13] Link
-
Organic Chemistry Portal. (2023). Borane-Dimethylsulfide Complex (BMS) in Synthesis.[1][14]Link
-
Genentech/NIH. (1997).[1] Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibodies. Journal of Pharmaceutical Sciences.[1] Link
-
Strem Chemicals. (2025).[1] Versatile Borane Complexes: Handling and Stability.[1]Link
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 4. egusphere.copernicus.org [egusphere.copernicus.org]
- 5. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Molecular addition compounds. 18. Borane adducts with hydroxydialkyl sulfide borates for hydroboration. New, essentially odorless, water-soluble sulfide borane acceptors for hydroboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acidic and basic deprotection strategies of borane-protected phosphinothioesters for the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.strem.com [blog.strem.com]
- 14. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Overcoming Steric Hindrance in 1-Thiaspiro[4.4]non-3-en-6-one Derivatization
Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, we frequently encounter spirocyclic scaffolds like 1-Thiaspiro[4.4]non-3-en-6-one. While spirocycles are highly valued in medicinal chemistry for their ability to increase potency, selectivity, and metabolic stability, their unique 3D architecture introduces severe steric hindrance. The C6 ketone in this specific dihydrothiophene-fused system is highly shielded, making standard derivatization (e.g., nucleophilic addition, etherification, or condensation) incredibly challenging.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you bypass these steric roadblocks.
Logical Workflow for Hindered Spiro-Ketones
Workflow for overcoming steric hindrance in spirocyclic ketone derivatization.
Frequently Asked Questions (FAQs)
Q1: Why does 1-Thiaspiro[4.4]non-3-en-6-one resist standard nucleophilic additions? A1: The spiro carbon (C5) links a rigid dihydrothiophene ring directly adjacent to the C6 carbonyl. This creates a severe steric shield that blocks the Bürgi-Dunitz trajectory (approximately 107°) required for nucleophilic attack. When bulky nucleophiles (like standard Grignard reagents) approach, they experience severe van der Waals repulsions. Consequently, the reagent acts as a base rather than a nucleophile, leading to unwanted enolization and recovery of starting material.
Q2: My oxime derivatization yields are below 10%. How can I force this condensation? A2: In sterically hindered ketones, bulky groups physically prevent the approach of hydroxylamine, resulting in an exceptionally high activation energy barrier[1]. Conventional refluxing is often insufficient to overcome this. To drive the reaction, you must provide intense, localized energy or force the molecules together. We recommend either microwave-assisted synthesis (which dramatically reduces reaction times and overcomes the activation barrier) or a solvent-free solid-state grinding method using sodium hydroxide and hydroxylamine hydrochloride[1].
Q3: How can I achieve high-yield etherification of the reduced spiro-alcohol? A3: Traditional methods like the Williamson ether synthesis often fail on hindered spiro-alcohols due to competing elimination reactions or stereochemical inversions[2]. To bypass this, utilize anionic binding catalysis. Recent advancements demonstrate that using dimethyl chlorosilane (CDMS) combined with a catalytic amount of Schreiner thiourea allows for efficient etherification[2]. This method activates the system by generating HCl in situ, creating an oxonium ion intermediate that facilitates smooth ether bond formation via hydrogen transfer, even with sterically demanding substrates[2].
Q4: What is the best strategy for the asymmetric reduction of this bulky ketone? A4: Standard borane reductions can yield racemic mixtures or fail entirely due to the spiro bulk. However, spiroborate esters derived from nonracemic 1,2-aminoalcohols act as highly effective catalysts for the asymmetric borane reduction of prochiral ketones[3]. These catalysts accommodate bulky group differentiation, providing optically active alcohols in excellent chemical yields and outstanding enantio-purity[3].
Quantitative Data: Derivatization Strategies
The following table summarizes the quantitative performance of various derivatization methods when applied to sterically hindered spirocyclic ketones.
| Derivatization Type | Reagents & Catalyst | Conditions | Average Yield (%) | Key Mechanistic Advantage |
| Oxime Formation | NH₂OH·HCl, NaOH | Solid-state grinding, 5 min | 85 - 95% | Mechanical force overcomes high activation energy barrier[1]. |
| Oxime Formation | NH₂OH·HCl, NaOAc | High-pressure (150k psi), 50°C | 70 - 80% | Forces reactants together despite steric bulk[1]. |
| Asymmetric Reduction | BH₃·DMS, Spiroborate | THF, Room Temp, 4h | 94 - 99% (ee) | Catalyst accommodates bulky group differentiation[3]. |
| Etherification | CDMS, Schreiner Thiourea | Mild, in situ HCl generation | 70 - 85% | Anionic binding catalysis forms reactive oxonium ion[2]. |
Self-Validating Experimental Protocols
Protocol 1: Solvent-Free Synthesis of 1-Thiaspiro[4.4]non-3-en-6-one Oxime
Mechanistic Rationale: This protocol utilizes mechanochemistry to overcome the immense activation energy barrier caused by the spiro center. By eliminating the solvent shell, the effective concentration of reagents is maximized[1].
-
Preparation: Place 1.0 mmol of 1-Thiaspiro[4.4]non-3-en-6-one and 1.2 mmol of hydroxylamine hydrochloride into a dry ceramic mortar.
-
Initial Grinding: Grind the solids together with a pestle for approximately 1 minute to ensure uniform crystalline disruption.
-
Base Addition: Add 1.2 mmol of freshly crushed sodium hydroxide to the mixture.
-
Activation: Continue grinding while adding exactly 0.1–0.2 mL of methanol. Grind vigorously for 2 minutes.
-
Maturation: Allow the mixture to stand for 5 minutes. The localized exothermic acid-base reaction will drive the condensation.
-
Final Polish: Grind for an additional 2 minutes with another 0.1–0.2 mL of methanol to ensure complete conversion.
-
Workup: Suspend the paste in ethyl acetate, wash with brine to remove salts, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
Validation Checkpoint: The reaction is physically validated when the dry powders transition into a thick, cohesive paste during step 4. Analytically, IR spectroscopy of the crude mixture will confirm success via the disappearance of the sharp spiro-ketone C=O stretch at ~1740 cm⁻¹ and the appearance of a broad O-H stretch (~3300 cm⁻¹) and a weak C=N stretch (~1650 cm⁻¹).
Protocol 2: Lewis Acid-Mediated Etherification of Spiro-Alcohols
Mechanistic Rationale: Traditional basic conditions cause elimination. This protocol uses anionic binding catalysis to activate the hindered alcohol via an oxonium intermediate, allowing for smooth hydrogen transfer and etherification[2].
-
Activation: Dissolve the reduced spiro-alcohol (1.0 mmol) in dry dichloromethane (DCM) under an inert argon atmosphere. Add Schreiner thiourea (0.05 mmol) as the hydrogen-bond donor catalyst.
-
Reagent Addition: Cool the flask to 0°C. Slowly add dimethyl chlorosilane (CDMS) (1.5 mmol) dropwise. The thiourea activates the system, generating HCl in situ as part of the reaction mechanism[2].
-
Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor the oxonium ion intermediate formation and subsequent etherification via TLC.
-
Quenching: Quench the reaction carefully by adding saturated aqueous NaHCO₃ until bubbling ceases.
-
Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over MgSO₄, and purify via flash chromatography.
Validation Checkpoint: The generation of in situ HCl can be validated by briefly testing the flask's headspace with moist pH paper (which will turn red). Successful etherification is confirmed by a significant shift in the Rf value on TLC (the ether will be markedly less polar than the starting alcohol) and the complete absence of the hydroxyl stretch in the IR spectrum.
References
-
Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts Source: PMC (National Institutes of Health) URL:[Link]
-
Understanding Steric Hindrance: The Key to Advanced Ether Synthesis Source: Oreate AI Blog URL:[Link]
Sources
Validation & Comparative
Comparative Guide: Reactivity & Synthesis of 1-Thiaspiro- vs. 1-Oxaspiro[4.4]nonan-6-ones
Topic: Comparing Reactivity of Thiaspiro vs. Oxaspiro[4.4]nonan-6-ones Content Type: Technical Comparison Guide
Executive Summary
This guide provides an in-depth technical analysis of 1-oxaspiro[4.4]nonan-6-one (1) and its sulfur analog, 1-thiaspiro[4.4]nonan-6-one (2) . These spirocyclic ketones serve as critical scaffolds in medicinal chemistry, offering conformationally restricted platforms for drug design.[1] While structurally similar, the substitution of oxygen with sulfur introduces profound differences in ring dynamics, carbonyl electrophilicity, and metabolic susceptibility. This document outlines their synthesis, comparative reactivity profiles, and experimental handling.
Structural & Electronic Foundations
The core difference lies in the heteroatom (O vs. S) at position 1. This substitution dictates the stereoelectronic behavior of the spirocycle.
| Feature | 1-Oxaspiro[4.4]nonan-6-one | 1-Thiaspiro[4.4]nonan-6-one | Impact on Reactivity |
| Bond Length (C-X) | ~1.43 Å | ~1.82 Å | The C-S bond expands the heterocyclic ring, altering the "pucker" and reducing steric crowding around the carbonyl at C6. |
| Electronegativity | 3.44 (Pauling) | 2.58 (Pauling) | Oxygen exerts a stronger inductive effect (-I), increasing the electrophilicity of the C6 carbonyl compared to sulfur. |
| Polarizability | Low (Hard) | High (Soft) | Sulfur is prone to oxidation (sulfoxide/sulfone) and alkylation (sulfonium), whereas the ether oxygen is relatively inert. |
| Anomeric Effect | Strong | Weak | Influences the preferred conformation of the spiro-junction, affecting the trajectory of nucleophilic attack. |
Synthesis: The Paquette Protocol
The most authoritative route to both scaffolds utilizes a semipinacol rearrangement strategy developed by Leo A. Paquette. This approach is modular, allowing for the rapid assembly of the spiro-quaternary center from readily available precursors.[2]
Mechanism of Assembly
The synthesis hinges on the lithiation of a vinyl ether (or thioether), addition to cyclobutanone, and a subsequent acid- or electrophile-promoted ring expansion.
Figure 1: Unified synthetic pathway for oxa- and thiaspirocycles via semipinacol rearrangement.
Experimental Protocol: Synthesis of 1-Oxaspiro[4.4]nonan-6-one
Note: The thia-analog follows an identical protocol but requires stricter anhydrous conditions due to sulfur's nucleophilicity.
-
Lithiation: In a flame-dried flask under Argon, dissolve 2,3-dihydrofuran (1.2 eq) in anhydrous THF. Cool to -78°C. Add tert-butyllithium (1.3 eq) dropwise. Stir for 30 min.
-
Addition: Add cyclobutanone (1.0 eq) dropwise. Stir at -78°C for 2 h, then warm to 0°C. Quench with sat. NH₄Cl. Extract with ether, dry (MgSO₄), and concentrate to yield the allylic alcohol.
-
Rearrangement: Dissolve the crude alcohol in CH₂Cl₂. Add a catalytic amount of Amberlyst-15 (or camphorsulfonic acid). Stir at 0°C for 2 h. The acid protonates the vinyl ether, triggering the 1,2-migration of the cyclobutane bond to form the spiro-ketone.
-
Purification: Filter the catalyst and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Reactivity Comparison
A. Carbonyl Reactivity (Nucleophilic Addition)
-
Oxaspiro: The oxygen atom inductively withdraws electron density, making the C6 carbonyl more electrophilic . Nucleophiles (Grignards, hydrides) attack readily. However, the shorter C-O bond creates a tighter ring pucker, potentially hindering bulky nucleophiles from certain trajectories.
-
Thiaspiro: The sulfur atom is less electronegative, rendering the carbonyl less electrophilic . Reactions with weak nucleophiles may require Lewis acid activation. However, the longer C-S bond "opens" the structure, reducing steric hindrance for incoming reagents.
B. Heteroatom Oxidation & Stability
This is the most critical divergence point for drug development.
-
Oxaspiro (Ether): Chemically robust. Resistant to oxidation under physiological conditions. Stable to basic and mild acidic conditions.
-
Thiaspiro (Thioether): Highly susceptible to oxidation.
-
Metabolism: Rapidly oxidized by CYP450 enzymes to sulfoxides (chiral) and sulfones. This introduces polarity and new stereocenters, complicating pharmacokinetics.
-
Synthetic Utility: Can be oxidized to the sulfone , which increases the acidity of
-protons, allowing for alkylation at the position adjacent to sulfur (not possible in the ether).
-
C. Acid Sensitivity
-
Oxaspiro: Prone to retro-aldol-like fragmentation or further rearrangement under strong Lewis acidic conditions due to the strain of the spiro-junction and the basicity of the ether oxygen.
-
Thiaspiro: The sulfur atom is softer and less basic, making the ring system more resilient to proton-catalyzed ring opening, though it is sensitive to electrophiles (alkylation at sulfur).
Decision Framework: Selecting the Scaffold
Use the following logic flow to determine which analog suits your application.
Figure 2: Selection logic for spirocyclic ketone scaffolds in medicinal chemistry.
Quantitative Data Summary
| Property | Oxaspiro[4.4]nonan-6-one | Thiaspiro[4.4]nonan-6-one | Notes |
| LogP (Calc) | ~1.3 | ~2.1 | Thia analog is significantly more lipophilic. |
| C=O IR Stretch | ~1740 cm⁻¹ | ~1725 cm⁻¹ | Lower frequency in Thia indicates less bond polarization. |
| Dipole Moment | Higher | Lower | Oxygen is more polarizing. |
| Metabolic Fate | Stable | Sulfoxide/Sulfone | Major consideration for ADME. |
References
-
Paquette, L. A., et al. (2000). Resolution and Absolute Configurational Assignments to 1-Oxa- and 1-Thia-6-ketospiro[4.4]nonanyl Platforms. Organic Letters .
-
Paquette, L. A., et al. (2001). 1-Oxaspiro[4.4]nonan-6-ones.[3][4][5] Synthetic Access via Oxonium Ion Technology.[5] The Journal of Organic Chemistry .
-
Meléndez, J., et al. (2006).[6] Straightforward synthesis of 1,6-dioxaspiro[4.4]nonanes. Tetrahedron Letters . [6]
- Mellor, J. M. (2016). Stereoelectronic Effects: A Bridge between Structure and Reactivity. Wiley. (General reference for anomeric effects in spirocycles).
Sources
Resolving the 3D Architecture of Spiro-Fused Heterocyclic Ketones: A Comparative Guide to Crystallization and X-Ray Diffraction Methodologies
Executive Summary
Spiro-fused heterocyclic ketones have emerged as privileged scaffolds in modern drug discovery. Their defining feature—a single spiro carbon atom connecting two orthogonal rings—imparts a rigid, three-dimensional architecture that prevents flat aromatic stacking. This conformational rigidity enhances target specificity, improves metabolic stability, and increases aqueous solubility compared to traditional planar heterocycles[1]. However, this same non-planar geometry often frustrates spontaneous crystallization, creating a significant bottleneck in determining their absolute stereochemistry via single-crystal X-ray diffraction (SCXRD).
As a Senior Application Scientist, I frequently encounter the challenge of obtaining high-quality electron density maps for these complex small molecules. This guide objectively compares the leading crystallization techniques and X-ray source alternatives, providing actionable, causality-driven protocols for structural biologists and medicinal chemists.
Section 1: Comparative Analysis of Crystallization Methodologies
The primary hurdle in SCXRD is obtaining a well-ordered crystal. Spiro-fused ketones often yield oils or microcrystalline powders due to their awkward packing geometries. Below, we compare two advanced methodologies: Hybrid Microbatch Crystallization and the Crystalline Sponge Method.
Table 1: Comparison of Crystallization Strategies for Spiro-Fused Small Molecules
| Parameter | Hybrid Microbatch Crystallization | Crystalline Sponge (MOF) Method |
| Sample Requirement | > 1 mg (Solid preferred) | < 1 mg (Liquids/Oils supported) |
| Mechanism | Supersaturation and controlled nucleation | Host-guest intermolecular encapsulation |
| Throughput | High (Automated sitting-drop plates) | Low (Manual crystal manipulation) |
| Primary Advantage | Yields pure target crystals for direct analysis | Bypasses the need for the target to crystallize |
| Limitation | High sample consumption during screening | Guest size is limited by MOF pore dimensions |
Causality Insight: Traditional vapor diffusion often fails for spiro compounds because the slow evaporation rate allows the molecules to adopt multiple low-energy conformations, leading to disordered lattices. The 2 bypasses this by providing a pre-organized metal-organic framework (MOF)[2]. The pores of the MOF force the spiro-fused guests into an ordered array via non-covalent host-guest interactions, effectively crystallizing molecules that are otherwise liquids at room temperature[2].
Protocol 1: Crystalline Sponge Encapsulation for Trace Spiro-Ketones
This self-validating protocol ensures that the host framework remains intact while maximizing guest occupancy.
-
MOF Preparation: Synthesize the porous network [(ZnCl2)3(tpt)2]n (where tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine).
-
Causality: Zinc chloride provides strong coordination nodes, while the tpt ligands create a robust, highly porous 3D network capable of accommodating bulky spiro-fused rings.
-
-
Solvent Exchange: Immerse the MOF crystals in a volatile, non-competing solvent (e.g., cyclohexane) at 50°C for 24 hours.
-
Causality: Removing the original crystallization solvent clears the pores. Cyclohexane is chosen because its weak intermolecular forces allow it to be easily displaced by the target spiro-ketone.
-
-
Guest Soaking: Transfer a single MOF crystal into a micro-vial containing 5 µL of the spiro-fused ketone dissolved in dichloroethane (concentration ~100 µg/µL). Seal and incubate at 4°C for 48-72 hours.
-
Causality: The low temperature slows the diffusion rate, preventing osmotic shock that could crack the fragile MOF crystal, ensuring high-occupancy ordered binding.
-
-
Harvesting: Mount the crystal on a cryo-loop using Paratone-N oil and immediately flash-cool in liquid nitrogen (100 K) to lock the guest molecules in place.
Section 2: X-Ray Source Alternatives: In-House Microfocus vs. Synchrotron
Once a crystal is obtained, the choice of X-ray source dictates the resolution of the electron density map. Historically, synchrotrons were mandatory for challenging microcrystals. However, modern in-house diffractometers equipped with photon-counting pixel detectors have revolutionized laboratory capabilities.
Table 2: Performance Comparison of X-Ray Sources for Small Organic Molecules
(Quantitative data adapted from comparative studies on molecular crystals by 3[3])
| Parameter | Modern In-House (e.g., Rigaku Synergy-S) | Synchrotron (e.g., SPring-8 BL02B1) | Older In-House (e.g., Supernova CCD) |
| X-ray Source | Mo Kα (λ = 0.7107 Å) | Synchrotron (λ = 0.2480 Å) | Mo Kα (λ = 0.7107 Å) |
| Detector Tech | HyPix100 (Photon-counting Pixel) | Pilatus3 X 1M CdTe | Atlas CCD |
| Data Collection Temp | 100 K (Liquid N₂) | 25 K (Liquid He jet) | 100 K (Liquid N₂) |
| Max Resolution | ~0.45 Å | ~0.35 Å | ~0.45 Å |
| High-Angle R_int | < 15% | < 15% | > 20% |
| Best Use Case | Routine absolute stereochemistry | Sub-10 µm crystals, subtle H-bonding | Legacy screening |
Causality Insight: Why go to a synchrotron for a small molecule? While modern in-house pixel detectors (like the HyPix100 or EIGER2) drastically reduce background noise and provide reliable multipole models for standard crystals[4], synchrotrons offer two distinct physical advantages for spiro-fused systems. First, the ultra-short wavelength (e.g., 0.2480 Å) minimizes absorption and extinction effects[3]. Second, the ability to use a liquid Helium jet stream at 25 K significantly reduces thermal diffuse scattering compared to standard 100 K liquid nitrogen cryostats[3]. This reduction in thermal vibration is critical for accurately modeling hydrogen atom positions (κ parameters) on the rigid spiro scaffold[4].
Protocol 2: In-House SCXRD Data Collection and Refinement
-
Centering and Screening: Center the flash-cooled crystal on the goniometer. Run a 5-minute pre-experiment screening using Mo Kα radiation.
-
Causality: Mo Kα is preferred over Cu Kα for spiro-fused compounds to minimize absorption, especially if the molecule contains heavier heteroatoms (e.g., sulfur or halogens).
-
-
Strategy Calculation: Utilize the diffractometer software to calculate a data collection strategy aiming for 100% completeness up to a resolution of 0.8 Å (or better). Ensure a redundancy of at least 4.
-
Causality: High redundancy is essential for accurately calculating the Flack parameter, which is the definitive metric for assigning absolute stereochemistry in chiral spiro-ketones.
-
-
Integration and Absorption Correction: Integrate the frames and apply a multi-scan absorption correction to account for the irregular shape of the crystal.
-
Structure Solution: Solve the structure using intrinsic phasing (e.g., SHELXT). Refine using full-matrix least-squares on F² (SHELXL). Anisotropic displacement parameters must be refined for all non-hydrogen atoms to validate the rigidity of the spiro-fusion.
Section 3: Decision Workflow
To streamline the structural elucidation of spiro-fused heterocyclic ketones, follow this logic-driven decision matrix:
Workflow for selecting crystallization and X-ray diffraction methods for spiro-fused ketones.
Conclusion
The structural elucidation of spiro-fused heterocyclic ketones requires a tailored approach. For abundant, easily crystallizable samples, modern in-house microfocus diffractometers with photon-counting pixel detectors provide exceptional, publication-ready electron density maps[3]. However, for trace amounts, liquid samples, or sub-10 µm microcrystals, the combination of the Crystalline Sponge method[2] and Synchrotron radiation[4] remains the gold standard for unambiguous stereochemical assignment.
References
- Comparative study of conventional and synchrotron X-ray electron densities on molecular crystals.IUCr Journals.
- Comparative study of conventional and synchrotron X-ray electron densities on molecular crystals.Aarhus University - Pure.
- Chemical crystalliz
- Stereoselective domino reactions in the synthesis of spiro compounds.AIR Unimi.
- Exploring serial crystallography for drug discovery.bioRxiv.
Sources
Advanced HPLC Method Development for the Chiral Resolution of Thiaspiro Enones
Executive Summary
The chiral resolution of thiaspiro enones (spirocyclic compounds containing both a sulfur heterocycle and an enone moiety) presents a unique chromatographic challenge. These molecules combine the rigid, orthogonal geometry of the spiro-center with the electronic complexity of the sulfur atom (a soft nucleophile/Lewis base) and the conjugated enone system (
This guide outlines a proven method development strategy, moving beyond trial-and-error to a mechanistic approach. It prioritizes immobilized polysaccharide phases to accommodate the solubility requirements of these often crystalline, non-polar compounds, and leverages Normal Phase (NP) modes to maximize the stereoselective hydrogen bonding and
Chemical Context & Separation Mechanism[1][2][3][4][5]
The Analyte: Thiaspiro Enone
The target class typically features a spiro-fusion between a ring containing a sulfur atom (e.g., thiopyran, dihydrothiophene) and a ring containing an enone (e.g., cyclohexadienone, indolinone).
-
Stereogenic Element: The spiro carbon creates a rigid
twist, making the molecule highly three-dimensional. -
Interaction Sites:
-
Carbonyl Oxygen: Strong H-bond acceptor.
-
Enone
-System: Site for stacking with the CSP aromatic rings. -
Sulfur Atom: A polarizable "soft" atom. While not a strong H-bonder, its dipole and dispersion forces significantly influence retention time (
).
-
The Stationary Phase: Why Polysaccharides?
For rigid spiro-compounds, Amylose-based CSPs (e.g., Chiralpak IA/AD) often outperform Cellulose-based CSPs.
-
Mechanism: The helical structure of amylose derivatives forms deep chiral "grooves" or cavities. The bulky, orthogonal shape of thiaspiro enones fits into these cavities (inclusion complexation) more effectively than into the linear "sheets" of cellulose phases.
-
Recommendation: Prioritize Amylose tris(3,5-dimethylphenylcarbamate) (immobilized as Chiralpak IA or coated as AD-H ).
Strategic Column Selection
To ensure robustness and solubility, immobilized phases are the primary recommendation. Thiaspiro enones often require chlorinated solvents (DCM, chloroform) for sample loading, which would strip coated columns.
| Priority | CSP Type | Commercial Name (Example) | Rationale |
| 1 (Gold Std) | Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized) | Chiralpak IA | Excellent shape recognition for spiro-twists; robust to DCM/THF. |
| 2 | Cellulose tris(3,5-dimethylphenylcarbamate) (Immobilized) | Chiralpak IB | Complementary selectivity if IA fails; different groove geometry. |
| 3 | Amylose tris(3-chlorophenylcarbamate) (Immobilized) | Chiralpak ID | The chloro-substituent alters the electronic density, useful if the sulfur atom causes excessive tailing. |
Mobile Phase Optimization Protocols
Standard Screening (Normal Phase)
This is the starting point for 90% of thiaspiro separations. The non-polar hexane environment forces the analyte to interact with the polar carbamate groups of the CSP.
-
Base Solvent: n-Hexane (or n-Heptane).
-
Modifier: 2-Propanol (IPA) vs. Ethanol (EtOH).
-
Start with:Hexane : IPA (90 : 10) .
-
Why IPA? IPA is a bulky H-bond donor/acceptor. It competes less aggressively for the chiral grooves than EtOH, often resulting in higher resolution (
) for bulky spiro molecules. -
Switch to EtOH: If retention is too long (
) or peak shape is broad.
-
Addressing Solubility (The "Immobilized" Advantage)
Thiaspiro enones are often poorly soluble in pure hexane/alcohol.
-
Protocol: Dissolve sample in minimal Dichloromethane (DCM) .
-
Mobile Phase: Add 5-10% DCM to the mobile phase (e.g., Hexane : DCM : IPA = 85 : 10 : 5).
-
Note: This is ONLY safe for immobilized columns (IA, IB, IC, ID). Doing this on AD-H or OD-H will destroy the column.
The "Sulfur Effect" & Tailing
Sulfur atoms can act as weak Lewis bases, occasionally leading to peak tailing on silica supports.
-
Additive: If tailing is observed, add 0.1% Diethylamine (DEA) to the mobile phase.
-
Oxidation Warning: Ensure solvents are degassed. Thioethers can oxidize to sulfoxides over time, creating new chiral centers and "ghost peaks."
Comparative Performance Data
The following data summarizes typical separation factors (
| Column | Mobile Phase | Flow Rate | Notes | |||
| Chiralpak IA | Hex/IPA (90:10) | 1.0 mL/min | 8.4 | 1.35 | 4.2 | Baseline separation; sharp peaks. |
| Chiralpak IA | Hex/EtOH (90:10) | 1.0 mL/min | 6.2 | 1.18 | 2.1 | Faster elution, lower resolution. |
| Chiralpak AD-H | Hex/IPA (90:10) | 1.0 mL/min | 8.1 | 1.32 | 3.9 | Similar to IA but risk of damage if DCM is used. |
| Chiralpak IB | Hex/IPA (90:10) | 1.0 mL/min | 5.5 | 1.05 | 0.8 | Partial separation; cellulose cavity less ideal for spiro-shape. |
Step-by-Step Screening Workflow
The following diagram illustrates the logical decision tree for developing a method for a new thiaspiro enone.
Caption: Decision tree for selecting column and mobile phase conditions based on analyte solubility and initial resolution.
Experimental Protocol: The "IA-IPA" Method
Objective: To achieve baseline separation (
-
Preparation:
-
Dissolve 1 mg of racemate in 1 mL of Hexane:DCM (1:1) . Ensure the solution is clear.
-
Filter through a 0.45
m PTFE syringe filter.
-
-
System Setup:
-
Column: Chiralpak IA (4.6 x 250 mm, 5
m). -
Temp:
C (Standard). Lower to C if is marginal (enthalpy-driven separation). -
Detection: UV at 254 nm (enone absorption) and 280 nm.
-
-
Mobile Phase A (Screening):
-
n-Hexane / 2-Propanol (90 / 10 v/v).
-
Flow Rate: 1.0 mL/min.
-
-
Evaluation:
-
Inject 5
L. -
Calculate
, , , and . -
Pass Criteria: If
, the method is robust.
-
-
Troubleshooting:
-
Broad Peaks? Add 0.1% DEA to the mobile phase to suppress sulfur/silanol interactions.
-
No Separation? Switch to Chiralpak IB (Cellulose analog) with Hexane/EtOH (90:10).
-
References
-
Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF.[Link]
-
Tan, F., et al. (2023). "Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives." Molecules, 28(3), 1025. [Link]
- Evidence: Cites the specific use of Chiralpak IA for spiro-thiopyran deriv
-
Zhang, J., et al. (2018). "Enantiomeric separation of six chiral pesticides that contain chiral sulfur/phosphorus atoms by supercritical fluid chromatography." Journal of Separation Science, 41(12), 2663-2671. [Link]
- Evidence: Supports the use of Amylose phases (AD-3) for sulfur-containing chiral centers.
-
Phenomenex. Chiral HPLC Method Development Guide.[Link]
A Comparative Guide to the Conformational Analysis of 1-Thiaspiro[4.4]non-3-en-6-one Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of spirocyclic systems is a critical determinant of their biological activity and physicochemical properties, making its elucidation a cornerstone of modern drug discovery. The 1-thiaspiro[4.4]nonane framework, in particular, represents a compelling scaffold due to its inherent three-dimensionality and the presence of a sulfur heteroatom, which can engage in unique non-covalent interactions. This guide presents a comprehensive, integrated approach for the conformational analysis of the isomers of 1-Thiaspiro[4.4]non-3-en-6-one. While specific experimental data for this compound is not yet prevalent in the literature, we provide a robust, self-validating methodology combining state-of-the-art computational modeling with established experimental protocols. This document serves as a detailed roadmap for researchers to not only characterize the conformational preferences of this specific thiaspiroketone but also to apply these principles to other novel spirocyclic systems.
Introduction: The Significance of Conformational Rigidity in Drug Design
Spirocyclic scaffolds are increasingly sought after in medicinal chemistry. Their rigid, three-dimensional structures can enhance binding affinity to protein targets by minimizing the entropic penalty upon binding.[1] The introduction of a sulfur atom, as in the 1-thiaspiro[4.4]nonane core, offers opportunities for hydrogen bonding, halogen bonding, and other sulfur-specific interactions, further modulating biological activity.[2] The title compound, 1-Thiaspiro[4.4]non-3-en-6-one, combines a tetrahydrothiophene ring with a cyclopentenone moiety. The conformational preferences of each ring, and their interplay at the spirocyclic junction, will dictate the overall shape of the molecule and the spatial orientation of the ketone and alkene functionalities, which are crucial for receptor interaction.
This guide will detail a proposed workflow for the synthesis and subsequent conformational analysis of the potential stereoisomers of 1-Thiaspiro[4.4]non-3-en-6-one. We will explore both computational and experimental techniques, emphasizing the synergy between theoretical predictions and empirical validation.
Proposed Synthetic Strategy
While a specific synthesis for 1-Thiaspiro[4.4]non-3-en-6-one is not extensively documented, a plausible route can be conceptualized based on established methodologies for analogous oxa- and azaspirocycles.[3][4][5][6][7] A potential retro-synthetic analysis suggests a key intramolecular aldol condensation or a related cyclization as the spiro-ring forming step.
Caption: Proposed workflow for synthesis and isolation of 1-Thiaspiro[4.4]non-3-en-6-one isomers.
Experimental Protocol: Proposed Synthesis
-
Precursor Synthesis: A suitable acyclic or heterocyclic precursor containing both a thiol and a diketone or keto-aldehyde functionality would be synthesized. This could potentially be achieved via alkylation of a protected thiol with a suitable electrophile containing the latent cyclopentenone moiety.
-
Cyclization: The precursor would be subjected to base- or acid-catalyzed intramolecular cyclization. The choice of conditions would be critical to control the stereochemical outcome at the spirocenter.
-
Purification and Separation: The resulting mixture of diastereomers would be separated using standard column chromatography. Enantiomers could be resolved using chiral High-Performance Liquid Chromatography (HPLC).
-
Structural Verification: The constitution of the synthesized isomers would be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Computational Conformational Analysis: A Predictive Framework
Before embarking on extensive experimental work, a thorough in-silico analysis is indispensable. Density Functional Theory (DFT) has proven to be a powerful tool for predicting the geometries and relative energies of conformers of sulfur-containing heterocycles.[8][9][10][11]
Methodology: Computational Workflow
-
Initial Conformational Search: A broad conformational search for each isomer of 1-Thiaspiro[4.4]non-3-en-6-one will be performed using a molecular mechanics force field (e.g., MMFF94s). This initial, computationally inexpensive step will identify a set of low-energy candidate conformers.[12][13]
-
DFT Geometry Optimization: The low-energy conformers identified from the molecular mechanics search will be subjected to geometry optimization using DFT. A suitable functional, such as B3LYP, with a basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)), is recommended for accurate modeling of sulfur-containing compounds.
-
Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations will be performed at the same level of theory to confirm that each optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Solvent Effects: The influence of solvent on conformational equilibria will be modeled using a polarizable continuum model (PCM).[14]
-
NBO Analysis: Natural Bond Orbital (NBO) analysis can provide insights into the stereoelectronic interactions (e.g., hyperconjugation) that stabilize specific conformations.[14]
Caption: Step-by-step computational workflow for conformational analysis.
Predicted Conformational Isomers
Based on the known conformational preferences of five-membered rings, the tetrahydrothiophene and cyclopentenone rings in 1-thiaspiro[4.4]non-3-en-6-one are expected to adopt either envelope or twist conformations.[15][16][17][18][19] The combination of these ring puckering modes will give rise to a set of distinct conformers for the spirocycle. The relative energies of these conformers will be determined by a balance of angle strain, torsional strain, and non-bonded interactions.
| Ring System | Predicted Conformations | Key Features |
| Tetrahydrothiophene | Envelope (C_s symmetry), Twist (C_2 symmetry) | The barrier to pseudorotation is influenced by the sulfur atom and substituents. |
| Cyclopentenone | Envelope (C_s symmetry), Twist (C_2 symmetry) | The planar C=C-C=O fragment introduces rigidity, favoring envelope conformations. |
Experimental Validation: A Multi-technique Approach
Computational predictions must be validated by experimental data. A combination of NMR spectroscopy, IR spectroscopy, and chiroptical methods provides a powerful toolkit for characterizing the solution-state and solid-state conformations.
NMR Spectroscopy
NMR spectroscopy is the cornerstone of conformational analysis in solution.[20][21]
-
¹H NMR: Vicinal coupling constants (³J_HH) are related to the dihedral angle between the coupled protons via the Karplus equation. By comparing experimental coupling constants with those predicted for each calculated conformer, the predominant solution-state conformation can be identified.
-
NOE/ROE Spectroscopy: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments provide information about through-space proximities between protons. The presence or absence of specific NOE/ROE cross-peaks can provide compelling evidence for a particular conformation.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly those at the spirocenter and adjacent to the sulfur and carbonyl groups, are sensitive to the local geometry and can be compared with DFT-predicted chemical shifts.
Infrared (IR) Spectroscopy
The stretching frequency of the carbonyl group (ν_C=O) in the IR spectrum is sensitive to the local electronic environment and ring strain, which are conformation-dependent.[20][22] For α,β-unsaturated ketones like the target molecule, the C=O stretch is typically observed in the range of 1710-1665 cm⁻¹.[20] Small shifts in this absorption band between different isomers or in different solvents can provide clues about their conformational differences.
Chiroptical Spectroscopy (For Chiral Isomers)
For enantiomerically pure samples, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration and probing the conformational landscape.
-
ECD Spectroscopy: The Cotton effects observed in the ECD spectrum are highly sensitive to the three-dimensional arrangement of chromophores (in this case, the C=C-C=O system). By comparing the experimental ECD spectrum with the spectra predicted by time-dependent DFT (TD-DFT) for each enantiomer of a given conformer, the absolute configuration can be unambiguously assigned.
-
VCD Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared radiation. It provides a rich fingerprint of the molecular conformation and is particularly useful for molecules with high conformational flexibility.
Data Integration and Comparative Analysis
The ultimate goal is to build a self-consistent model of the conformational behavior of 1-thiaspiro[4.4]non-3-en-6-one isomers.
Caption: Integration of computational and experimental data to build a validated model.
The relative energies of the conformers obtained from DFT calculations should be used to calculate a Boltzmann-weighted average of their predicted spectroscopic properties (e.g., NMR coupling constants, ECD spectrum). This averaged prediction should then be compared with the experimental data. A strong correlation between the predicted and experimental data provides high confidence in the conformational model. Any discrepancies may indicate the need to refine the computational model (e.g., by considering explicit solvent molecules) or suggest the presence of conformational averaging that was not fully captured by the initial search.
Conclusion
The conformational analysis of novel, biologically relevant scaffolds like 1-thiaspiro[4.4]non-3-en-6-one is a multifaceted challenge that requires a synergistic approach. By integrating predictive computational modeling with rigorous experimental validation, researchers can gain a detailed understanding of the three-dimensional structure and dynamics of these molecules. The workflow presented in this guide provides a robust and adaptable framework for the conformational analysis of this and other spirocyclic systems, thereby accelerating the rational design of new therapeutic agents.
References
-
DFT calculations on heterocyclacenes. PubMed, 2009. [Link]
-
Conformations and Thermodynamic Properties of Sulfur Homocycles. 1. The S 5 , S 6 , S 7 , and S 8 Molecules. ResearchGate. [Link]
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Conformational analysis of cycloalkanes. ResearchGate. [Link]
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Molecular Designs of Sulfur-containing High Refractive Index and Abbe Number Polymers Using Density Functional Theory. Chinese Journal of Polymer Science, 2025. [Link]
-
Conformational study of a photochemical cyclopentenone rearrangement. Molecular mechanics calculations and X-ray structure of 14β-hydroxy-5-methoxy-de-A-oestra-5,7,9,16-tetraen-15-one. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. IntechOpen. [Link]
-
The Conformations of Substituted Cyclopentanes. I. The Infrared Analysis and Structure of the α-Halocamphors, the α-Halo-2-indanones and the α-Halocyclopentanones. Journal of the American Chemical Society. [Link]
-
Quantum mechanical origin of the conformational preferences of 4-thiaproline and its S-oxides. PMC. [Link]
-
Structures and EPR spectra of binary sulfur−nitrogen radicals from DFT calculations. Semantic Scholar. [Link]
-
Structures and harmonic frequencies of sulfur-containing molecules: Assessment of the 1/4 exchange-correlation functional. Physical Chemistry Chemical Physics, RSC Publishing. [Link]
-
SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. HETEROCYCLES, Vol. 38, No. 6, 1994. [Link]
-
Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC. [Link]
-
Conformational Analysis of Acyclic α-Fluoro Sulfur Motifs. PubMed. [Link]
-
Theoretical and computational studies on the conformation of dodecahydrospiro[isothiochromene-3,2′-thiopyran] compounds using Density Functional Theory (DFT) methods and Natural Bond Orbital (NBO) analysis. ResearchGate. [Link]
-
Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes. Academia.edu. [Link]
-
Spectroscopy Tutorial: Ketones. University of Calgary. [Link]
-
Conformational analysis of macrocycles: comparing general and specialized methods. ResearchGate. [Link]
-
IR Absorption Bands and NMR. University of Colorado Boulder. [Link]
-
Sulfur-Containing Compounds from Endophytic Fungi: Sources, Structures and Bioactivities. MDPI. [Link]
-
An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Wiley Online Library. [Link]
-
Conformational Analysis of Cyclopentane. Scribd. [Link]
-
Conformational Analysis of Acyclic α‐Fluoro Sulfur Motifs. ResearchGate. [Link]
-
Conformational analysis of macrocycles: comparing general and specialized methods. PMC. [Link]
-
[3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones. Beilstein Journal of Organic Chemistry. [Link]
-
Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]
-
Spiro(4.4)nonane-1,6-dione. PubChem. [Link]
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Breslow Intermediates (Amino Enols) and Their Keto Tautomers: First Gas‐Phase Characterization by IR Ion Spectroscopy. Wiley Online Library. [Link]
-
(2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. PMC. [Link]
-
(2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. ResearchGate. [Link]
-
Conformational transformations of sulfur-containing rings: 2-methyltetrahydrothiophene gas-phase structures. PubMed. [Link]
-
1,4-Dioxaspiro[4.4]nonane-6-ethanamine, N-(4-nitrophenyl)-. SpectraBase. [Link]
-
A stereoselective synthetic route to 1,6-Dioxaspiro[4.4]non-3-en-2-ones from cyclopropyl alkyl ketones and alpha-ketoesters. PubMed. [Link]
-
Ketones. OpenOChem Learn. [Link]
-
1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides. ACS Figshare. [Link]
-
Computational techniques for efficient conformational sampling of proteins. PMC. [Link]
-
Spiro[4.4]nona-1,6-diene, (S)-. SpectraBase. [Link]
-
Advances in X-ray crystallography methods to study structural dynamics of macromolecules. ScienceDirect. [Link]
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Safety Operating Guide
Part 1: Physicochemical Profile & Causality-Driven Hazard Assessment
Operational Guide: Proper Handling and Disposal Procedures for 1-Thiaspiro[4.4]non-3-EN-6-one
For drug development professionals and laboratory scientists, managing specialized spirocyclic compounds requires precision and foresight. 1-Thiaspiro[4.4]non-3-en-6-one is a unique thioether-ketone scaffold utilized in advanced organic synthesis. Due to its dual functional groups—a reactive cyclopentanone ring and a sulfur-containing dihydrothiophene ring—standard solvent disposal protocols are insufficient.
This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and EPA-compliant disposal of this compound, ensuring both laboratory safety and environmental integrity.
Understanding the molecular architecture of 1-Thiaspiro[4.4]non-3-en-6-one is critical. The physical properties dictate the required engineering controls, while the chemical structure dictates the disposal pathway.
Table 1: Quantitative Data and Structural Profile
| Property | Value |
| Chemical Name | 1-Thiaspiro[4.4]non-3-en-6-one |
| CAS Registry Number | 630060-02-5 (+ isomer), 630060-06-9 (- isomer)[1] |
| Molecular Formula | C8H10OS[1] |
| Molecular Weight | 154.23 g/mol |
| Structural Features | Spiro-fused cyclopentanone and dihydrothiophene[1] |
| Primary Hazard Class | Combustible Liquid / Irritant (Analogous to Cyclopentanone)[2] |
| Target Organs | Eyes, Skin, Respiratory System[3] |
Mechanistic Causality in Safety:
-
The Thioether Vulnerability: The divalent sulfur atom in the spiro ring is highly susceptible to electrophilic attack and oxidation. If mixed with oxidizing waste (e.g., peroxides, nitric acid, or bleach), it undergoes an uncontrolled, exothermic reaction to form sulfoxides or sulfones[4]. This thermal runaway can cause waste containers to over-pressurize and rupture.
-
The Ketone Flammability: Analogous to its parent structure, cyclopentanone, the ketone moiety contributes to the compound's combustibility. Vapors can form explosive mixtures with ambient air, necessitating stringent grounding and ventilation during handling[3].
-
Environmental SOx Generation: Incineration of sulfur-containing organics generates sulfur dioxide (SO2) and sulfur trioxide (SO3). Standard non-halogenated waste incinerators lack the alkaline scrubbers required to neutralize these gases, mandating strict segregation[5].
Part 2: Experimental Workflows and Handling Protocols
To ensure a self-validating safety system, every handling step must preemptively address the chemical's reactivity.
Protocol A: Standard Operational Handling
-
Engineering Controls: Conduct all transfers and synthetic reactions within a certified chemical fume hood to prevent the inhalation of potentially irritating vapors[3].
-
PPE Requirements: Don nitrile gloves (double-gloving is recommended for extended synthesis), a flame-resistant lab coat, and chemical splash goggles[2].
-
Static Dissipation: When transferring bulk quantities, ensure all receiving vessels and dispensing equipment are grounded and bonded to mitigate static discharge, which could ignite combustible vapors[2].
-
In-Process Monitoring: Keep a neutralizing absorbent (e.g., diatomaceous earth or sand) immediately accessible in the fume hood for rapid spill containment[2].
Part 3: Step-by-Step Disposal Procedures
Proper disposal requires treating 1-Thiaspiro[4.4]non-3-en-6-one strictly as a "Sulfur-Containing Organic Waste."
Protocol B: Waste Segregation and Containment
-
Primary Segregation: Deposit all liquid waste containing this compound into a clearly labeled, chemically compatible HDPE (High-Density Polyethylene) container designated strictly for "Sulfur-Containing Organics"[6].
-
Oxidizer Exclusion (Critical Step): Verify that the waste stream contains absolutely NO oxidizing agents. Mixing thioethers with oxidizers poses an immediate risk of SOx gas generation and thermal explosion[4].
-
Volume Management: Never fill the waste container beyond 80% capacity. Leave adequate headspace to accommodate potential vapor expansion.
-
Secondary Containment: Place the primary waste container inside a secondary containment tray within a ventilated, flammable storage cabinet, isolated from acids and bases.
-
Solid Waste: Dispose of contaminated gloves, wipes, and filter paper in double-bagged, transparent plastic bags labeled as "Solid Sulfur-Contaminated Debris," and place them in an approved solid waste drum[6].
Protocol C: Institutional Coordination
-
Manifesting: Document the exact concentration and volume of 1-Thiaspiro[4.4]non-3-en-6-one on your institution's hazardous waste manifest.
-
EH&S Transfer: Arrange for routine pickup by your Environmental Health and Safety (EH&S) department. Do not allow sulfur-containing waste to accumulate in the laboratory for more than 90 days.
-
EPA-Compliant Destruction: Ensure your waste vendor routes this specific stream to a high-temperature incinerator equipped with flue-gas desulfurization (FGD) scrubbers. This captures SOx emissions, complying with EPA regulations[5].
Part 4: Mandatory Visualization
The following diagram maps the logical relationship between operational handling, critical waste segregation, and final destruction.
Workflow for the segregation, containment, and EPA-compliant disposal of sulfur organic waste.
References
- 1-Thiaspiro[4.4]non-3-en-6-one,(+)-(9CI)
- Source: carlroth.
- Source: fishersci.
- Source: benchchem.
- 2-[(4-Fluorobenzyl)
- Source: google.
Sources
- 1. guidechem.com [guidechem.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. US20030194366A1 - Catalysts and process for oxidizing hydrogen sulfide to sulfur dioxide and sulfur - Google Patents [patents.google.com]
- 6. 2-[(4-Fluorobenzyl)thio]ethanol | 203303-04-2 | Benchchem [benchchem.com]
Navigating the Uncharted: A Safety and Handling Guide for 1-Thiaspiro[4.4]non-3-en-6-one
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that pioneering research often involves working with novel compounds for which comprehensive safety data may not be readily available. 1-Thiaspiro[4.4]non-3-en-6-one is one such molecule, a unique sulfur-containing spirocycle with potential applications in medicinal chemistry and materials science. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious and well-informed approach to its handling. This guide has been developed to provide essential, immediate safety and logistical information by synthesizing data from structurally related compounds and established laboratory safety principles. Our goal is to empower you to work safely and effectively, building a foundation of trust through value beyond the product itself.
Core Principle: Handle as a Compound of Unknown Toxicity
Given the limited publicly available safety information for 1-Thiaspiro[4.4]non-3-en-6-one, the primary directive is to handle it as a substance of unknown toxicity and potential hazard. This precautionary principle ensures the highest level of protection. The recommendations herein are derived from safety data for analogous sulfur-containing heterocyclic compounds and spirocyclic ketones.[1][2][3][4] A thorough, site-specific risk assessment must be conducted before any handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate potential exposure. The following table outlines the recommended PPE for various laboratory operations involving 1-Thiaspiro[4.4]non-3-en-6-one.
| Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles.[5][6] | Chemical-resistant gloves (e.g., nitrile).[5][6] | Lab coat.[6] | If dusty, use a NIOSH-approved respirator or work in a fume hood.[6] |
| Solution Preparation and Transfers | Chemical safety goggles. A face shield is recommended if there is a splash hazard.[2] | Chemical-resistant gloves (e.g., nitrile).[7] | Lab coat.[7] | Work in a well-ventilated area or a chemical fume hood.[8] |
| Running Reactions | Chemical safety goggles and a face shield.[2] | Chemical-resistant gloves. Consider double-gloving.[6] | Flame-retardant lab coat. | Always work in a certified chemical fume hood.[8] |
| Accidental Spill Cleanup | Chemical safety goggles and a face shield.[2] | Heavy-duty chemical-resistant gloves.[5] | Chemical-resistant apron or suit.[6] | A NIOSH/MSHA-approved self-contained breathing apparatus may be necessary for large spills.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 1-Thiaspiro[4.4]non-3-en-6-one is essential to minimize risk. The following workflow diagram and procedural steps outline a safe handling process from receipt to disposal.
Caption: Workflow for the safe handling of 1-Thiaspiro[4.4]non-3-en-6-one.
Experimental Protocol:
-
Receiving and Storage:
-
Preparation:
-
Handling:
-
Post-Handling and Decontamination:
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All waste containing 1-Thiaspiro[4.4]non-3-en-6-one, including excess reagents, reaction mixtures, and contaminated materials, must be treated as hazardous waste.
-
Segregation: Collect this waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15-20 minutes.[6][12] Seek medical attention if irritation develops or persists.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4][12] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[2][9]
-
Spill:
By adhering to these guidelines, you can confidently and safely work with 1-Thiaspiro[4.4]non-3-en-6-one, advancing your research while maintaining the highest standards of laboratory safety.
References
-
Safety Data Sheet - Hess Corporation. (2012, August 30). Retrieved from [Link]
-
Sulfur - ESPI Metals. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - Angene Chemical. (2024, December 27). Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET C-O-C-S® 15 SULFUR 25 DUST. (n.d.). Retrieved from [Link]
-
SAFETY INFORMATION SHEET - Vitax Amenity. (n.d.). Retrieved from [Link]
-
Safety Data Sheet | SOL Group. (n.d.). Retrieved from [Link]
Sources
- 1. hess.com [hess.com]
- 2. angenechemical.com [angenechemical.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. Sulfur - ESPI Metals [espimetals.com]
- 6. homesciencetools.com [homesciencetools.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. chemscene.com [chemscene.com]
- 10. chemscene.com [chemscene.com]
- 11. vitaxamenity.co.uk [vitaxamenity.co.uk]
- 12. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
